Methyl-D3 P-toluenesulfonate
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
trideuteriomethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQUOGPMUUJORT-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl-D3 P-toluenesulfonate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling with Methyl-D3 P-toluenesulfonate
In the landscape of modern chemical and pharmaceutical research, the ability to trace metabolic pathways, quantify reaction kinetics, and elucidate complex mechanisms is paramount. Stable isotope labeling has emerged as an indispensable tool in these endeavors, and among the array of available reagents, Methyl-D3 P-toluenesulfonate (D3-MeOTs) holds a place of prominence. This deuterated analog of methyl p-toluenesulfonate serves as a powerful and efficient source for introducing a stable, heavy-isotope methyl group (-CD3) onto a wide variety of nucleophilic substrates.
The incorporation of a deuterium-labeled methyl group offers a distinct mass signature that is readily detectable by mass spectrometry, enabling researchers to distinguish labeled from unlabeled molecules with high precision. This key feature underpins its widespread use in drug metabolism and pharmacokinetic (DMPK) studies, quantitative proteomics, and as an internal standard in analytical chemistry. Furthermore, the substitution of protium with deuterium can subtly influence the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect, which can be leveraged to modulate drug metabolism and enhance therapeutic profiles.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Methyl-D3 P-toluenesulfonate, offering field-proven insights for its effective utilization in a research and development setting.
Physicochemical Properties: A Foundation for Application
The utility of Methyl-D3 P-toluenesulfonate in a laboratory setting is fundamentally governed by its physical and chemical properties. A thorough understanding of these characteristics is essential for its proper handling, storage, and application in chemical synthesis.
Methyl-D3 P-toluenesulfonate is typically a colorless or slightly yellow liquid or a white solid, a characteristic it shares with its non-deuterated counterpart.[2][3] Its physical state at ambient temperature is dependent on purity. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7575-93-1 | [2][3][4] |
| Molecular Formula | C₈H₇D₃O₃S | [2][3] |
| Molecular Weight | 189.247 g/mol | [2][3] |
| Appearance | Colorless or slightly yellow liquid or white solid | [2][3] |
| Melting Point | 27.8 °C | [2] |
| Boiling Point | 82-84 °C at 0.001 Torr | [2][5] |
| Solubility | Soluble in acetone and methanol.[5] Insoluble in water; slightly soluble in petroleum ether; soluble in ether, benzene, chloroform.[6] | |
| Isotopic Enrichment | ≥99 atom % D | [4] |
Storage and Stability: For long-term use, Methyl-D3 P-toluenesulfonate should be stored at 2-8°C, sealed, and protected from light.[3] The compound is stable under recommended storage conditions; however, re-analysis for chemical purity is advised for material that has been stored for extended periods.[4]
Synthesis and Reactivity: The Art of Deuterated Methylation
The primary application of Methyl-D3 P-toluenesulfonate lies in its ability to act as a potent methylating agent, transferring a trideuteromethyl group to a nucleophile. The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions.
Synthesis
The synthesis of Methyl-D3 P-toluenesulfonate typically involves the reaction of deuterated methanol (CD₃OH) with p-toluenesulfonyl chloride in the presence of a base. This method is analogous to the preparation of the non-deuterated compound.[7]
Experimental Protocol: Synthesis of Methyl-D3 P-toluenesulfonate
-
Reagents:
-
p-Toluenesulfonyl chloride
-
Trideuteromethanol (CD₃OH)
-
Sodium hydroxide (or other suitable base)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Water
-
-
Procedure:
-
Dissolve trideuteromethanol in tetrahydrofuran in a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5°C).
-
Slowly add sodium hydroxide to the solution to form the corresponding alkoxide.
-
In a separate vessel, dissolve p-toluenesulfonyl chloride in tetrahydrofuran.
-
Add the p-toluenesulfonyl chloride solution dropwise to the cooled trideuteromethanol/base mixture, maintaining the temperature between -5 and 20°C.
-
Allow the reaction to proceed for several hours at room temperature.
-
The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or toluene).
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude Methyl-D3 P-toluenesulfonate.
-
Further purification can be achieved by vacuum distillation.
-
Reactivity and Mechanism
Methyl-D3 P-toluenesulfonate is a strong electrophile and readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carboxylates. The tosylate anion is a very stable leaving group due to resonance delocalization of the negative charge over the sulfonate group, which drives the reaction forward.
Caption: Sₙ2 reaction mechanism of methylation.
The choice of solvent and base is critical for optimizing the reaction conditions. Aprotic polar solvents such as DMF, DMSO, or acetonitrile are often employed to enhance the nucleophilicity of the attacking species.
Spectroscopic Analysis: Confirming Isotopic Incorporation
Unequivocal characterization of Methyl-D3 P-toluenesulfonate and its reaction products is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the proton NMR spectrum of Methyl-D3 P-toluenesulfonate, the characteristic singlet for the methyl protons (around 3.20 ppm in CDCl₃) is absent, confirming the deuteration of the methyl group.[2] The aromatic protons of the tosyl group will appear as two doublets in the region of 7.71-7.88 ppm.[2]
-
²H NMR (Deuterium NMR): A signal corresponding to the deuterium nuclei of the -CD₃ group will be observed, providing direct evidence of isotopic labeling.
-
¹³C NMR: The carbon of the deuterated methyl group will exhibit a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from that of a non-deuterated methyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the incorporation of the deuterium label. The molecular ion peak in the mass spectrum of Methyl-D3 P-toluenesulfonate will be observed at m/z 189, which is three mass units higher than that of the unlabeled compound (m/z 186). This mass shift is a definitive indicator of successful deuteration.
Applications in Research and Drug Development
The unique properties of Methyl-D3 P-toluenesulfonate make it a valuable reagent in several key areas of scientific research.
Stable Isotope Labeling in Drug Metabolism Studies
A primary application of Methyl-D3 P-toluenesulfonate is in the synthesis of deuterated drug candidates or their metabolites.[5] By introducing a -CD₃ group, researchers can use mass spectrometry to track the metabolic fate of a drug molecule in vitro and in vivo. The distinct mass signature of the deuterated compound allows for its easy differentiation from endogenous molecules and non-deuterated drug forms.
Caption: Workflow for drug metabolism studies.
Internal Standards for Quantitative Analysis
In quantitative mass spectrometry-based assays, such as those used in pharmacokinetics, the use of a stable isotope-labeled internal standard is the gold standard. A deuterated version of the analyte, prepared using Methyl-D3 P-toluenesulfonate, will co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. This co-analysis allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Mechanistic and Kinetic Isotope Effect Studies
The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). By synthesizing deuterated molecules with Methyl-D3 P-toluenesulfonate, researchers can probe reaction mechanisms. If the C-H bond of the methyl group is broken in the rate-determining step of a reaction, a significant KIE will be observed, providing valuable mechanistic insight.
Safety and Handling
Methyl-D3 P-toluenesulfonate, like its non-deuterated analog, is a corrosive and toxic substance.[4][6] It is harmful if swallowed and can cause severe skin burns and eye damage.[8][9][10] It is also a potential skin sensitizer.[8] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this reagent.[8][9] All work should be conducted in a well-ventilated fume hood.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]
Conclusion
Methyl-D3 P-toluenesulfonate is a versatile and powerful reagent for the introduction of a trideuteromethyl group into a wide array of molecules. Its well-defined chemical properties, predictable reactivity, and the distinct mass signature it imparts make it an invaluable tool for researchers in drug discovery, biochemistry, and analytical chemistry. A thorough understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, will enable scientists to effectively leverage this important isotopically labeled compound to advance their research objectives.
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An In-depth Technical Guide to Methyl-D3 P-toluenesulfonate: Properties, Synthesis, and Applications in Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-D3 P-toluenesulfonate (M-d3-PTS) is a deuterated analog of methyl p-toluenesulfonate, a powerful and versatile methylating agent. The incorporation of a deuterium-labeled methyl group makes M-d3-PTS an invaluable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic organic chemistry. The presence of the three deuterium atoms provides a distinct mass shift, facilitating the tracking and quantification of molecules in complex biological matrices by mass spectrometry. This guide provides a comprehensive overview of the physical and chemical properties of Methyl-D3 P-toluenesulfonate, detailed protocols for its synthesis and analysis, and insights into its critical applications in modern research.
Physicochemical Properties
The physical and chemical characteristics of Methyl-D3 P-toluenesulfonate are fundamental to its handling, storage, and application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7575-93-1 | [1][2][3][4] |
| Molecular Formula | C₈H₇D₃O₃S | [1][2] |
| Molecular Weight | 189.25 g/mol | [1][3][4] |
| Appearance | Colorless or slightly yellow liquid or white solid | [1][2] |
| Melting Point | 27.8 °C | [1] |
| Boiling Point | 82-84 °C at 0.001 Torr; 117 °C at 1.875 Torr | [1] |
| Refractive Index | 1.5179 at 20 °C (589 nm) | [1] |
| Solubility | Insoluble in water; soluble in ether, alcohol, benzene, chloroform | [5] |
| Isotopic Enrichment | Typically ≥99 atom % D | [3] |
| Storage | Store at 2-8°C, sealed and protected from light | [2] |
Synthesis and Purification
The synthesis of Methyl-D3 P-toluenesulfonate is typically achieved through the esterification of p-toluenesulfonyl chloride with deuterated methanol (Methanol-d4 or Methanol-d3). This reaction is a variation of the well-established Schotten-Baumann reaction conditions, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthetic Workflow
Caption: Synthetic workflow for Methyl-D3 P-toluenesulfonate.
Detailed Synthetic Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenesulfonyl chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the base and methanol-d3.
-
Reagent Addition: Slowly add a base, such as pyridine or triethylamine, to the cooled solution. Following the base, add methanol-d3 dropwise. The slow addition rate is critical to prevent a rapid temperature increase and potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench it by adding cold water. If a water-immiscible solvent was used, transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether-petroleum ether) to yield the pure Methyl-D3 P-toluenesulfonate.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Methyl-D3 P-toluenesulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the structure of the aromatic and non-deuterated methyl groups. In a CDCl₃ solvent, the aromatic protons will appear as two doublets in the range of 7.3-7.8 ppm, and the methyl group on the toluene ring will be a singlet around 2.4 ppm. The absence of a signal around 3.8 ppm (typical for the non-deuterated methyl ester) confirms the high isotopic enrichment.
-
²H NMR: Deuterium NMR can be used to confirm the presence of deuterium at the methyl ester position.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the toluene methyl carbon, and the deuterated methyl ester carbon. The signal for the deuterated carbon will be a multiplet due to C-D coupling and will be shifted slightly upfield compared to its non-deuterated counterpart.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic purity of Methyl-D3 P-toluenesulfonate. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z 189.25).[1][3][4] The relative intensities of the molecular ion peak and any peaks corresponding to partially deuterated or non-deuterated species can be used to calculate the isotopic enrichment.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the sulfonate group (S=O stretching) and the aromatic ring.
Applications in Drug Development and Research
The primary utility of Methyl-D3 P-toluenesulfonate lies in its role as a precursor for introducing a stable isotope-labeled methyl group into drug candidates or other molecules of interest. This is a cornerstone of modern drug discovery and development.
Isotopic Labeling for Pharmacokinetic Studies
Caption: Use of M-d3-PTS in generating internal standards for PK studies.
In DMPK studies, a deuterated version of a drug is often used as an internal standard for quantitative analysis by LC-MS/MS. The deuterated standard co-elutes with the non-deuterated drug from the LC column but is distinguished by its higher mass in the mass spectrometer. This allows for precise and accurate quantification of the drug in biological samples by correcting for variations in sample preparation and instrument response. Methyl-D3 P-toluenesulfonate serves as an efficient reagent for the late-stage introduction of a deuterated methyl group onto a drug molecule or its synthetic precursor, provided a suitable nucleophilic site (such as a phenol, amine, or thiol) is available.
Mechanistic Studies
In organic chemistry, isotope labeling is a powerful technique for elucidating reaction mechanisms. The kinetic isotope effect (KIE), where a C-D bond reacts slower than a C-H bond, can provide valuable information about the rate-determining step of a reaction. Methyl-D3 P-toluenesulfonate can be used to introduce a deuterated methyl group to study the mechanisms of methylation reactions and other transformations involving methyl groups.
Safety and Handling
Methyl-D3 P-toluenesulfonate is a corrosive and toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][6] All manipulations should be performed in a well-ventilated fume hood. It is stable under recommended storage conditions but should be kept away from moisture, as it can hydrolyze.[3] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6][7][8][9]
Conclusion
Methyl-D3 P-toluenesulfonate is a key enabling reagent for researchers in the pharmaceutical industry and academia. Its ability to efficiently introduce a stable, isotopically labeled methyl group is fundamental to modern analytical techniques for drug quantification and for probing reaction mechanisms. A thorough understanding of its physical and chemical properties, coupled with robust synthetic and analytical protocols, ensures its effective and safe utilization in the laboratory.
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Introduction to stable isotope labeling in mass spectrometry
An In-Depth Technical Guide to Stable Isotope Labeling in Mass Spectrometry
Authored by: A Senior Application Scientist
Abstract
Stable isotope labeling has become an indispensable tool in mass spectrometry-based quantitative proteomics, enabling accurate and robust measurement of changes in protein abundance and turnover. This guide provides a comprehensive overview of the core principles, methodologies, and applications of stable isotope labeling for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Fundamental Principle of Stable Isotope Labeling
At its core, stable isotope labeling in mass spectrometry (MS) relies on the incorporation of "heavy" non-radioactive isotopes into proteins or peptides, which generates a predictable mass shift in the resulting mass spectra. By comparing the signal intensities of the "light" (natural abundance) and "heavy" (isotope-labeled) forms of a peptide, we can accurately quantify the relative abundance of that peptide between different samples.
The key to this technique is that the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) does not significantly alter the physicochemical properties of the molecules. Labeled and unlabeled peptides exhibit nearly identical chromatographic retention times and ionization efficiencies, ensuring that any observed differences in signal intensity are directly proportional to their relative abundance.
Key Labeling Strategies: A Comparative Overview
There are three primary strategies for introducing stable isotopes into proteins or peptides: metabolic labeling, chemical labeling, and enzymatic labeling. The choice of strategy depends on the experimental goals, sample type, and available resources.
| Labeling Strategy | Point of Incorporation | Advantages | Disadvantages | Common Applications |
| Metabolic Labeling (e.g., SILAC) | In vivo or in cell culture during protein synthesis | High accuracy and precision; labeling occurs early, minimizing experimental variability. | Limited to cell culture or organisms that can be metabolically labeled; can be expensive. | Quantitative proteomics of cultured cells, protein turnover studies. |
| Chemical Labeling (e.g., iTRAQ, TMT) | In vitro on peptides after protein extraction and digestion | Applicable to a wide range of sample types, including tissues and clinical samples; multiplexing capabilities. | Labeling reaction chemistry can sometimes be incomplete or have side reactions; potential for ratio distortion. | Biomarker discovery, drug target identification, post-translational modification analysis. |
| Enzymatic Labeling (e.g., ¹⁸O-labeling) | In vitro during or after proteolytic digestion | Relatively inexpensive and simple to implement. | Can have incomplete labeling, leading to complex spectra; not easily multiplexed. | Validation of proteomics results, targeted quantification. |
Metabolic Labeling: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used metabolic labeling technique that involves growing cells in media where a specific natural ("light") amino acid is replaced by its "heavy" stable isotope-containing counterpart. Typically, arginine (Arg) and lysine (Lys) are used because trypsin, the most common enzyme for protein digestion in proteomics, cleaves after these residues, ensuring that every resulting tryptic peptide (except the C-terminal peptide) will contain at least one labeled amino acid.
SILAC Experimental Workflow
A typical SILAC experiment involves three cell populations: one grown in "light" medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys), a second in "medium" medium (e.g., ¹³C₆-Arg, ⁴H₂-Lys), and a third in "heavy" medium (e.g., ¹³C₆¹⁵N₄-Arg, ¹³C₆¹⁵N₂-Lys). This allows for the comparison of up to three different experimental conditions.
Caption: The SILAC experimental workflow, from cell labeling to data analysis.
Step-by-Step SILAC Protocol
-
Cell Culture: Grow cells for at least five to six doublings in SILAC-specific media to ensure complete incorporation of the heavy amino acids.
-
Experimental Treatment: Apply the desired experimental conditions to the different cell populations.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from each condition separately.
-
Protein Quantification and Mixing: Quantify the protein concentration in each lysate and then combine equal amounts of protein from each condition.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of peptides by comparing the intensities of the light, medium, and heavy isotopic envelopes in the mass spectra.
Causality Behind SILAC Choices
-
Why Arginine and Lysine? Trypsin cleaves C-terminal to arginine and lysine residues. By labeling these amino acids, we ensure that the vast majority of tryptic peptides will be labeled, allowing for broad proteome coverage.
-
Why at least 5-6 cell doublings? This ensures that the natural "light" amino acids are fully replaced by their "heavy" counterparts, leading to complete and uniform labeling across the proteome. Incomplete labeling can complicate data analysis and introduce quantification errors.
Chemical Labeling: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)
Chemical labeling strategies, such as iTRAQ and TMT, utilize chemical reagents that react with the primary amines of peptides to introduce isobaric tags. These tags consist of a reporter group, a balancer group, and a peptide-reactive group. In a multiplexed experiment, peptides from different samples are labeled with different isobaric tags. The key feature of these tags is that they have the same total mass, so identically labeled peptides from different samples are indistinguishable in the MS1 scan. However, upon fragmentation in the MS/MS scan, the reporter ions are released, and their relative intensities are used for quantification.
iTRAQ/TMT Experimental Workflow
Caption: The general workflow for isobaric tagging experiments like iTRAQ and TMT.
Step-by-Step iTRAQ/TMT Protocol
-
Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.
-
Peptide Labeling: Label the peptides from each sample with a different isobaric tag reagent.
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, the mixed peptide sample is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide mixture (or each fraction) by LC-MS/MS. A key aspect of the MS method is to use a higher-energy collision-induced dissociation (HCD) or similar fragmentation technique that efficiently generates the low-mass reporter ions.
-
Data Analysis: Identify the peptides from the MS/MS spectra and quantify their relative abundance based on the intensities of the reporter ions.
Causality Behind iTRAQ/TMT Choices
-
Why Isobaric Tags? The isobaric nature of the tags simplifies the MS1 spectrum, as all labeled forms of a peptide have the same m/z. This reduces spectral complexity and allows for more accurate peptide identification.
-
Why Multiplexing? Multiplexing allows for the simultaneous analysis of multiple samples, which increases throughput and reduces instrument time. It also minimizes technical variability between runs, as all samples are processed and analyzed together after labeling.
Data Analysis and Interpretation
The final step in any stable isotope labeling experiment is the analysis and interpretation of the mass spectrometry data. Specialized software packages are used to identify peptides, extract the quantitative information from the labeled pairs or reporter ions, and perform statistical analysis to determine which proteins are significantly changing in abundance.
It is crucial to apply appropriate statistical tests and to consider factors such as protein-level summarization, normalization, and correction for multiple hypothesis testing to ensure the reliability of the results.
Conclusion
Stable isotope labeling has revolutionized quantitative proteomics by providing a robust and accurate means to measure changes in protein expression. The choice between metabolic and chemical labeling strategies depends on the specific biological question and the nature of the samples. By understanding the underlying principles and the causality behind the experimental choices, researchers can design and execute powerful experiments to gain deeper insights into complex biological systems.
References
-
Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]
-
Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology, 7(9), 685-695. [Link]
-
Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., ... & Hamon, C. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895-1904. [Link]
An In-Depth Technical Guide to Methyl-D3 P-toluenesulfonate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl-D3 P-toluenesulfonate, a critical isotopically labeled internal standard for sensitive and accurate quantitative analysis. We will delve into the intricacies of sourcing this compound, its practical applications in mass spectrometry, and the underlying scientific principles that ensure data integrity. This document is designed to be a practical resource for professionals in research and drug development, offering field-proven insights and detailed methodologies.
Introduction to Methyl-D3 P-toluenesulfonate: Properties and Significance
Methyl-D3 P-toluenesulfonate (CAS No. 7575-93-1) is the deuterated analog of methyl p-toluenesulfonate. In this compound, the three hydrogen atoms of the methyl group are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a mass shift of +3 atomic mass units compared to the unlabeled compound, a key feature exploited in mass spectrometry-based quantification.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₇D₃O₃S |
| Molecular Weight | Approximately 189.25 g/mol |
| Appearance | Colorless to slightly yellow liquid or white solid |
| Boiling Point | 82-84 °C at 0.001 Torr[1] |
| Melting Point | 27.8 °C[1] |
The primary significance of Methyl-D3 P-toluenesulfonate lies in its role as an internal standard (IS) in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because its physicochemical properties are nearly identical to the analyte of interest.[3] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction efficiency, injection volume, and matrix effects.[3]
Sourcing and Qualification of Methyl-D3 P-toluenesulfonate
The reliability of any quantitative analytical method is fundamentally dependent on the quality of the reference standards used. Therefore, the selection and qualification of a reputable supplier for Methyl-D3 P-toluenesulfonate is a critical first step.
Identifying Potential Suppliers
A number of chemical suppliers specialize in isotopically labeled compounds. When sourcing Methyl-D3 P-toluenesulfonate, it is advisable to consider suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA) with details on chemical purity and isotopic enrichment.
Table of Representative Suppliers:
| Supplier | Product Number (Example) | Isotopic Enrichment (Typical) | Chemical Purity (Typical) | Available Quantities |
| CDN Isotopes | D-5939 | ≥99 atom % D[4] | Not specified | 0.5 g, 1 g[4] |
| Sigma-Aldrich (Merck) | ADVH9887F5E4 | Not specified | 95.00%[3] | Contact for availability[3] |
| LGC Standards | TRC-M330667 | Not specified | Not specified | 50 mg, 250 mg, 1 g[5] |
| Caming Pharmaceutical Ltd. | N/A | ≥99% | ≥97%[6] | Not specified |
| Simson Pharma Limited | N/A | Not specified | Not specified | In stock[7] |
| Clearsynth | CS-T-58664 | Not specified | Not specified | Not specified |
Note: This table is for illustrative purposes and does not constitute an endorsement of any specific supplier. Availability and specifications are subject to change.
Supplier Qualification Workflow
A robust supplier qualification process is essential to ensure the consistency and quality of your analytical results. This process should be a self-validating system, where each step verifies the suitability of the supplier and the material.
Sources
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- 5. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Isotopic Labeling in Pharmaceuticals Using Methyl-D3 P-toluenesulfonate
Introduction: The Strategic Role of Isotopic Labeling in Modern Drug Development
In the landscape of pharmaceutical research and development, the journey from a promising lead compound to a clinically approved drug is fraught with challenges. A deep understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for success.[1][2] Isotopic labeling has emerged as an indispensable tool in this endeavor, providing unparalleled insights into the metabolic fate and pharmacokinetic properties of new chemical entities.[3] Among the stable isotopes, deuterium (²H or D) has garnered significant attention for its unique ability to modify a drug's metabolic profile through the kinetic isotope effect and to serve as a superior internal standard in bioanalytical studies.[4][5]
Methyl-D3 p-toluenesulfonate (also known as d3-methyl tosylate) is a highly effective and versatile reagent for introducing a trideuteromethyl (-CD₃) group into a wide array of pharmaceutical compounds.[6][7] The tosylate group is an excellent leaving group, facilitating the methylation of various nucleophiles such as phenols, amines, and thiols under relatively mild conditions. The resulting deuterated molecules are invaluable in several key areas of drug development:
-
Internal Standards for Bioanalysis: Deuterated analogs are the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) assays.[8][9][10] Since they are chemically identical to the analyte, they co-elute and exhibit nearly identical ionization behavior, effectively correcting for matrix effects, ion suppression, and instrumental variability.[8][11][12] This leads to exceptionally accurate and reproducible quantification of the drug in complex biological matrices like blood and plasma.[9]
-
Metabolic Pathway Elucidation: By strategically placing a deuterium label, researchers can trace the metabolic fate of a drug. The mass shift of 3 Da (for the -CD₃ group) allows for the unambiguous identification of metabolites using mass spectrometry.
-
Modulation of Pharmacokinetics (The Deuterium Kinetic Isotope Effect): The bond between carbon and deuterium is stronger than the carbon-protium (¹H) bond. This difference in bond energy can lead to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the deuterium kinetic isotope effect (KIE).[4][5][13] By replacing a metabolically labile methyl group with a trideuteromethyl group, it is possible to slow down its metabolism, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of toxic metabolites.[4][14][15]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Methyl-D3 P-toluenesulfonate for the isotopic labeling of pharmaceuticals. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical analytical techniques for the characterization of the final labeled compounds.
Reagent Profile: Methyl-D3 P-toluenesulfonate
A thorough understanding of the reagent's properties is crucial for its safe and effective use.
| Property | Value | Source |
| Chemical Name | Methyl-d3 p-toluenesulfonate | [6] |
| Synonyms | d3-Methyl Tosylate; p-Toluenesulfonic Acid d3-Methyl Ester | [6] |
| CAS Number | 7575-93-1 | [6][7] |
| Molecular Formula | CH₃C₆H₄SO₃CD₃ | [6] |
| Molecular Weight | 189.24 g/mol | [6] |
| Isotopic Enrichment | Typically ≥99 atom % D | [6] |
| Appearance | Off-white solid | [7] |
| Solubility | Soluble in acetone, methanol, and other organic solvents. | [7][16] |
| Storage | Store at room temperature, protected from moisture. | [6][17] |
| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after extended storage (e.g., three years). | [6] |
Reaction Principle: Nucleophilic Substitution (Sₙ2 Mechanism)
The introduction of the trideuteromethyl group using Methyl-D3 P-toluenesulfonate proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction. The p-toluenesulfonate (tosylate) anion is an excellent leaving group due to the resonance stabilization of its negative charge. This makes the methyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The general mechanism can be visualized as follows:
-
Activation of the Nucleophile: For weakly acidic nucleophiles like phenols or some amines, a base is required to deprotonate the functional group, thereby increasing its nucleophilicity.
-
Nucleophilic Attack: The activated nucleophile attacks the electrophilic deuterated methyl carbon of the tosylate.
-
Displacement of the Leaving Group: This attack occurs in a single, concerted step, leading to the formation of a new bond with the -CD₃ group and the displacement of the stable tosylate anion.
Experimental Protocols
Safety First: Methyl-D3 p-toluenesulfonate is a corrosive and potentially harmful chemical.[6] All manipulations should be performed in a well-ventilated laboratory fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[17][19] Avoid inhalation of dust and contact with skin and eyes.[17][19]
Protocol 1: O-Deuteromethylation of a Phenolic Substrate
This protocol describes a general procedure for the O-methylation of a phenol, a common structural motif in many pharmaceuticals. The choice of base and solvent can be adapted depending on the specific properties of the starting material.
Objective: To synthesize the trideuteromethyl ether of a model phenolic compound (e.g., 4-hydroxyacetophenone).
Materials:
-
4-hydroxyacetophenone (or other phenolic substrate)
-
Methyl-D3 P-toluenesulfonate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to create a stirrable suspension (typically a 0.1-0.5 M concentration of the substrate).
-
Reagent Addition: Add Methyl-D3 P-toluenesulfonate (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) or to an appropriate temperature (e.g., 60-80°C for DMF).[20]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[20]
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).[20]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel or by recrystallization.
-
Causality and Insights:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate most phenols. Its insolubility in acetone drives the reaction forward by removing the phenoxide from the bulk solution as it forms. For less acidic phenols, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF may be necessary.
-
Stoichiometry: A slight excess of the methylating agent (1.1 eq) ensures complete conversion of the starting material. A larger excess of the base (1.5 eq) ensures complete deprotonation and neutralizes the p-toluenesulfonic acid byproduct that could potentially form.
-
Solvent: Acetone is a good choice for many reactions due to its appropriate boiling point and ease of removal. DMF can be used for less reactive substrates as it allows for higher reaction temperatures. Ensure solvents are anhydrous as water can hydrolyze the tosylate reagent.
Protocol 2: N-Deuteromethylation of an Amine Substrate
This protocol outlines a general method for the methylation of a primary or secondary amine. Note that over-alkylation to form quaternary ammonium salts can be a competing reaction, especially with primary amines.[21]
Objective: To synthesize the N-trideuteromethyl derivative of a model secondary amine (e.g., morpholine).
Materials:
-
Morpholine (or other amine substrate)
-
Methyl-D3 P-toluenesulfonate (1.05 eq)
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic base like triethylamine (TEA) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the amine substrate (1.0 eq) and the base (2.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution in an ice bath (0°C). Add a solution of Methyl-D3 P-toluenesulfonate (1.05 eq) in a small amount of acetonitrile dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product will be more nonpolar than the starting amine.
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with DCM or EtOAc (3x).
-
Combine the organic extracts and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification and Isolation:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
Causality and Insights:
-
Base Selection: The base serves to neutralize the p-toluenesulfonic acid formed during the reaction.[22] A non-nucleophilic base like TEA is often preferred to avoid it competing with the substrate amine in the methylation reaction.
-
Controlling Over-alkylation: Using a slight excess of the methylating agent and carefully controlling the stoichiometry is key. For primary amines, using a large excess of the amine can favor mono-alkylation. Alternatively, protecting the amine as a sulfonamide, followed by alkylation and deprotection, can be a more controlled approach.[22]
-
Reaction Temperature: The initial cooling to 0°C helps to control the initial exothermic reaction upon addition of the reactive tosylate.
Analytical Characterization of Labeled Products
Verifying the successful incorporation of the deuterium label and the purity of the final compound is a critical, self-validating step in the protocol. A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[23][24]
Mass Spectrometry (MS)
-
Objective: To confirm the mass shift corresponding to the incorporation of the -CD₃ group and to assess isotopic enrichment.
-
Procedure: Analyze the purified product using a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap instrument.
-
Expected Outcome: The molecular ion peak ([M+H]⁺ or [M]⁺˙) should be observed at a mass 3.0188 Da higher than the unlabeled analogue (mass of 3 x D = 3 x 2.0141 Da; mass of 3 x H = 3 x 1.0078 Da; Difference ≈ 3.019 Da). The isotopic cluster will confirm the high enrichment of the D₃-isotopologue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the product and verify the position of the deuterium label.[24][25]
-
¹H NMR:
-
Procedure: Acquire a standard proton NMR spectrum.
-
Expected Outcome: The signal corresponding to the methyl protons in the unlabeled compound will be absent or significantly diminished (to <1% of its expected integration) in the spectrum of the deuterated product. All other proton signals of the molecular scaffold should remain unchanged.
-
-
¹³C NMR:
-
Procedure: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Outcome: The signal for the deuterated methyl carbon will appear as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to coupling with the three deuterium nuclei (spin I=1). Its chemical shift will be slightly upfield compared to the corresponding -CH₃ carbon.
-
-
²H NMR:
-
Procedure: Acquire a deuterium NMR spectrum.
-
Expected Outcome: A single resonance in the region expected for a methyl group will confirm the presence and chemical environment of the deuterium label.
-
Workflow Visualization
Conclusion and Future Perspectives
Methyl-D3 p-toluenesulfonate is a robust and highly efficient reagent for the introduction of a trideuteromethyl group into pharmaceutical compounds. The protocols and principles outlined in this guide provide a solid foundation for its application in drug discovery and development. The use of deuterated compounds as internal standards is a well-established practice that significantly enhances the quality and reliability of bioanalytical data, a cornerstone of regulatory submissions.[8] Furthermore, the strategic use of deuteration to modulate metabolic pathways via the kinetic isotope effect represents an exciting frontier in medicinal chemistry, offering a novel approach to improving the safety and efficacy profiles of drug candidates.[13][15] As analytical instrumentation continues to advance in sensitivity and resolution, the applications for stable isotope labeling in pharmaceutical science will undoubtedly continue to expand, further cementing its role as a critical technology in the development of new medicines.
References
- ResolveMass Laboratories Inc. (2025).
- C/D/N Isotopes Inc.
- Organic Chemistry Portal.p-Toluenesulfonamides.
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- C/D/N Isotopes Inc.
- ChemicalBook.
- PubMed. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs.
- Fisher Scientific. (2010).
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- Zhihu.
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- Ningbo Inno Pharmchem Co., Ltd. (2023). Understanding Methyl Toluenesulfonate: Properties, Synthesis, and Industrial Significance.
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Application of Methyl-D3 P-toluenesulfonate in NMR Studies: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of Isotopic Labeling in NMR
In the landscape of modern analytical chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation and quantitative analysis.[1] The precision of NMR can be significantly enhanced through the strategic use of isotopically labeled compounds.[2] Methyl-D3 P-toluenesulfonate (D3-MeOTs), a deuterated analog of the widely used methylating agent methyl p-toluenesulfonate, offers a powerful tool for researchers.[3] Its utility stems from the replacement of protium (¹H) with deuterium (²H) in the methyl group. This substitution provides a unique NMR signature, enabling clearer and more precise analyses.
This guide provides an in-depth exploration of the applications of Methyl-D3 P-toluenesulfonate in NMR studies, complete with detailed protocols for its use as both a derivatizing agent and a quantitative NMR (qNMR) internal standard. The methodologies described herein are designed to be robust and self-validating, empowering researchers to achieve high-quality, reproducible results.
Core Properties and Advantages of Methyl-D3 P-toluenesulfonate
The primary advantage of using D3-MeOTs in ¹H NMR is the near absence of a signal from the deuterated methyl group in the proton spectrum. Deuterium has a different gyromagnetic ratio and resonance frequency than protium, meaning it is "silent" in a standard ¹H NMR experiment.[4][5] This property is invaluable for two main applications:
-
Derivatization for Signal Simplification and Reaction Monitoring: By introducing a "silent" methyl group onto a molecule of interest, complex ¹H NMR spectra can be simplified. This is particularly useful for tracking the site of methylation without introducing additional overlapping proton signals.
-
Quantitative NMR (qNMR) Internal Standard: The distinct, sharp signal of the aromatic protons of the tosylate group, combined with the known concentration of the deuterated methyl group, makes D3-MeOTs an excellent candidate for an internal standard in qNMR.[6]
| Property | Value | Significance in NMR Studies |
| Molecular Formula | C₈H₇D₃O₃S | Deuterated methyl group is key to its application. |
| Molecular Weight | 189.25 g/mol | Essential for accurate concentration calculations in qNMR. |
| Isotopic Purity | Typically >98 atom % D | High isotopic purity ensures minimal interference from residual protonated species. |
| ¹H NMR Signals | Aromatic protons (approx. 7.4-7.8 ppm) | Provide a clear, quantifiable signal for use as a qNMR standard. |
Application 1: Derivatization Agent for Mechanistic and Structural Studies
Methyl-D3 P-toluenesulfonate serves as a powerful derivatizing agent to introduce a deuterated methyl group onto a substrate. This is particularly advantageous when the introduction of a standard methyl group would lead to signal overlap in the ¹H NMR spectrum, complicating analysis.
Causality Behind Experimental Choices: The choice of a deuterated methylating agent is driven by the need to unambiguously confirm the site of methylation. By using D3-MeOTs, the researcher can acquire ¹H NMR spectra before and after the reaction. The disappearance of a proton signal from a nucleophilic site (e.g., -OH, -NH, -SH) and the absence of a new methyl signal in the proton spectrum provides strong evidence of successful methylation at that specific position. Confirmation can then be achieved by observing the appearance of the corresponding signal in the ¹³C NMR spectrum (a triplet due to C-D coupling) or by ²H NMR spectroscopy.
Experimental Protocol: Derivatization of a Phenolic Compound
This protocol details the methylation of a generic phenol using Methyl-D3 P-toluenesulfonate for NMR analysis.
Materials:
-
Phenolic substrate
-
Methyl-D3 P-toluenesulfonate (D3-MeOTs)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the phenolic substrate (1 equivalent) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the suspension vigorously for 10 minutes at room temperature.
-
Methylation: Add Methyl-D3 P-toluenesulfonate (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Sample Preparation for NMR: Accurately weigh a portion of the purified product and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional) Acquire a ²H NMR spectrum.
Expected Observations:
-
In the ¹H NMR spectrum, the signal corresponding to the phenolic proton will have disappeared. No new methyl singlet will be observed in the typical methyl region (around 3-4 ppm).
-
In the ¹³C NMR spectrum, a new signal corresponding to the deuterated methyl carbon will appear. This signal will likely be a triplet due to the one-bond coupling with deuterium.[8]
Caption: Workflow for derivatization using D3-MeOTs.
Application 2: Internal Standard for Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance without the need for a calibration curve of the analyte itself.[1] The accuracy of qNMR relies heavily on the use of a suitable internal standard.[6][9] Methyl-D3 P-toluenesulfonate is an excellent candidate for an internal standard in ¹H qNMR.
Causality Behind Experimental Choices: An ideal internal standard should possess several key characteristics:
-
High purity and stability.[9]
-
Signals that do not overlap with analyte signals.[6]
-
A known number of protons giving rise to the quantifiable signal.
-
Good solubility in the chosen NMR solvent.[9]
D3-MeOTs meets these criteria well. The aromatic protons of the tosylate group typically resonate in a region of the ¹H NMR spectrum (around 7.4-7.8 ppm) that is often free from analyte signals. The deuteration of the methyl group eliminates a potentially interfering signal. By accurately weighing both the analyte and the D3-MeOTs internal standard, the concentration or purity of the analyte can be calculated by comparing the integral of a known number of analyte protons to the integral of the aromatic protons of the standard.
Experimental Protocol: qNMR Purity Determination
This protocol provides a step-by-step method for determining the purity of an analyte using Methyl-D3 P-toluenesulfonate as an internal standard.
Materials:
-
Analyte of interest
-
Methyl-D3 P-toluenesulfonate (as the internal standard, with a certified purity if possible)
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)[7]
-
High-precision analytical balance
Procedure:
-
Weighing: Accurately weigh the analyte (e.g., 10-20 mg) and the Methyl-D3 P-toluenesulfonate internal standard (e.g., 5-10 mg) into the same clean, dry vial. It is crucial to record the weights with high precision.[6]
-
Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., 0.7 mL) to the vial to dissolve both the analyte and the internal standard completely.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Ensure the NMR spectrometer is properly tuned and shimmed.
-
Set the pulse angle to 90°.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated. This ensures complete relaxation and accurate integration.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Processing and Calculation:
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a meticulous baseline correction across the signals of interest.
-
Integration: Integrate the well-resolved signal from the analyte and the aromatic signals of the D3-MeOTs.
-
Calculation: Use the following formula to calculate the purity of the analyte:
Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (for D3-MeOTs, this is typically 4 for the aromatic protons)
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
Caption: Workflow for qNMR analysis using D3-MeOTs.
Conclusion
Methyl-D3 P-toluenesulfonate is a versatile and powerful reagent for advanced NMR studies. Its ability to introduce a "silent" methyl group makes it an invaluable tool for simplifying complex spectra and elucidating reaction mechanisms. Furthermore, its properties as a stable, non-interfering compound with distinct quantifiable signals make it an excellent internal standard for high-precision qNMR analysis. By following the detailed protocols outlined in this guide, researchers in drug development and chemical sciences can leverage the unique advantages of Methyl-D3 P-toluenesulfonate to achieve more accurate and reliable NMR data.
References
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Scharlab. Solvents, deuterated for NMR for laboratory. [Link]
-
ResolveMass. What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. [Link]
-
PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]
-
Chromservis. Deuterated - Solvents, Reagents& Accessories. [Link]
-
Isotope Science / Alfa Chemistry. Deuterated Solvents for NMR. [Link]
-
BIPM. Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
BIPM. Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29 (9), 2176–2179. [Link]
-
National Institutes of Health. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. [Link]
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PubChem. Methyl p-toluenesulfonate. [Link]
-
Chemical Reviews. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. [Link]
-
Jenke, D. R., & Brown, D. S. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016, 20(3), 661-669. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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Cerno Bioscience. Isotope Labeling. [Link]
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Wikipedia. Isotopic labeling. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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ResearchGate. (PDF) Study of Sample Preparation Method Using Internal Standard Solution to Accurate Quantitative Analysis with 1H NMR Spectroscopy. [Link]
-
PubMed. Recent applications of isotopic labeling for protein NMR in drug discovery. [Link]
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- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Use of Methyl-D3 P-toluenesulfonate as an Internal Standard in Mass Spectrometry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl-D3 P-toluenesulfonate as an internal standard in mass spectrometry-based quantitative analysis. The focus of this guide is on ensuring scientific integrity and providing field-proven insights into the development and validation of robust analytical methods. Detailed protocols for the quantification of potential genotoxic impurities, specifically methyl p-toluenesulfonate, in active pharmaceutical ingredients (APIs) are presented, alongside a thorough discussion of the underlying scientific principles and regulatory considerations.
The Critical Role of Internal Standards in Quantitative Mass Spectrometry
Quantitative analysis by mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is susceptible to variations that can impact the accuracy and precision of the results. These variations can arise from multiple sources, including sample preparation, instrument performance, and matrix effects.[1] An internal standard (IS) is a compound of known concentration that is added to all samples—calibrators, quality controls, and unknowns—prior to sample processing. The IS serves to normalize the response of the analyte of interest, thereby compensating for variability throughout the analytical workflow.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[2] These are compounds in which one or more atoms have been replaced with a heavier, stable isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). Methyl-D3 P-toluenesulfonate is a deuterated analog of methyl p-toluenesulfonate, a potential genotoxic impurity (GTI) that can form during pharmaceutical manufacturing processes.[3][4] The key advantage of a SIL IS is its near-identical chemical and physical properties to the analyte of interest. This results in similar behavior during sample extraction, chromatography, and ionization, leading to more accurate and precise quantification.[2]
Physicochemical Properties and Handling of Methyl-D3 P-toluenesulfonate
A thorough understanding of the physicochemical properties of Methyl-D3 P-toluenesulfonate is essential for its proper handling, storage, and use as an internal standard.
| Property | Value | Reference |
| Chemical Name | trideuteriomethyl 4-methylbenzenesulfonate | [5] |
| Synonyms | Methyl-d3 tosylate, Methyl-d3 4-methylbenzenesulfonate | [5] |
| CAS Number | 7575-93-1 | |
| Molecular Formula | C₈H₇D₃O₃S | [5] |
| Molecular Weight | 189.24 g/mol | |
| Appearance | Colorless or slightly yellow liquid or white solid | [5] |
| Melting Point | 25-28 °C | [6] |
| Boiling Point | 144-145 °C at 5 mmHg | [6] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform); insoluble in water. | [7] |
| Isotopic Purity | Typically ≥98 atom % D | [7] |
Storage and Handling:
Methyl-D3 P-toluenesulfonate should be stored at 2-8°C in a dry, well-ventilated place, protected from light.[5] It is important to handle the compound in a fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is stable under recommended storage conditions; however, it is good practice to re-analyze for chemical purity after three years.
Application: Quantification of Methyl P-toluenesulfonate (MPTS) as a Genotoxic Impurity
Methyl p-toluenesulfonate (MPTS) is a potential genotoxic impurity that can be formed during the synthesis of APIs.[3] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of such impurities in pharmaceutical products.[8] The use of a deuterated internal standard like Methyl-D3 P-toluenesulfonate is highly recommended for the accurate and precise quantification of MPTS at trace levels.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of MPTS in an API using Methyl-D3 P-toluenesulfonate as an internal standard.
Caption: General workflow for the quantification of MPTS using Methyl-D3 P-toluenesulfonate as an internal standard.
Detailed Protocol: LC-MS/MS Method
This protocol provides a representative method for the analysis of MPTS in a generic API. Method optimization and validation are essential for specific applications.
3.2.1. Materials and Reagents
-
Methyl p-toluenesulfonate (MPTS) reference standard
-
Methyl-D3 P-toluenesulfonate (IS) reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
API sample
3.2.2. Preparation of Solutions
-
MPTS Stock Solution (100 µg/mL): Accurately weigh 10 mg of MPTS reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
IS Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methyl-D3 P-toluenesulfonate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the MPTS stock solution with a 50:50 (v/v) mixture of acetonitrile and water to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Working IS Solution (10 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
3.2.3. Sample Preparation
-
Accurately weigh 100 mg of the API sample into a 10 mL volumetric flask.
-
Add 5 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Add 100 µL of the working IS solution (10 ng/mL) to the flask.
-
Vortex for 1 minute to dissolve the sample.
-
Dilute to volume with the 50:50 (v/v) acetonitrile/water mixture.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
3.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Waters Symmetry C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500 °C |
| MRM Transitions | MPTS: Q1 185.0 -> Q3 155.0Methyl-D3-PTS (IS): Q1 188.0 -> Q3 155.0 |
3.2.5. Data Analysis
-
Integrate the peak areas for both MPTS and the IS.
-
Calculate the peak area ratio of MPTS to the IS.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the MPTS standards.
-
Determine the concentration of MPTS in the API sample from the calibration curve.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A comprehensive validation of the analytical method is crucial to demonstrate its suitability for its intended purpose.[9] The validation should be performed in accordance with guidelines from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[10]
Validation Parameters
The following parameters should be evaluated during method validation:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank samples of the API to ensure no interfering peaks are present at the retention times of MPTS and the IS.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve with at least six non-zero concentrations should be prepared and analyzed. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations in triplicate on at least three different days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision (as relative standard deviation, RSD) should be ≤15% (≤20% at the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). The LOQ is typically the lowest concentration on the calibration curve.
-
Recovery: The efficiency of the sample preparation procedure. This is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS. This is evaluated by comparing the response of the analyte in a post-extracted spiked sample to the response of the analyte in a neat solution.
-
Stability: The stability of the analyte in the sample matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage stability).
Self-Validating System Logic
Caption: Logical flow demonstrating how method validation parameters ensure the reliability of the analytical data.
Conclusion
Methyl-D3 P-toluenesulfonate is a highly effective internal standard for the sensitive and accurate quantification of methyl p-toluenesulfonate in pharmaceutical substances by mass spectrometry. Its use, coupled with a thoroughly validated analytical method, provides a robust system for ensuring the safety and quality of drug products. The protocols and validation principles outlined in this guide are intended to provide a strong foundation for the development of reliable analytical methods that meet stringent regulatory expectations.
References
-
Application of analytical quality by design principles for the determination of alkyl p-toluenesulfonates impurities in Aprepitant by HPLC. Validation using total-error concept. (2018). PubMed. Retrieved from [Link]
-
Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir. (n.d.). ResearchGate. Retrieved from [Link]
-
Deuterated - Quality O-Bromoaniline Chemicals and Solar Glycol Trader in Mumbai. (n.d.). IndiaMART. Retrieved from [Link]
-
Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir. (n.d.). ijirset. Retrieved from [Link]
-
Bioanalytical Method Validation. (2019). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Determination Of Genotoxic Impurity Methyl P-Toluene Sulfonate in Pharmaceutical Drug by Chromatographic Technique. (n.d.). IJRT. Retrieved from [Link]
-
DETERMINATION OF GENOTOXIC IMPURITY METHYL PARATOLUENE SULFONATE IN LEVOCETIRIZINE DRUG SUBSTANCE BY USING RP-LC METHOD. (2022). eajpr. Retrieved from [Link]
-
HPLC Methods for analysis of p-Toluenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
bioanalytical method validation and study sample analysis m10. (2022). ICH. Retrieved from [Link]
-
Selective scavenging of the genotoxic impurity methyl p-toluenesulfonate from pharmaceutical formulations. (n.d.). ResearchGate. Retrieved from [Link]
-
METHYL-D3 P-TOLUENESULFONATE CAS#: 7575-93-1. (n.d.). ChemWhat. Retrieved from [Link]
-
Development and validation of bioanalytical method for estimation of methoxsalen in human plasma. (n.d.). Longdom Publishing. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0059933). (n.d.). HMDB. Retrieved from [Link]
-
Bioanalytical method validation: An updated review. (n.d.). PMC - NIH. Retrieved from [Link]
-
Methyl p-toluenesulfonate. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved from [Link]
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Application Note: Derivatization of Analytes with Methyl-D3 P-toluenesulfonate for Enhanced GC-MS Analysis
Introduction: The Rationale for Derivatization in GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection capabilities. However, its application is fundamentally limited to analytes that are volatile and thermally stable.[1] Many compounds of interest in pharmaceutical, environmental, and biological research, such as phenols, carboxylic acids, and steroids, possess polar functional groups (-OH, -COOH) that render them non-volatile and prone to thermal degradation in the hot GC inlet.[2]
Derivatization is a chemical modification technique that transforms these challenging analytes into forms more amenable to GC-MS analysis.[1][2] This process typically involves replacing active hydrogens in polar functional groups with less polar, more stable moieties. The primary goals of derivatization are to:
-
Increase Volatility: By reducing intermolecular hydrogen bonding, derivatization lowers the boiling point of the analyte, allowing it to transition into the gas phase at temperatures compatible with GC analysis.
-
Enhance Thermal Stability: The resulting derivatives are often more resistant to thermal degradation in the GC injector and column.
-
Improve Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks and better separation from other components in the sample matrix.
-
Increase Detection Sensitivity: Certain derivatizing agents can introduce functionalities that enhance the analyte's response in the mass spectrometer.
This application note provides a detailed guide to the use of Methyl-D3 P-toluenesulfonate as a derivatizing agent for the GC-MS analysis of polar analytes, with a focus on phenols and carboxylic acids.
Methyl-D3 P-toluenesulfonate: A Superior Derivatizing Agent
Methyl-D3 P-toluenesulfonate is a deuterated analog of methyl p-toluenesulfonate, a powerful methylating agent. Its use in derivatization for GC-MS offers several distinct advantages:
-
Introduction of a Stable Isotope Label: The deuterium-labeled methyl group (CD3) provides a +3 Da mass shift compared to the naturally occurring methyl group (CH3). This is invaluable for:
-
Use as an Internal Standard: A deuterated version of the analyte, prepared using a non-deuterated methylating agent, can be used as an ideal internal standard for accurate quantification. Alternatively, a known amount of a deuterated standard can be spiked into the sample.
-
Confirmation of Derivatization: The +3 mass shift provides unambiguous confirmation that the derivatization reaction has occurred.
-
Metabolic Flux Analysis: In tracer studies, the deuterium label allows for the differentiation between endogenous and newly synthesized molecules.
-
-
High Reactivity: As a potent methylating agent, it efficiently derivatizes a range of functional groups, including phenolic hydroxyls and carboxylic acids.
-
Formation of Stable Derivatives: The resulting methyl ethers and esters are significantly more volatile and thermally stable than their parent compounds.
The Chemistry of Derivatization: A Mechanistic Overview
The derivatization of phenols and carboxylic acids with Methyl-D3 P-toluenesulfonate is typically carried out under basic conditions. The reaction proceeds via a Williamson ether synthesis-type mechanism for phenols and a nucleophilic substitution for carboxylic acids.
For Phenols:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[3]
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl-D3 group of the Methyl-D3 P-toluenesulfonate.
-
Formation of the Methyl Ether: This results in the formation of a deuterated methyl ether and the p-toluenesulfonate anion as a leaving group.
For Carboxylic Acids:
-
Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion.
-
Nucleophilic Attack: The carboxylate anion attacks the methyl-D3 group of the derivatizing agent.
-
Formation of the Methyl Ester: This yields a deuterated methyl ester and the p-toluenesulfonate anion.
Diagram of the Derivatization Workflow
Caption: A generalized workflow for the derivatization of analytes with Methyl-D3 P-toluenesulfonate.
Detailed Application Protocols
Safety First: Methyl-D3 P-toluenesulfonate is a potent alkylating agent and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use.
Protocol 1: Derivatization of Phenolic Compounds
This protocol is suitable for a wide range of phenolic analytes.
Materials:
-
Methyl-D3 P-toluenesulfonate
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Acetone (or Acetonitrile)
-
Analyte solution (dissolved in acetone)
-
Deionized water
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
GC vials with inserts
Procedure:
-
Sample Preparation: To a 2 mL reaction vial, add approximately 1 mg of the phenolic analyte (or a corresponding amount of sample extract). Dissolve the analyte in 500 µL of anhydrous acetone.
-
Addition of Base: Add approximately 10 mg of anhydrous potassium carbonate to the vial. The excess base ensures complete deprotonation of the phenol.
-
Addition of Derivatizing Reagent: Add 50 µL of a 10 mg/mL solution of Methyl-D3 P-toluenesulfonate in anhydrous acetone. The molar excess of the derivatizing agent drives the reaction to completion.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes with vigorous stirring or vortexing. The reaction progress can be monitored by GC-MS analysis of aliquots.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of deionized water to quench the reaction and dissolve the potassium salts.
-
Add 500 µL of ethyl acetate and vortex thoroughly to extract the derivatized analyte.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction of the aqueous layer with another 500 µL of ethyl acetate and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly to the vial and allowing it to stand for 5-10 minutes.
-
-
Analysis: Transfer the dried organic solution to a GC vial for analysis.
Protocol 2: Derivatization of Carboxylic Acids
This protocol is effective for the methylation of various carboxylic acids.
Materials:
-
Methyl-D3 P-toluenesulfonate
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Analyte solution (dissolved in DMF)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
GC vials with inserts
Procedure:
-
Sample Preparation: In a 2 mL reaction vial, dissolve approximately 1 mg of the carboxylic acid analyte in 200 µL of anhydrous DMF.
-
Addition of Base: Add approximately 10 mg of anhydrous potassium carbonate.
-
Addition of Derivatizing Reagent: Add 50 µL of a 20 mg/mL solution of Methyl-D3 P-toluenesulfonate in anhydrous DMF.
-
Reaction: Tightly cap the vial and heat at 80°C for 1 hour with stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of deionized water.
-
Extract the derivatized analyte with three 1 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 1 mL of saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by 1 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Analysis: Transfer the dried organic solution to a GC vial for analysis.
GC-MS Analysis: Typical Parameters and Expected Results
The optimal GC-MS parameters will depend on the specific analytes and the instrument used. The following table provides a general starting point for the analysis of D3-methylated phenols and carboxylic acids.
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | A standard non-polar to mid-polar column provides good separation for a wide range of derivatized analytes. |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min | Provides good chromatographic efficiency. |
| Injector Temperature | 250 - 280°C | Ensures complete vaporization of the derivatized analytes. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless injection maximizes sensitivity, while a split injection prevents column overload. |
| Oven Program | Initial temp: 60-80°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min | The temperature program should be optimized to achieve good separation of the analytes of interest. |
| MS Transfer Line Temp | 280 - 300°C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temperature | 230°C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | m/z 40 - 500 | A typical scan range that will encompass the molecular ions and fragment ions of most derivatized analytes. |
Mass Spectral Fragmentation of D3-Methylated Analytes:
The fragmentation patterns of D3-methylated compounds will be similar to their non-deuterated counterparts, with a characteristic +3 Da shift for fragments containing the methyl-D3 group.
-
D3-Methylated Phenols (Anisoles): The molecular ion (M⁺) will be readily observed. A characteristic fragmentation is the loss of the methyl-D3 radical (•CD₃), resulting in a fragment at [M-18]⁺. Another common fragmentation is the loss of a neutral formaldehyde-D2 molecule (CD₂O), leading to a fragment at [M-32]⁺.
-
D3-Methylated Carboxylic Acids (Esters): The molecular ion is often observed. A key fragmentation pathway is the McLafferty rearrangement if a gamma-hydrogen is present. Alpha-cleavage next to the carbonyl group is also common, leading to the loss of the methoxy-D3 radical (•OCD₃) resulting in an acylium ion [M-34]⁺, or the loss of the alkyl chain.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivatization yield | 1. Inactive derivatizing reagent (hydrolyzed).2. Presence of water in the reaction mixture.3. Insufficient base or inactive base.4. Insufficient reaction time or temperature.5. Steric hindrance around the functional group. | 1. Use fresh, properly stored Methyl-D3 P-toluenesulfonate.2. Ensure all solvents and reagents are anhydrous. Dry sample extracts thoroughly.3. Use freshly ground, anhydrous potassium carbonate.4. Optimize reaction time and temperature. Monitor reaction progress.5. Increase reaction time, temperature, or use a stronger base/more polar solvent (e.g., DMF). |
| Multiple peaks for a single analyte | 1. Incomplete derivatization.2. Side reactions (e.g., C-methylation of phenols).3. Isomerization of the analyte. | 1. Optimize reaction conditions for complete derivatization.2. Use milder reaction conditions (lower temperature).3. Ensure the starting material is a single isomer. |
| Poor peak shape (tailing) | 1. Adsorption of polar analytes in the GC system.2. Incomplete derivatization. | 1. Ensure the GC liner and column are properly deactivated. Use a fresh, high-quality liner.2. Confirm complete derivatization. |
| Contamination peaks in the chromatogram | 1. Impurities in solvents or reagents.2. Carryover from previous injections. | 1. Use high-purity solvents and reagents. Run a blank analysis.2. Run solvent blanks between samples. Clean the injector port and replace the septum if necessary. |
Conclusion
Derivatization with Methyl-D3 P-toluenesulfonate is a robust and highly effective strategy for the GC-MS analysis of polar analytes such as phenols and carboxylic acids. The introduction of a stable isotope label provides significant advantages for quantification and confirmation of derivatization. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can achieve reliable and high-quality analytical results for a wide range of challenging compounds. Careful optimization of reaction conditions and GC-MS parameters for specific analytes will ensure the highest level of performance.
References
- Selva, M., & Tundo, P. (1999). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Industrial & Engineering Chemistry Research, 38(5), 2074–2078.
- Bonelli, F., Fiori, M., & Tundo, P. (2000). Methylation of phenol with methanol over high-silica beta zeolite.
- US4158101A, "Process for the methylation of phenolic compounds," issued 1979-06-12.
- Reddit. (2022).
- Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
- Gant, T. G. (2012). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Tetrahedron Letters, 53(22), 2768-2771.
- NIST. (n.d.). Phenol, 3-methyl-. NIST WebBook.
- Tilstam, U. (2012). A Continuous Base-Catalyzed Methylation of Phenols with Dimethyl Carbonate. Organic Process Research & Development, 16(7), 1273–1276.
- Mahadevan, I. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?
- Ntivendavel, N. J., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
- Pérez-Palacios, D., et al. (2008). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.
- Krüger, S., et al. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
- Supelco. (n.d.).
- Shobe, D. (2021).
- US EPA. (2007).
- Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
- Arpino, P. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?
- LibreTexts. (2021). 8.
- Chemical Society Reviews. (2021).
- Alzweiri, M., et al. (2013). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Journal of the American Society for Mass Spectrometry, 24(10), 1625-1633.
- Mahindaratne, M. (2019). Reaction mechanism of rearrangement. Chemistry Stack Exchange.
- Regis Technologies. (n.d.).
- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Rohwedder, W. K., et al. (1985). Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry. Lipids, 20(5), 303–311.
- ResearchGate. (n.d.).
- JEOL. (n.d.).
- Oregon State University. (2020). Spectroscopy of Carboxylic Acids.
- University of Chicago. (n.d.). Supporting Information for Core-Labeling (Radio)Synthesis of Phenols.
- LabRulez GCMS. (n.d.).
- Reddit. (2014). What's the best way to methylate carboxylic acids without dizaomethane?
- Thermo Fisher Scientific. (n.d.).
- Potin, D. (2012).
- Lee, M. R., & Lee, Y. C. (2000). Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids.
- Restek. (2020).
- ResearchGate. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor.
- YouTube. (2020). Mass Spec 3e Carboxylic Acids.
- ACS Omega. (2022). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches.
- Wikipedia. (n.d.). Formic acid.
Sources
Quantitative Proteomics Workflow Using Methyl-D3 p-Toluenesulfonate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling the accurate determination of relative protein abundance in complex biological samples. Chemical labeling methods offer the flexibility to label proteins from any source, overcoming the limitations of metabolic labeling techniques. This application note presents a detailed workflow and protocol for quantitative proteomics using Methyl-D3 p-toluenesulfonate, a cost-effective and efficient reagent for introducing a stable isotope label onto peptides. We will delve into the chemical principles of methylation-based labeling, provide a step-by-step experimental guide, and discuss the subsequent mass spectrometry analysis and data interpretation. This guide is designed to provide researchers with the foundational knowledge and practical instructions to implement this powerful quantitative proteomics strategy.
Introduction: The Principle of Isotopic Labeling with Methyl-D3 p-Toluenesulfonate
Quantitative proteomics aims to measure the changes in protein abundance between different biological states, such as treated versus untreated cells or healthy versus diseased tissues.[1] Stable isotope labeling is a robust method for achieving accurate quantification. In this approach, one sample is labeled with a "light" isotopic tag, while the sample it is being compared to is labeled with a "heavy" isotopic version of the same tag.[1] The samples are then mixed and analyzed together by mass spectrometry. Since the light and heavy labeled peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of that peptide, and by extension the parent protein, in the original samples.
Methyl-D3 p-toluenesulfonate is a potent methylating agent that covalently attaches a deuterated methyl group (-CD3) to nucleophilic residues on a peptide. Its non-deuterated counterpart, Methyl p-toluenesulfonate, can be used to label the corresponding "light" sample. The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating the transfer of the methyl group to suitable nucleophiles on the peptide.
Causality of Experimental Choice: The selection of Methyl-D3 p-toluenesulfonate is predicated on its efficiency as a methylating agent and the precise mass difference introduced by the three deuterium atoms. This known mass shift allows for straightforward identification and quantification of labeled peptides in the mass spectrometer.
The Chemistry of Peptide Methylation
Methyl-D3 p-toluenesulfonate acts as an electrophile, transferring its deuterated methyl group to nucleophilic sites within a peptide. The primary targets for methylation on peptides are the free amino groups and certain amino acid side chains.
Target Residues:
-
N-terminus: The primary alpha-amino group at the N-terminus of every peptide is a primary target for methylation.
-
Lysine (Lys, K): The epsilon-amino group on the side chain of lysine is highly nucleophilic and readily methylated.
-
Histidine (His, H): The imidazole ring of the histidine side chain can be methylated.
-
Cysteine (Cys, C): The sulfhydryl group on the cysteine side chain is a potent nucleophile and a likely site of methylation.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nucleophilic group on the peptide attacks the methyl carbon of the Methyl-D3 p-toluenesulfonate, displacing the tosylate leaving group.
Experimental Workflow Overview
The overall workflow for quantitative proteomics using Methyl-D3 p-toluenesulfonate is a multi-step process that requires careful execution to ensure accurate and reproducible results.
Caption: Overall experimental workflow for quantitative proteomics using Methyl-D3 p-toluenesulfonate.
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step guide for a typical quantitative proteomics experiment using Methyl-D3 p-toluenesulfonate.
Materials and Reagents
-
Methyl p-toluenesulfonate (for "light" labeling)
-
Methyl-D3 p-toluenesulfonate (for "heavy" labeling)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (NH4HCO3)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
C18 desalting columns/tips
-
Lysozyme (for control reactions)
Protein Extraction, Reduction, Alkylation, and Digestion
This initial phase of the protocol prepares the protein samples for enzymatic digestion.
-
Protein Extraction: Lyse cells or tissues in a suitable buffer containing 8 M urea to ensure complete protein denaturation and solubilization.
-
Protein Quantification: Accurately determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay). Equal protein amounts from each sample are crucial for accurate quantitative comparison.
-
Reduction: To an equal amount of protein from each sample (e.g., 100 µg), add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Cool the samples to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes. This step alkylates the reduced cysteine residues, preventing them from reforming disulfide bonds.
-
Digestion: Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Isotopic Labeling of Peptides
Expertise & Experience: The following labeling protocol is adapted from procedures for similar strong methylating agents like methyl iodide. Optimal conditions should be empirically determined for specific sample types. The reaction is performed at a slightly alkaline pH to ensure the primary amines are deprotonated and thus more nucleophilic.
-
Sample Preparation: After digestion, acidify the peptide solutions with TFA to a final concentration of 0.1% to stop the enzymatic reaction. Desalt the peptides using C18 columns according to the manufacturer's instructions. Dry the desalted peptides completely using a vacuum centrifuge.
-
Labeling Reaction:
-
Reconstitute the dried peptides from one sample in 100 µL of labeling buffer (e.g., 50 mM sodium phosphate, pH 8.0). This will be the "light" sample.
-
Reconstitute the dried peptides from the other sample in 100 µL of the same labeling buffer. This will be the "heavy" sample.
-
Prepare fresh stock solutions of Methyl p-toluenesulfonate and Methyl-D3 p-toluenesulfonate in acetonitrile.
-
To the "light" sample, add Methyl p-toluenesulfonate to a final concentration of 10-20 mM.
-
To the "heavy" sample, add Methyl-D3 p-toluenesulfonate to a final concentration of 10-20 mM.
-
Incubate both reactions at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching the Reaction: Stop the labeling reaction by adding a quenching solution, such as 5% hydroxylamine or 50 mM Tris buffer, to consume any unreacted methylating agent. Incubate for 15 minutes at room temperature.
-
Sample Pooling and Cleanup: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio. Acidify the mixed sample with TFA to a final concentration of 0.1%. Desalt the pooled sample using a C18 column to remove excess reagents and salts. Elute the labeled peptides and dry them in a vacuum centrifuge.
Mass Spectrometry and Data Analysis
The labeled and pooled peptide sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS Analysis
The dried peptide mixture is reconstituted in a solution of 0.1% formic acid and analyzed by LC-MS/MS. A standard proteomics gradient on a high-resolution mass spectrometer is employed. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
Data Analysis and Quantification
The raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant, Proteome Discoverer). The search parameters must be configured to include the mass shifts corresponding to the light and heavy methylation.
Mass Shift Calculation:
-
Light Label (Methyl): The addition of a methyl group (-CH3) results in a mass increase of 14.01565 Da .
-
Heavy Label (D3-Methyl): The addition of a deuterated methyl group (-CD3) results in a mass increase of 17.03439 Da .[2]
The software will identify peptide pairs with the expected mass difference and calculate the ratio of their intensities. These peptide ratios are then aggregated to determine the relative abundance of the corresponding proteins.
Trustworthiness of the Protocol: A key self-validating aspect of this protocol is the analysis of the mass spectra. The consistent mass difference between the light and heavy labeled peptides across the entire dataset provides confidence in the labeling efficiency and the accuracy of the quantification.
Data Presentation and Interpretation
The quantitative proteomics data can be summarized in a table format for clear interpretation.
| Protein ID | Gene Name | Peptide Sequence | Light Intensity | Heavy Intensity | Ratio (Heavy/Light) |
| P02768 | ALB | LVNEVTEFAK | 1.2E+08 | 2.5E+08 | 2.08 |
| P68871 | HBB | VHLTPEEK | 9.8E+07 | 4.7E+07 | 0.48 |
| Q06830 | CALR | GPAATEEEDSDDDDVVLEEFK | 5.5E+07 | 5.6E+07 | 1.02 |
This table illustrates how the relative abundance of different proteins can be compared. For example, protein ALB is upregulated in the "heavy" labeled sample, while HBB is downregulated. CALR shows no significant change in abundance.
Advantages and Considerations
Advantages:
-
Cost-Effective: Methyl-D3 p-toluenesulfonate is a relatively inexpensive labeling reagent compared to some commercial isobaric tagging kits.
-
Versatile: This chemical labeling method can be applied to virtually any protein sample, regardless of its origin.
-
Simple Workflow: The labeling procedure is straightforward and can be readily implemented in most proteomics laboratories.
Considerations:
-
Labeling Efficiency: Incomplete labeling can lead to inaccuracies in quantification. It is essential to optimize the reaction conditions to achieve complete labeling.
-
Chromatographic Shift: Deuterium-labeled peptides may exhibit a slight shift in retention time during liquid chromatography compared to their non-deuterated counterparts.[3] Modern data analysis software can typically account for this shift.
-
Multiple Labeling Sites: A single peptide may have multiple nucleophilic sites, leading to the addition of more than one methyl group. This can complicate data analysis, but can also provide more quantitative data points for a given peptide.
Conclusion
The use of Methyl-D3 p-toluenesulfonate for stable isotope labeling offers a robust and cost-effective method for quantitative proteomics. The workflow presented in this application note provides a comprehensive guide for researchers to successfully implement this technique. By carefully following the detailed protocol and considering the key experimental parameters, scientists can obtain high-quality, quantitative data to gain valuable insights into the dynamic changes of the proteome in various biological systems.
References
-
UW-Madison Biotechnology Center. Stable Isotope Labeling Strategies. University of Wisconsin-Madison. Accessed January 25, 2026. [Link]
-
Goodlett, D. R., et al. (2001). Differential stable isotope labeling of peptides for quantitation and de novo sequence derivation. Rapid communications in mass spectrometry, 15(14), 1214–1221. [Link]
-
Spicer, V., et al. (2017). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Proteomes, 5(2), 11. [Link]
-
Zhang, K., et al. (2012). Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. Journal of the American Society for Mass Spectrometry, 23(7), 1148–1157. [Link]
-
Zhang, K., et al. (2012). Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. Journal of the American Society for Mass Spectrometry, 23(7), 1148–1157. [Link]
-
Sciencemadness Discussion Board. (2008). Preparation of methyl tosylate, safe methylating agent. Accessed January 25, 2026. [Link]
-
MtoZ Biolabs. A Detailed Workflow of TMT-Based Quantitative Proteomics. Accessed January 25, 2026. [Link]
-
AAPPTec. (2012). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 25, 2026. [Link]
-
Weintraub, S. T., et al. (2003). Strategies for the synthesis of labeled peptides. Journal of biomolecular techniques : JBT, 14(3), 155–164. [Link]
-
Gardner, K. H., & Kay, L. E. (1997). Selective Methyl Group Protonation of Perdeuterated Proteins. Journal of the American Chemical Society, 119(32), 7599–7600. [Link]
-
Souda, P., et al. (2020). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. Journal of visualized experiments : JoVE, (160), 10.3791/61225. [Link]
-
Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International journal of molecular sciences, 18(9), 1851. [Link]
-
Sun, L., et al. (2019). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 40(23-24), 3127–3134. [Link]
-
Gans, P., et al. (2010). Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies of High-Molecular-Weight Proteins. Angewandte Chemie (International ed. in English), 49(11), 1958–1962. [Link]
-
Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 524, 289–304. [Link]
-
MtoZ Biolabs. A Detailed Workflow of TMT-Based Quantitative Proteomics. Accessed January 25, 2026. [Link]
-
Yu, F., et al. (2021). PTM-Shepherd: Analysis and Summarization of Post-Translational and Chemical Modifications From Open Search Results. Molecular & cellular proteomics : MCP, 20, 100143. [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines. Accessed January 25, 2026. [Link]
-
Carlson, S. M., et al. (2019). Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. Molecular & cellular proteomics : MCP, 18(11), 2267–2280. [Link]
-
Blagojevic, V., et al. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. The Analyst, 135(6), 1456–1460. [Link]
Sources
- 1. UWPR [proteomicsresource.washington.edu]
- 2. Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Tracking Studies with "Methyl-D3 p-toluenesulfonate"
Foreword for the Modern Researcher
In the dynamic landscape of metabolic research, the pursuit of precision and clarity in understanding complex biochemical pathways is paramount. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful tool for tracing the fate of molecules within the intricate network of cellular metabolism. This guide focuses on a potent, albeit less conventionally utilized, labeling reagent: Methyl-D3 p-toluenesulfonate . As a strong methylating agent, it offers a direct route to introducing a deuterated methyl group onto a variety of biological molecules. This allows for the investigation of methylation dynamics and metabolic pathways from a unique perspective, distinct from metabolic labeling with precursors like deuterated methionine.
This document is crafted not as a rigid set of instructions, but as a comprehensive guide for the discerning researcher. It is grounded in established principles of metabolic labeling and mass spectrometry, while acknowledging the necessity for empirical optimization when working with a reagent for which detailed public protocols are not widespread. Herein, you will find not just the "how," but the "why," empowering you to adapt and refine these methodologies for your specific research questions. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into data analysis and interpretation, all while upholding the highest standards of scientific integrity.
Section 1: The Principle of Direct Deuterated Methylation for Metabolic Tracking
Stable isotope labeling is a foundational technique in metabolomics, enabling researchers to follow the journey of atoms through metabolic pathways.[1] While many studies employ metabolic precursors labeled with stable isotopes (e.g., ¹³C-glucose, ¹⁵N-glutamine), the use of a direct alkylating agent like Methyl-D3 p-toluenesulfonate provides a different lens through which to view cellular metabolism.
Instead of relying on enzymatic incorporation of a labeled precursor, Methyl-D3 p-toluenesulfonate directly donates its deuterated methyl (-CD₃) group to nucleophilic sites on various biomolecules. This can include small molecule metabolites, lipids, proteins, and nucleic acids. The key advantage of this approach is the ability to probe the accessibility and reactivity of different cellular components to methylation, offering insights into:
-
Methylation Dynamics: Studying the rate of methylation and demethylation of various biomolecules.
-
Metabolic Flux: In some contexts, the methylation of a metabolite can be used to infer its production or consumption rate.
-
Drug Metabolism: Investigating the methylation of xenobiotics or the effect of drugs on endogenous methylation patterns.
-
Epigenetics and Epigenomics: While more complex, this approach could potentially be adapted to study DNA and histone methylation dynamics.[2][3]
It is crucial to recognize that Methyl-D3 p-toluenesulfonate is a reactive chemical and not a biological methyl donor like S-adenosylmethionine (SAM).[4][5] Therefore, the observed methylation patterns will reflect chemical reactivity rather than purely enzymatic activity. This distinction is fundamental to the interpretation of the experimental results.
Chemical Properties and Reactivity
Methyl-D3 p-toluenesulfonate is the deuterated analog of methyl p-toluenesulfonate, a well-known and potent methylating agent in organic synthesis. The tosylate group is an excellent leaving group, facilitating the SN2 transfer of the methyl group to a nucleophile.
-
Molecular Formula: C₈H₇D₃O₃S
-
Molecular Weight: Approximately 189.25 g/mol
-
Reactivity: Reacts with nucleophiles such as amines, thiols, carboxylates, and hydroxyl groups.
Section 2: Experimental Design and Protocols
A successful metabolic tracking study using Methyl-D3 p-toluenesulfonate hinges on careful experimental design and optimization. The following protocols provide a robust starting point for researchers.
Critical Preliminary Steps: Determining Optimal Labeling Conditions
Given the reactive nature of Methyl-D3 p-toluenesulfonate, it is imperative to first determine the optimal concentration and incubation time that allows for sufficient labeling without inducing significant cytotoxicity.
Protocol 1: Cytotoxicity and Labeling Efficiency Assay
-
Cell Culture: Plate your mammalian cells of interest in a multi-well plate (e.g., 24- or 96-well) at a density that will result in 70-80% confluency at the time of the experiment.[6]
-
Preparation of Labeling Medium: Prepare a stock solution of Methyl-D3 p-toluenesulfonate in a suitable solvent like DMSO. It is crucial to note that Methyl-D3 p-toluenesulfonate is sparingly soluble in water.[7] Subsequently, create a serial dilution of the labeling reagent in complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium. Include a vehicle control (medium with DMSO but without the labeling reagent).
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 12, and 24 hours). The optimal time will depend on the turnover rate of the metabolites of interest.[8]
-
Cell Viability Assessment: At each time point, assess cell viability using a standard method such as an MTT or resazurin assay.
-
Metabolite Extraction for Pilot Analysis: For a subset of wells at each time point and concentration, perform a metabolite extraction (see Protocol 2.2) to assess labeling efficiency by LC-MS/MS.
-
Data Analysis: Plot cell viability against concentration and time to determine the non-toxic concentration range. Analyze the pilot LC-MS/MS data to identify the conditions that provide a detectable and quantifiable incorporation of the D3-methyl group into a representative set of metabolites.
| Parameter | Recommended Starting Range | Rationale |
| Cell Density | 70-80% confluency | Ensures a healthy and metabolically active cell population. |
| Methyl-D3 p-toluenesulfonate Concentration | 1 - 100 µM | A broad range to identify the balance between labeling and toxicity. |
| Incubation Time | 1 - 24 hours | To capture both rapid and slower metabolic and methylation events. |
| Solvent for Stock Solution | DMSO | Due to the low water solubility of the reagent. |
Core Protocol: Metabolic Labeling and Sample Harvesting
Once the optimal labeling conditions are determined, the main experiment can be performed.
Protocol 2: In Vitro Metabolic Labeling of Adherent Mammalian Cells
-
Cell Seeding: Seed adherent cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.[6]
-
Preparation of Labeling Medium: Prepare fresh labeling medium with the pre-determined optimal concentration of Methyl-D3 p-toluenesulfonate.
-
Labeling: Aspirate the growth medium, wash the cells once with pre-warmed sterile PBS, and add the labeling medium.
-
Incubation: Incubate the cells for the optimized duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Quenching and Harvesting:
-
To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol cooled to -80°C) to the culture vessel.
-
Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites for subsequent analysis.[9]
-
Section 3: Analytical Methodologies
The analysis of D3-methylated metabolites requires sensitive and specific analytical techniques, with mass spectrometry being the method of choice.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolites
LC-MS/MS is ideal for the analysis of polar metabolites such as amino acids, organic acids, and nucleotides.
Protocol 3: LC-MS/MS Analysis
-
Sample Preparation: The metabolite extract from Protocol 2 can often be directly injected or may require a simple dilution.
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column can be used depending on the polarity of the target metabolites.
-
Mobile Phases: Typically, a gradient of acetonitrile and water with additives like formic acid or ammonium formate is used.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly employed.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) provides the highest sensitivity and specificity for quantitative analysis.
-
MRM Transition: For each metabolite of interest, a specific precursor-to-product ion transition is monitored. The precursor ion will be the mass of the D3-methylated metabolite, and the product ion will be a characteristic fragment. The mass shift of +3.0188 Da (for the -CD₃ group) compared to the unlabeled metabolite is the key indicator of labeling.
-
| Metabolite Class | Potential Nucleophilic Site | Expected Mass Shift |
| Amino Acids | Amine (-NH₂) | +3.0188 Da |
| Carboxylic Acids | Carboxylate (-COO⁻) | +3.0188 Da |
| Thiols | Thiol (-SH) | +3.0188 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Metabolites
GC-MS is well-suited for the analysis of less polar and more volatile compounds, such as certain organic acids and fatty acids.
Protocol 4: GC-MS Analysis with Derivatization
-
Sample Preparation: The metabolite extract is dried down completely under a stream of nitrogen.
-
Derivatization: A two-step derivatization is often necessary for amino and carboxylic acids.[10]
-
Methoximation: To protect carbonyl groups.
-
Silylation: (e.g., with MSTFA or MTBSTFA) to increase volatility and thermal stability.[11]
-
-
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC.
-
Separation: A capillary column (e.g., DB-5ms) is used to separate the derivatized metabolites.
-
Ionization: Electron Ionization (EI) is typically used.
-
Data Acquisition: The mass spectrometer is operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification. The mass spectra of labeled compounds will show a characteristic +3 Da shift in the molecular ion and in fragments containing the D3-methyl group.
-
Section 4: Data Analysis and Interpretation
The data generated from mass spectrometry experiments require careful processing and interpretation.
Data Processing
-
Peak Integration: Integrate the chromatographic peaks for both the unlabeled (M) and the D3-methylated (M+3) forms of each metabolite.
-
Isotopic Correction: Correct for the natural abundance of isotopes.
-
Quantification: The extent of labeling can be expressed as a percentage of the total pool of the metabolite:
-
% Labeled = [Intensity(M+3) / (Intensity(M) + Intensity(M+3))] * 100
-
Visualization and Biological Interpretation
The quantitative data can be visualized in various ways to facilitate biological interpretation.
Workflow for Data Analysis and Interpretation
Caption: A streamlined workflow for the analysis and interpretation of metabolic tracking data obtained using Methyl-D3 p-toluenesulfonate.
Section 5: Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| High Cell Death | Concentration of labeling reagent is too high. | Perform a detailed cytotoxicity assay (Protocol 1) to determine the optimal non-toxic concentration. |
| Low Labeling Efficiency | Concentration of labeling reagent is too low or incubation time is too short. | Increase the concentration of Methyl-D3 p-toluenesulfonate within the non-toxic range or extend the incubation time. |
| Poor cellular uptake of the reagent. | Ensure proper dissolution of the reagent in the culture medium. | |
| High Background in MS Data | Contamination from cell culture medium or extraction solvents. | Use high-purity solvents and include a "medium only" blank in your experimental design. |
| Poor Chromatographic Peak Shape | Inappropriate column or mobile phase for the analytes. | Optimize the LC or GC method for the specific metabolites of interest. |
| Sample overload. | Dilute the sample before injection. |
Section 6: Concluding Remarks and Future Perspectives
The use of Methyl-D3 p-toluenesulfonate as a direct methylating agent in metabolic tracking studies offers a unique and powerful approach to unraveling the complexities of cellular metabolism. While it requires careful optimization due to its chemical reactivity, the insights it can provide into methylation dynamics and metabolic pathway activity are significant. The protocols and guidelines presented here provide a solid foundation for researchers to embark on such studies.
Future advancements in mass spectrometry, with increased sensitivity and resolution, will further enhance the utility of this approach. The combination of direct labeling with other "omics" technologies, such as proteomics and transcriptomics, will undoubtedly lead to a more holistic understanding of cellular function in both health and disease.
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Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC - NIH. [Link]
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Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. PubMed. [Link]
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Quantitative analysis of global protein lysine methylation by mass spectrometry. PMC - NIH. [Link]
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Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PubMed Central. [Link]
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Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research - ACS Publications. [Link]
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The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester. PubMed. [Link]
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Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism. PubMed Central. [Link]
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Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]
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A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. ACS Publications. [Link]
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List of the in vitro studies found in the literature search, presented by type of nanomaterial. ResearchGate. [Link]
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(PDF) Metabolic Tracing of Methyl Donor Utilization in Histone Methylation via Relative Quantification of Isotopomer Distribution Mass Spectrometry. ResearchGate. [Link]
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Detection of Protein Methylation Based on LC-MS/MS. Mtoz Biolabs. [Link]
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Optimization of methylamine concentration and reaction time to minimize... ResearchGate. [Link]
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Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]
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Amino acid analysis in biological fluids by GC-MS. [Link]
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A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution. PMC - PubMed Central. [Link]
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Methyl p-toluenesulfonate | C8H10O3S | CID 6645. PubChem. [Link]
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Multiplexed Methylated DNA Immunoprecipitation Sequencing (Mx-MeDIP-Seq) to Study DNA Methylation Using Low Amounts of DNA. MDPI. [Link]
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Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. [Link]
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Structure and mechanism of histone methylation dynamics in Arabidopsis. PubMed. [Link]
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Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. ResearchGate. [Link]
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Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology. NIH. [Link]
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Cellular uptake of nanoparticles: journey inside the cell. Chemical Society Reviews (RSC Publishing). [Link]
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Quantitation of cellular metabolic fluxes of methionine. PubMed - NIH. [Link]
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GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]
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Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection. [Link]
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Methylation-induced Blocks to in Vitro DNA Replication. PubMed - NIH. [Link]
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MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO. SOAR. [Link]
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Methylation Analysis Method. 百泰派克生物科技. [Link]
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Production of Diagnostic and Therapeutic Radionuclides with Uranium and Thorium Molten Salt Fuel Cycles. MDPI. [Link]
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In Vivo Residue-specific Histone Methylation Dynamics. PMC - NIH. [Link]
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METHYL-D3 P-TOLUENESULFONATE CAS#: 7575-93-1. ChemWhat. [Link]
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Histone Methylation Has Dynamics Distinct from Those of Histone Acetylation in Cell Cycle Reentry from Quiescence. PubMed Central. [Link]
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Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. [Link]
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Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. PMC - NIH. [Link]
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Application Notes and Protocols for N-Trideuteromethylation using Methyl-D3 P-Toluenesulfonate
Abstract
This comprehensive guide provides a detailed protocol for the N-methylation of primary and secondary amines using Methyl-D3 P-toluenesulfonate. The introduction of a trideuteromethyl (CD₃) group into pharmacologically active molecules is a powerful strategy in modern drug development to enhance their metabolic stability and pharmacokinetic profiles.[1][2] This document outlines the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for analyzing the final deuterated product. The protocols described herein are designed for researchers, scientists, and professionals in drug development seeking to leverage isotopic labeling for therapeutic advantage.
Introduction: The Strategic Advantage of Deuteration
In medicinal chemistry, the substitution of hydrogen with its stable isotope, deuterium, is a subtle yet impactful modification that can significantly alter a drug candidate's metabolic fate.[1] This strategy, often termed "deuterium switching," can lead to improved pharmacokinetic properties, reduced toxicity, and a more favorable dosing regimen.[1][2] The kinetic isotope effect, where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond, is the fundamental principle behind the enhanced metabolic stability of deuterated compounds.[1]
Methyl-D3 P-toluenesulfonate serves as an efficient and reliable source for introducing a trideuteromethyl group onto a nitrogen atom. The tosylate is an excellent leaving group, facilitating the nucleophilic attack by the amine. The high isotopic enrichment of commercially available Methyl-D3 P-toluenesulfonate ensures the precise and efficient incorporation of the CD₃ moiety.
Reaction Mechanism: SN2 N-Alkylation
The N-methylation of an amine with Methyl-D3 P-toluenesulfonate proceeds via a bimolecular nucleophilic substitution (Sɴ2) reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the trideuteromethyl group. This concerted mechanism involves the simultaneous formation of the new N-CD₃ bond and the cleavage of the C-O bond, displacing the p-toluenesulfonate anion, a stable and weak base, which is an excellent leaving group.
The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct that may be formed, preventing the protonation of the starting amine and driving the reaction to completion.
Caption: Sɴ2 mechanism of N-trideuteromethylation.
Experimental Protocol: N-Trideuteromethylation of a Secondary Amine
This protocol provides a general procedure for the N-trideuteromethylation of a secondary amine. The molar equivalents and reaction conditions may require optimization for specific substrates.
Materials and Equipment
| Reagents | Equipment |
| Substrate (Secondary Amine) | Round-bottom flask |
| Methyl-D3 P-toluenesulfonate (≥99 atom % D) | Magnetic stirrer and stir bar |
| Anhydrous Potassium Carbonate (K₂CO₃) | Reflux condenser |
| Anhydrous Acetonitrile (MeCN) | Inert gas supply (Argon or Nitrogen) |
| Dichloromethane (DCM) | Heating mantle with temperature control |
| Deionized Water | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Chromatography column and silica gel |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the secondary amine (1.0 eq.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq.) and anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 10 minutes.
-
Addition of Methylating Agent: Dissolve Methyl-D3 P-toluenesulfonate (1.2 eq.) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-trideuteromethylated amine.
Caption: Experimental workflow for N-trideuteromethylation.
Safety and Handling
Methyl p-toluenesulfonate and its deuterated analog are corrosive and toxic by ingestion and inhalation. They are also strong irritants to the skin and eyes. Therefore, it is crucial to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols. In case of contact, rinse the affected area with plenty of water and seek medical attention immediately. Store the reagent at room temperature, protected from moisture.
Product Characterization and Isotopic Purity Analysis
Confirmation of the N-trideuteromethylated product and determination of its isotopic purity are critical. A combination of analytical techniques is recommended for a comprehensive characterization.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and determination of residual protons. | Disappearance or significant reduction of the N-methyl proton signal. Integration of remaining proton signals should be consistent with the desired structure. |
| ¹³C NMR | Structural confirmation. | A characteristic triplet signal for the CD₃ carbon due to coupling with deuterium (if observable). |
| Mass Spectrometry (LC-MS, GC-MS) | Determination of molecular weight and isotopic distribution. | The molecular ion peak should correspond to the mass of the deuterated product (M+3 compared to the non-deuterated analog). Analysis of the isotopic cluster will reveal the percentage of d₃, d₂, d₁, and d₀ species. |
Isotopic Enrichment Calculation:
The isotopic enrichment can be calculated from the mass spectrometry data by comparing the relative intensities of the molecular ion peaks of the different isotopologues.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or no product formation | Inactive amine (protonated). Insufficient heating. | Ensure anhydrous conditions and an adequate amount of base. Increase reaction time or temperature. |
| Formation of quaternary ammonium salt | Over-alkylation, especially with primary amines. | Use a controlled stoichiometry of the methylating agent (closer to 1.0 eq.). Monitor the reaction closely and stop it once the desired product is formed. |
| Difficult purification | Similar polarity of starting material and product. | Optimize the chromatography solvent system. Consider derivatization to alter polarity for easier separation. |
References
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(2025). Synthesis of N-methylated cyclic peptides. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Methyl p-Toluenesulfonate: From Synthesis to Industrial Use. Retrieved from [Link]
- (2013). N-methylation method of aromatic amine. Google Patents.
-
Steverlynck, J., Sitdikov, R., & Rueping, M. (2021). The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. PubMed. Retrieved from [Link]
-
Steverlynck, J., Sitdikov, R., & Rueping, M. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. ResearchGate. Retrieved from [Link]
- (2020). Refining process of methyl p-toluenesulfonate. Google Patents.
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(2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. Methyl p-toluenesulfonate. PubChem. Retrieved from [Link]
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Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
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Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Retrieved from [Link]
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Lowe, D. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry. Retrieved from [Link]
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(2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Retrieved from [Link]
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Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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Wang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Retrieved from [Link]
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BioDuro. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]
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Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
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Li, H., et al. (2014). A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. PubMed. Retrieved from [Link]
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Deshmukh, M. B. (2017). I want a method for the reaction of tosylate with amine in basic media. ResearchGate. Retrieved from [Link]
- (2021). Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. Google Patents.
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Application Notes and Protocols for LC-MS Analysis of Compounds Labeled with "Methyl-D3 P-toluenesulfonate"
Introduction: Unlocking Quantitative Precision with Deuterated Methylation
In the landscape of modern analytical chemistry, particularly within drug development and metabolomics, the precise quantification of small molecules is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. However, challenges such as matrix effects, variations in ionization efficiency, and sample loss during preparation can compromise analytical accuracy. Stable isotope labeling, coupled with LC-MS, provides a robust solution to these challenges by introducing a known mass shift in the analyte of interest, allowing for ratiometric quantification against an unlabeled internal standard.[1]
This application note provides a comprehensive guide to the use of Methyl-D3 P-toluenesulfonate as a derivatization agent for the quantitative analysis of various nucleophilic compounds by LC-MS. Methyl-D3 P-toluenesulfonate is a powerful and efficient deuterated methylating agent that introduces a +3 Da mass shift upon reaction with functional groups such as phenols, thiols, and amines. This deuterated methyl group serves as a stable isotope label, enabling the use of the labeled analyte as an internal standard for its non-labeled counterpart, or for creating a labeled version of a target analyte for absolute quantification. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss critical aspects of LC-MS method development and data analysis.
The Chemistry of Derivatization: A Nucleophilic Substitution Approach
The derivatization of nucleophilic compounds with Methyl-D3 P-toluenesulfonate proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction. In this reaction, the nucleophilic atom of the analyte (e.g., the oxygen of a phenol, the sulfur of a thiol, or the nitrogen of an amine) attacks the electrophilic methyl carbon of the Methyl-D3 P-toluenesulfonate. The p-toluenesulfonate group, being an excellent leaving group, departs, resulting in the formation of a deuterated methyl ether, thioether, or amine, respectively.
The efficiency of this reaction is influenced by several factors, including the nucleophilicity of the analyte, the reaction solvent, the base used to deprotonate the nucleophile, and the reaction temperature and time. Understanding these parameters is crucial for optimizing the derivatization protocol for specific applications.
Caption: SN2 mechanism of methylation using Methyl-D3 P-toluenesulfonate.
Experimental Protocols
General Protocol for Derivatization of Phenolic Compounds
This protocol provides a starting point for the methylation of phenols using Methyl-D3 P-toluenesulfonate. Optimization of reaction conditions may be necessary for specific analytes.
Materials:
-
Phenolic analyte
-
Methyl-D3 P-toluenesulfonate
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Acetone or Acetonitrile (ACN)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Sample Preparation: Dissolve the phenolic analyte in a minimal amount of anhydrous acetone or acetonitrile in a clean, dry reaction vial. For quantitative analysis, a known amount of a suitable internal standard (if not using the labeled analyte itself) should be added at this stage.
-
Addition of Base: Add 3 to 5 equivalents of anhydrous potassium carbonate to the reaction mixture. The base is crucial for deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity.
-
Addition of Derivatizing Agent: Add 1.2 to 1.5 equivalents of Methyl-D3 P-toluenesulfonate to the reaction mixture.
-
Reaction: Seal the vial and heat the reaction mixture at 50-60°C with vigorous stirring for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: a. After the reaction is complete (as determined by the disappearance of the starting material), cool the mixture to room temperature. b. Add deionized water to the reaction mixture to dissolve the inorganic salts. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate. f. Filter and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Sample Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., methanol or acetonitrile/water mixture) for LC-MS analysis.
Sample Preparation from Biological Matrices (e.g., Plasma)
The analysis of derivatized compounds in complex biological matrices requires efficient sample preparation to remove interferences that can cause matrix effects.[2]
Materials:
-
Plasma sample
-
Internal Standard solution (a stable isotope-labeled analog of the analyte, if not using the labeled derivatized product itself)
-
Acetonitrile (ACN) containing 1% formic acid
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Protein Precipitation: To 100 µL of plasma, add the internal standard solution. Then, add 300 µL of cold acetonitrile (containing 1% formic acid) to precipitate the proteins.
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Derivatization: The supernatant can be directly subjected to the derivatization protocol described above, or it can be further purified using SPE.
-
Solid Phase Extraction (Optional but Recommended): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences. d. Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness and proceed with the derivatization protocol.
LC-MS Method Development
Chromatographic Separation
The choice of chromatographic conditions is critical for separating the derivatized analyte from potential interferences and ensuring robust quantification.
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ion mode ESI and helps in peak shaping. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the analytes from the reversed-phase column. |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes. | A gradient elution is typically required to separate analytes with a range of polarities. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for narrow-bore columns and compatible with most ESI sources. |
| Column Temperature | 30 - 40 °C | Can improve peak shape and reproducibility. |
| Injection Volume | 1 - 5 µL | Smaller injection volumes can minimize column overload and matrix effects. |
Mass Spectrometry Detection
For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly recommended.
Parameter Optimization:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for methylated compounds.
-
MRM Transitions: The MRM transitions for both the unlabeled ("light") and deuterated ("heavy") analytes need to be optimized.
-
Precursor Ion: This will be the [M+H]⁺ ion of the derivatized analyte. For the deuterated compound, this will be [M+3+H]⁺.
-
Product Ion: The product ions are generated by fragmentation of the precursor ion in the collision cell. A stable and intense fragment ion should be selected for quantification. The fragmentation patterns of the deuterated and non-deuterated compounds should be similar, with a corresponding +3 Da shift in the fragment ion if the deuterium label is retained.
-
-
Collision Energy (CE) and other MS parameters: These parameters (e.g., declustering potential, entrance potential) should be optimized for each analyte to maximize the signal intensity of the chosen MRM transition.
Caption: General workflow for LC-MS analysis of derivatized compounds.
Data Analysis and Quantification
The fundamental principle of quantitative analysis using stable isotope dilution is the measurement of the peak area ratio of the analyte to its stable isotope-labeled internal standard.
Quantification using an external calibration curve with a stable isotope-labeled internal standard:
-
Prepare a series of calibration standards containing known concentrations of the unlabeled analyte and a constant concentration of the deuterated internal standard.
-
Analyze the calibration standards and the unknown samples by LC-MS/MS.
-
For each sample, determine the peak area of the MRM transition for the unlabeled analyte (Alight) and the deuterated internal standard (Aheavy).
-
Calculate the peak area ratio (Alight / Aheavy).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no derivatization yield | Incomplete deprotonation of the nucleophile | Use a stronger base or ensure the base is anhydrous and finely ground. |
| Inactive derivatizing agent | Use a fresh bottle of Methyl-D3 P-toluenesulfonate; store it properly under inert gas. | |
| Steric hindrance around the reaction site | Increase reaction temperature and/or time; consider a different derivatization strategy if the site is highly hindered. | |
| Side reactions | Over-methylation (e.g., on nitrogen atoms in addition to hydroxyl groups) | Optimize stoichiometry of the derivatizing agent (use a smaller excess). |
| C-methylation of phenols | This is generally less favored under these conditions but can occur at higher temperatures. Optimize the reaction temperature. | |
| Poor chromatographic peak shape | Inappropriate mobile phase or column | Optimize the mobile phase pH and organic content; try a different column chemistry. |
| Sample overload | Dilute the sample or inject a smaller volume. | |
| High background or matrix effects | Insufficient sample cleanup | Incorporate an SPE step or use a more rigorous extraction method.[2] |
| Co-eluting interferences | Optimize the chromatographic gradient to better separate the analyte from matrix components. |
Conclusion
The use of Methyl-D3 P-toluenesulfonate as a derivatizing agent offers a powerful and reliable method for the quantitative analysis of a wide range of nucleophilic compounds by LC-MS. The introduction of a stable isotope label allows for the effective correction of matrix effects and other sources of analytical variability, leading to highly accurate and precise results. By following the detailed protocols and considering the key aspects of method development and troubleshooting outlined in this application note, researchers can confidently implement this technique in their analytical workflows to achieve their quantitative goals in complex matrices.
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University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. [Link]
-
PubChem. Methyl p-toluenesulfonate. [Link]
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ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
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Stoll, D. R. (2024, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]
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The Hive. (2003, March 17). Etherification by cat. amounts of a tosylate? [Link]
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MAC-MOD Analytical. (n.d.). Environmental Phenols by LC-MS-MS. [Link]
- Zhang, W., Chen, Y., & Zheng, F. (2015). Determination of Methyl p-Toluenesulfonate and Ethyl p-Toluenesulfonate in Vinpocetine by LC-MS/MS. Chinese Journal of Pharmaceuticals, 46(12), 1334-1336.
- Papoti, V. T., & Tsimogiannis, D. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7654.
- Burrows, G. J. (1933). The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. University of Surrey.
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
- Forni, L., & Ardemagni, A. (1976). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE.
- Gleason, P. M., & Hamper, B. C. (2019). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays.
-
Lynen, F. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube. [Link]
- U.S. Environmental Protection Agency. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
- Semenihagen, T. S., & Wilson, J. D. (2012). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Tetrahedron Letters, 53(42), 5649-5652.
- Zhang, Y., & Henion, J. (2002). In electrospray ionization source hydrogen/deuterium exchange LC-MS and LC-MS/MS for characterization of metabolites. Journal of the American Society for Mass Spectrometry, 13(5), 545-554.
- Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
JASCO. (2023, April 20). Analysis of Phenols in Tap Water by Triple Quadrupole LC/MS/MS. [Link]
- Hamilton, D. E., & Suslick, K. S. (1986). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Journal of the American Chemical Society, 108(26), 8206-8207.
-
Shomu's Biology. (2014, September 23). 05 Alcohols and phenols 06 Preparation of mesylates and tosylates [Video]. YouTube. [Link]
- Rocchetti, G., et al. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 25(12), 2775.
- Wilson, J. D., & Kerwin, S. M. (2017). Phenol-selective mass spectrometric analysis of jet fuel. Analyst, 142(16), 2969-2975.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Deuterated Methylation
Welcome to the technical support center for deuterated methylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize the incorporation of trideuteromethyl (-CD₃) groups into their molecules. The strategic replacement of a methyl group with its deuterated counterpart, often termed the "magic methyl" group, can significantly improve the metabolic stability and pharmacokinetic profile of a drug candidate by leveraging the deuterium kinetic isotope effect (DKIE).[1][2] However, achieving high yields and complete deuterium incorporation can be challenging.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of deuterated methylation and maximize your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is deuterated methylation important in drug development?
A1: The C-D bond is stronger than the C-H bond, requiring more energy to be broken in chemical reactions.[1] In drug metabolism, the oxidation of a methyl group is often a primary pathway for drug clearance, typically mediated by cytochrome P450 enzymes. By replacing the hydrogens on a metabolically vulnerable methyl group with deuterium, we can slow down this metabolic process. This can lead to several pharmacological benefits, including:
-
Increased drug half-life: The drug remains in the body for a longer period.
-
Improved bioavailability: A higher concentration of the active drug reaches the systemic circulation.
-
Reduced patient dosing frequency: Which can improve patient compliance.
-
Potentially lower required dosage: Which can reduce off-target side effects.[1][2][3]
Q2: What are the most common deuterated methylating agents?
A2: The choice of reagent is critical and depends on the substrate, desired reactivity, and reaction conditions. The most common agents include deuterated iodomethane (CD₃I), deuterated dimethyl sulfate ((CD₃)₂SO₄), and deuterated methyl tosylate (CD₃OTs). For more sensitive substrates, reagents like deuterated diazomethane (CD₂N₂) or trimethyloxonium tetrafluoroborate-d₉ can be used, although they come with specific handling requirements.[4][5][6] A comparison of common reagents is provided below.
Q3: What is the "Deuterium Kinetic Isotope Effect" (DKIE)?
A3: The DKIE is a phenomenon where the rate of a reaction is slowed down when a hydrogen atom at a reactive site is replaced by a deuterium atom. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to cleave.[1] In drug metabolism, this can slow the rate of enzymatic oxidation at the deuterated position, which is the foundational principle for using deuteration to enhance drug performance.
Troubleshooting Guide: Common Issues in Deuterated Methylation
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Problem Area 1: Low or No Product Yield
Q: I've set up my reaction, but after the recommended time, TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
A: This is a common issue that typically points to insufficient activation of the nucleophile (your starting material) or problems with the reagents.
-
Cause 1: Inadequate Base. The methylation of heteroatoms (like O, N, S) or carbon nucleophiles requires deprotonation by a base. If the base is not strong enough to deprotonate your substrate, the reaction will not proceed.
-
Solution: Ensure the pKa of your substrate's acidic proton is well below the pKa of the conjugate acid of the base you are using. For example, for methylating a phenol (pKa ~10), a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF is often sufficient.[7] For less acidic substrates like secondary amines or alcohols, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[8] Always use freshly opened or properly stored anhydrous bases.
-
-
Cause 2: Reagent Stoichiometry. The relationship between the quantities of reactants and products is crucial.[9] Using an insufficient amount of the deuterated methylating agent will naturally lead to incomplete conversion.
-
Solution: Use a slight excess (1.1 to 1.5 equivalents) of the deuterated methylating agent. This ensures that even with minor reagent degradation or small measurement inaccuracies, enough electrophile is present to drive the reaction to completion. However, be cautious with large excesses, as this can promote side reactions.[9]
-
-
Cause 3: Inactive Methylating Agent. Deuterated iodomethane (CD₃I) can degrade over time, especially when exposed to light, turning a brownish color due to the formation of I₂.[6]
-
Solution: Use fresh, high-quality CD₃I. If the reagent is discolored, it can be purified by washing with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove iodine, followed by drying and distillation.[6] Store CD₃I in a dark bottle, refrigerated, and consider adding a small piece of copper or silver wire to stabilize it.[6]
-
-
Cause 4: Poor Solvent Choice. The solvent plays a critical role in solubilizing reactants and mediating the reaction. A poor choice can hinder the reaction rate.
-
Solution: For Sₙ2 reactions like methylation, polar aprotic solvents such as DMF, DMSO, acetonitrile, or acetone are generally preferred. They effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) while leaving the nucleophilic anion relatively free to attack the electrophile. Ensure your solvent is anhydrous, as water can consume the base and hydrolyze the methylating agent.[7][10]
-
Problem Area 2: Incomplete Deuteration or Isotopic Scrambling
Q: My product is formed, but mass spectrometry and NMR show a mixture of -CH₃, -CH₂D, -CHD₂, and -CD₃ groups. How can I improve isotopic purity?
A: Achieving high isotopic enrichment (>98%) is critical. Incomplete deuteration usually stems from contamination with protic sources or issues with the deuterated reagent itself.
-
Cause 1: Contamination from Non-Deuterated Sources. The most common cause is the presence of residual non-deuterated methylating agent or protic solvents (H₂O).
-
Solution:
-
High Purity Reagents: Purchase deuterated methylating agents with the highest possible isotopic enrichment (typically >99.5 atom % D).
-
Anhydrous Conditions: Flame-dry your glassware under vacuum or oven-dry it overnight before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[7]
-
Avoid Protic Solvents: Do not use protic solvents like methanol or ethanol, as they can participate in exchange reactions or react with the base/methylating agent.
-
-
-
Cause 2: H/D Exchange Side Reactions. In some cases, particularly with substrates having acidic protons adjacent to the reaction center, the base can facilitate H/D exchange with trace amounts of water in the solvent or reagents.
Problem Area 3: Formation of Side Products
Q: My reaction yields the desired product, but I also see significant formation of a doubly-methylated or other unexpected species. How can I improve selectivity?
A: Side product formation is often a result of over-reactivity or competing reaction pathways.
-
Cause 1: Over-methylation. Substrates with multiple methylation sites (e.g., primary amines, diols, or some heterocycles) can react more than once.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use close to a 1:1 molar ratio of the substrate to the methylating agent.[9]
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the deuterated methylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono-methylation.
-
-
-
Cause 2: Competing C- vs. N- or O-Methylation. For molecules with multiple nucleophilic sites (e.g., an amino phenol), the reaction may occur at different locations.
-
Solution: Selectivity is often dictated by a combination of nucleophilicity and reaction conditions.
-
Choice of Base/Solvent: The "hardness" or "softness" of the nucleophile can be influenced by the solvent and counter-ion. For instance, O-methylation of phenols is often favored using a carbonate base in acetone, while N-methylation might be favored under different conditions.[7]
-
Protecting Groups: The most robust solution is to use protecting groups. Protect the more reactive site, perform the deuterated methylation, and then deprotect to obtain the desired product.
-
-
Data & Reagent Comparison
Table 1: Comparison of Common Deuterated Methylating Agents
| Reagent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics & Use Cases |
| Iodomethane-d₃ | CD₃I | 144.96 | 42.4 | Highly reactive, versatile, most common for O-, N-, S-, and C-methylation. Volatile and toxic.[6][12] |
| Dimethyl sulfate-d₆ | (CD₃)₂SO₄ | 132.16 | 188 | Less volatile and cheaper than CD₃I, but highly toxic and carcinogenic. Good for large-scale reactions. |
| Methyl tosylate-d₃ | CD₃OTs | 189.23 | - (Solid) | Solid, non-volatile reagent. Good reactivity, often used when CD₃I is too harsh or volatile.[4] |
| Diazomethane-d₂ | CD₂N₂ | 44.05 | -23 | Excellent for methylating carboxylic acids to methyl esters under mild conditions. Explosive and toxic; generated in situ.[5] |
| Trimethyloxosulphonium iodide-d₉ | ((CD₃)₃SO)I | 229.16 | - (Solid) | A mechanochemical approach using this reagent has been developed for a sustainable, solvent-free method.[13] |
Experimental Protocols
Protocol 1: General Procedure for O-Methylation of a Phenol using Iodomethane-d₃
This protocol describes a standard method for the deuterated methylation of a phenolic hydroxyl group.
Materials:
-
Phenolic substrate (1.0 eq)
-
Iodomethane-d₃ (CD₃I, 99.5+ atom % D) (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser) at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
-
Reaction Setup: To the round-bottom flask, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add enough anhydrous acetone or DMF to create a stirrable slurry (typically a 0.1 to 0.5 M concentration of the substrate).
-
Reagent Addition: Add iodomethane-d₃ (1.2 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56 °C) or at 60-80 °C (for DMF). Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure deuterated product.
Workflow & Visualization
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: The concerted Sₙ2 mechanism for deuterated O-methylation.
Analytical Methods for Quality Control
Accurate determination of both chemical yield and isotopic enrichment is essential.
Q: How can I accurately determine the percent yield and deuterium incorporation?
A: A combination of quantitative NMR (qNMR) and mass spectrometry is the gold standard.
-
Chemical Yield:
-
The most straightforward method is to weigh the purified product and calculate the percent yield based on the limiting reagent.
-
For more precise quantification in solution, Quantitative ¹H NMR (qNMR) can be used. This involves adding a known amount of an internal standard with a distinct, non-overlapping peak to a precisely weighed sample of your product. By comparing the integration of the product peaks to the standard's peak, the exact amount of product can be calculated.
-
-
Deuterium Incorporation (%D):
-
High-Resolution Mass Spectrometry (HRMS): HRMS can resolve the isotopic peaks of your product. By comparing the relative intensities of the molecular ion peaks corresponding to the non-deuterated (M), partially deuterated (M+1, M+2), and fully deuterated (M+3) species, you can calculate the isotopic distribution.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the signal for the methyl group should be significantly diminished or absent. The residual proton signal in the methyl region can be integrated against a stable, non-exchangeable proton signal elsewhere in the molecule to calculate the deuterium incorporation. For a -CD₃ group, you would expect this signal to be less than 1-2% of its original intensity. * ²H (Deuterium) NMR Spectroscopy: This is a powerful technique for directly observing the deuterium atoms. A ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterated methyl group. This confirms that deuterium has been incorporated at the correct position. [14]Combining quantitative ¹H and ²H NMR can provide a highly accurate measure of isotopic abundance. [14]
-
References
-
Steverlynck, J., Sitdikov, R., & Rueping, M. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 27(46), 11751-11772. [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved January 25, 2026, from [Link]
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Zhang, Y., et al. (2024). Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight. Molecules, 29(1), 235. [Link]
-
Wikipedia contributors. (2024). Stoichiometry. Wikipedia. [Link]
-
Ball, M., & Lloyd-Jones, G. C. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(8), 5263-5353. [Link]
-
Wikipedia contributors. (2024). Diazomethane. Wikipedia. [Link]
-
Li, C., et al. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 12, 2287–2296. [Link]
-
Steverlynck, J., Sitdikov, R., & Rueping, M. (2021). The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry (Weinheim an der Bergstrasse, Germany), 27(46), 11751–11772. [Link]
-
Wang, Y., et al. (2023). Deuteration Degree-Controllable Methylation via a Cascade Assembly Strategy using Methylamine-Water as Methyl Source. Organic Letters, 25(22), 4059–4063. [Link]
-
Gardner, K. H., & Far-Araghi, R. (2018). Improving yields of deuterated, methyl labeled protein by growing in H2O. Journal of Biomolecular NMR, 72(1-2), 1–6. [Link]
- Google Patents. (2017).
-
WIPO Patentscope. (2021). 113214043 Method for efficiently preparing deuterated iodomethane and application of deuterated iodomethane. [Link]
-
Wakefield Chemistry Consulting. (n.d.). Deuterated APIs. Retrieved January 25, 2026, from [Link]
-
Danyal, K., et al. (2012). Solvent Deuterium Isotope Effects of Substrate Reduction by Nitrogenase from Azotobacter vinelandii. Journal of the American Chemical Society, 134(34), 14337–14349. [Link]
-
Billault, I., et al. (2002). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry, 74(21), 5588–5593. [Link]
-
ResearchGate. (n.d.). The importance of deuterated compounds, the magic methyl effect and strategies for deuteration. Retrieved January 25, 2026, from [Link]
-
Li, J., et al. (2020). Bioinspired design of a robust d3-methylating agent. Science China Chemistry, 63(7), 934–939. [Link]
-
Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 5(2). [Link]
-
Zhang, M., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Organic Chemistry, 26(11), 1056–1073. [Link]
-
Chen, B., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules (Basel, Switzerland), 27(2), 524. [Link]
-
ACS Publications. (n.d.). Total Synthesis of Chondrochloren A. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of Deuterium Isotope Ratios by Quantitative 2 H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Isotope Purification of Gases Containing Deuterium and Tritium by the Method of the Phase Isotopic Exchange of Water. Retrieved January 25, 2026, from [Link]
-
Reddit. (2020). r/Chempros - Methylation using iodomethane. [Link]
-
SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. Retrieved January 25, 2026, from [Link]
-
van der Velde, N. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]
-
Dubath, C., et al. (2024). DNA methylation may partly explain psychotropic drug-induced metabolic side effects: results from a prospective 1-month observational study. Clinical Epigenetics, 16(1), 36. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 25, 2026, from [Link]
-
Ivanov, M., et al. (2013). DNA Methylation Analysis: Choosing the Right Method. BioMed Research International, 2013, 707952. [Link]
-
Li, D., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Magnetic Resonance Letters, 2(3), 195-201. [Link]
-
ScienceDaily. (2017). A metal-organic framework compound as a filter for deuterium and tritium. [Link]
Sources
- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 5. Diazomethane - Wikipedia [en.wikipedia.org]
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- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Deuterium Incorporation
Welcome to the technical support center for deuterium labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving optimal deuterium incorporation in their experiments. As your dedicated support scientist, I will guide you through a logical troubleshooting process, explaining the "why" behind each step to empower you to make informed decisions and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding low deuterium incorporation.
Q1: I've performed my deuterium labeling experiment, but my mass spectrometry (or NMR) results show very low deuterium uptake. What's the most common reason for this?
A1: The most frequent culprit for low deuterium incorporation, especially in protein studies using Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), is back-exchange .[1] This occurs when deuterium atoms that have been incorporated into your molecule are exchanged back for hydrogen atoms from the solvent during the analysis process.[1] This is particularly problematic during liquid chromatography steps where protiated solvents are used.[1][2] To minimize back-exchange, it is crucial to perform all steps after the labeling reaction under "quench" conditions, which means low temperature (around 0°C) and acidic pH (around 2.5).[1][3][4]
Q2: How does pH affect my deuterium labeling efficiency?
A2: The pH of your labeling solution has a dramatic impact on the rate of hydrogen-deuterium exchange.[5] For backbone amide hydrogens in proteins, the exchange rate is slowest at a pH of approximately 2.6.[6] As the pH increases, the exchange rate significantly increases.[5] Therefore, for studying protein dynamics, labeling is often carried out at a physiological pH (7.0–8.0) where the protein is in its native state, followed by a rapid drop in pH to quench the reaction.[6]
Q3: Can the structure of my molecule itself hinder deuterium incorporation?
A3: Absolutely. The three-dimensional structure of your molecule plays a critical role. In proteins, for instance, hydrogens involved in strong intramolecular hydrogen bonds or those buried within the hydrophobic core are less accessible to the solvent and will therefore exchange much more slowly than hydrogens on the surface of the protein.[6][7] This is, in fact, the very principle that allows HDX-MS to probe protein conformation and dynamics.[7][8] If you are seeing low incorporation in specific regions, it may be due to the inherent structure of your molecule protecting those hydrogens from exchange.
Q4: What is a "Dmax" or "fully deuterated" control, and why is it important?
A4: A Dmax control is a sample where you have attempted to exchange all possible labile hydrogens for deuterium.[1] This is a critical control for several reasons. Firstly, it helps you to understand the maximum level of deuterium incorporation you can expect for a given peptide or molecule under your experimental conditions. Secondly, it allows you to correct for back-exchange.[1][2] By knowing the maximum possible incorporation and comparing it to what you observe, you can calculate and account for the deuterium that was lost during your analytical workflow.[2]
In-Depth Troubleshooting Guide
If the initial FAQs have not resolved your issue, this section provides a more detailed, step-by-step guide to diagnosing and solving low deuterium incorporation.
Step 1: Verify Your Reagents and Experimental Setup
Before delving into more complex issues, it is essential to confirm the integrity of your basic experimental components.
1.1 Is your deuterium source of sufficient purity?
-
Rationale: The isotopic purity of your deuterium source (e.g., D₂O) is paramount. Low-purity D₂O will contain a significant amount of H₂O, which will compete with the deuterium exchange and lead to lower incorporation.
-
Action: Always use high-purity D₂O (≥99.9%). If you suspect your source is contaminated, use a fresh, unopened bottle.
1.2 Are you using a sufficient excess of the deuterated reagent?
-
Rationale: Hydrogen-deuterium exchange is an equilibrium process.[8] To drive the equilibrium towards deuterium incorporation, a large molar excess of the deuterium source is required.[8]
-
Action: For protein labeling, it is common to dilute the protein sample at least 10-fold with a D₂O-containing buffer.[6] For small molecule synthesis, a significant excess of the deuterating agent is also necessary.[8]
1.3 Is your experimental setup truly "protiated-solvent-free" during labeling?
-
Rationale: Any source of protons (H+) can compete with deuterons (D+) and reduce labeling efficiency.
-
Action: Ensure all buffers and solutions used during the labeling step are prepared with D₂O. Pay attention to small details, such as the acid or base used to adjust the pH of your labeling buffer; these should also be deuterated if possible.
Step 2: Optimize Your Labeling Conditions
The kinetics of hydrogen-deuterium exchange are highly dependent on the reaction conditions.
2.1 Are your labeling time and temperature appropriate for your molecule?
-
Rationale: The rate of exchange varies for different types of hydrogens. Labile protons on heteroatoms (e.g., -OH, -NH₂, -COOH) exchange very rapidly, often within minutes.[5] Backbone amide protons in proteins exchange at different rates depending on their local environment.[6] C-H bonds are generally not exchangeable without a catalyst and more forceful conditions.[9]
-
Action: For proteins, a time course experiment with multiple labeling times (e.g., 10 seconds, 1 minute, 10 minutes, 1 hour) is highly recommended to capture the full range of exchange dynamics.[4] For stable molecules where C-H exchange is desired, elevated temperatures may be necessary, but this must be balanced with the thermal stability of your compound.[5]
Table 1: General Guidelines for Labeling Conditions
| Target Hydrogens | Typical pH | Typical Temperature (°C) | Typical Duration |
| Labile (-OH, -NH, -SH) | 7.0 - 8.5 | 4 - 25 | Seconds to Minutes |
| Protein Backbone Amides | 7.0 - 8.0 | 4 - 25 | Seconds to Hours |
| Non-labile (C-H) | Acidic or Basic (with catalyst) | 60 - 120+ | Hours to Days |
2.2 Have you optimized the pH of your labeling reaction?
-
Rationale: As mentioned in the FAQs, pH is a critical determinant of the exchange rate.[5] For protein backbone amides, the rate of exchange increases significantly with increasing pH above the minimum at pH ~2.6.[5][6]
-
Action: For native-state protein analysis, ensure your labeling buffer is at a physiological pH where your protein is stable and active.[6] If you are performing a Dmax control, you might use a higher pH or denaturing conditions to facilitate complete exchange.[7]
Step 3: Address the Challenge of Back-Exchange
Minimizing back-exchange is arguably the most critical aspect of a successful HDX-MS experiment.
3.1 Is your quench effective?
-
Rationale: An effective quench rapidly slows the H/D exchange reaction to a near standstill, "locking in" the deuterium label.[1] This is achieved by dropping the pH to ~2.5 and the temperature to ~0°C.[3][4]
-
Action: Ensure your quench buffer is sufficiently acidic and is added in a volume that will bring the final pH of your sample to the desired quench pH. The quenching step should be performed rapidly and on ice.
3.2 How fast is your downstream analysis?
-
Rationale: Even under quench conditions, back-exchange still occurs, albeit at a much slower rate.[6] Therefore, the time between quenching and mass analysis should be minimized.
-
Action: Use a rapid chromatography method, such as UPLC, to separate your peptides quickly.[6] Keep all samples and chromatography components at low temperatures throughout the analysis.[6]
Workflow for Minimizing Back-Exchange in HDX-MS
Caption: A typical workflow designed to minimize back-exchange in HDX-MS experiments.
Step 4: Quantifying Deuterium Incorporation
Accurate quantification is key to interpreting your results.
4.1 How do I calculate the percentage of deuterium incorporation?
-
Rationale: The percentage of deuterium incorporation can be calculated by comparing the mass of your labeled sample to the masses of your unlabeled and fully deuterated (Dmax) controls.
-
Action: Use the following formula for each peptide:
% Incorporation = [ (Masslabeled - Massunlabeled) / (MassDmax - Massunlabeled) ] * 100
This calculation should be performed after centroiding the isotopic envelopes for each peptide in each state.[2]
4.2 What if I can't achieve a true Dmax control?
-
Rationale: For some highly stable proteins, it can be difficult to achieve 100% deuteration even under harsh conditions.[10] In such cases, you can still obtain valuable comparative data between different states of your protein (e.g., with and without a ligand). The absolute number of incorporated deuterons is often less important than the relative change between states.[2]
-
Action: If a true Dmax is unattainable, you can use a long incubation time (e.g., 24 hours) with a denaturant as a practical maximum deuteration control.[7][10] Be aware that this may not represent 100% exchange for all regions.
Experimental Protocols
Protocol 1: Preparation of a Maximally Deuterated (Dmax) Protein Control
This protocol is designed to achieve the highest possible level of deuterium incorporation to serve as a reference for back-exchange correction.
-
Prepare the Dmax buffer: Prepare your protein's buffer using D₂O instead of H₂O. Add a denaturant such as 6 M Guanidine-HCl or 8 M Urea. Adjust the pD (the pH equivalent in D₂O) to a slightly basic value (e.g., 8.0) using NaOD or DCl.
-
Incubate the protein: Dilute your protein stock into the Dmax buffer at a 1:20 ratio.
-
Heat denaturation (optional but effective): Incubate the sample at a high temperature (e.g., 70°C) for several hours. Caution: This may cause aggregation in some proteins.[7]
-
Long incubation (alternative): If heating is not feasible, incubate the sample at room temperature for an extended period (12-24 hours).[7][10]
-
Analysis: Process and analyze the Dmax sample using the same quench and LC-MS/MS workflow as your experimental samples.
Protocol 2: A Standard Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflow
This protocol outlines a typical bottom-up HDX-MS experiment for studying protein dynamics.
-
Prepare labeling buffer: Prepare your protein's experimental buffer using D₂O.
-
Initiate labeling: Dilute your protein sample into the labeling buffer (typically a 1:10 or 1:20 dilution) to start the exchange reaction. Incubate for a specific time point (e.g., 10s, 1m, 10m, 1h).[1]
-
Quench the reaction: At the end of the incubation period, add a pre-chilled quench buffer (e.g., 0.5 M TCEP, 4 M Guanidine-HCl in 100 mM phosphate buffer, pH 2.5) to the sample.[1][3] Immediately place the sample on ice or in a cooled autosampler.
-
Online digestion: Inject the quenched sample onto an online pepsin column maintained at a low temperature (e.g., 4°C).[11]
-
Peptide separation: The resulting peptides are trapped and then separated on a C18 UPLC column using a rapid gradient, with the column and solvents kept at a low temperature (e.g., 0.5°C).[4]
-
Mass analysis: The eluted peptides are analyzed by a high-resolution mass spectrometer.[4]
-
Data analysis: The mass of each peptide is determined and compared to the unlabeled control and Dmax control to calculate deuterium incorporation.[12]
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting low deuterium incorporation.
References
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]
-
Fundamentals of HDX-MS. PMC - NIH. [Link]
-
Hydrogen–deuterium exchange. Wikipedia. [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]
-
Considerations in the analysis of hydrogen exchange mass spectrometry data. PMC - NIH. [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. [Link]
-
Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Publications. [Link]
-
Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. pubs.rsc.org. [Link]
-
Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry. YouTube. [Link]
-
How can I figure out the percentage of deuterium incorporation in product?. ResearchGate. [Link]
-
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example. YouTube. [Link]
-
A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. PMC - NIH. [Link]
-
Temperature and pH Dependences of Hydrogen Exchange and Global Stability for Ovomucoid Third Domain. ACS Publications. [Link]
-
Quantitating the statistical distribution of deuterium incorporation to extend the utility of H/D exchange MS data. PubMed. [Link]
-
Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. NIH. [Link]
-
A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. Hep Journals. [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
-
Cold fusion. Wikipedia. [Link]
-
Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures. MDPI. [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. acs.org. [Link]
-
Quantitating the Statistical Distribution of Deuterium Incorporation To Extend the Utility of H/D Exchange MS Data. American Chemical Society. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Chemical basis for deuterium labeling of fat and NADPH. PMC - PubMed Central - NIH. [Link]
-
CORP: The use of deuterated water for the measurement of protein synthesis. apsjournals.physiology.org. [Link]
-
Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. ACS Publications. [Link]
-
Deuterium Labeled Compounds. ZEOCHEM. [Link]
-
A hydrogen–deuterium exchange mass spectrometry-based protocol for protein-small molecule interaction analysis. EurekAlert!. [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PMC - NIH. [Link]
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Technical Support Center: A Researcher's Guide to Preventing H/D Exchange During Synthesis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides in-depth guidance on a critical challenge in isotopic labeling: the prevention of unintentional hydrogen-deuterium (H/D) exchange during chemical synthesis. Uncontrolled H/D exchange can compromise the isotopic purity of your compounds, leading to inaccurate experimental results and misinterpreted data.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the underlying chemical principles, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure the isotopic integrity of your molecules.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What exactly is H/D exchange, and why is it a problem during synthesis?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom in a molecule is replaced by a deuterium atom from the surrounding environment (or vice versa). This is especially problematic when you are intentionally synthesizing a deuterated molecule at a specific position. If unintended H/D exchange occurs, you can lose the deuterium label from your target position (a phenomenon often called "back-exchange") or introduce deuterium at undesired positions ("scrambling").[1]
Q2: Which hydrogen atoms in my molecule are most susceptible to exchange?
A2: The susceptibility of a hydrogen atom to exchange is primarily determined by its acidity or "lability." Hydrogens attached to heteroatoms (O-H, N-H, S-H) are highly labile and exchange very rapidly with deuterium sources like D₂O, often without a catalyst.[3]
Hydrogens on carbon atoms (C-H) are generally considered non-exchangeable under normal conditions.[4] However, their lability increases significantly if they are adjacent to an electron-withdrawing group, such as a carbonyl group (C=O), which can stabilize the resulting carbanion intermediate. These are often referred to as "activated" C-H bonds. The rate of exchange is influenced by factors like pH, temperature, and the presence of catalysts.[5][6]
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: "I'm losing the deuterium label from my product during workup or purification. What's happening?"
This is a classic case of back-exchange , where the deuterium on your synthesized molecule is replaced by hydrogen from the environment.[7]
Core Problem: Exposure to protic solvents (solvents with exchangeable protons, like water or methanol) during aqueous workup or chromatography is the most common cause.[7][8]
Solutions:
-
Minimize Exposure to Protic Solvents: If possible, use deuterated solvents for workup and purification (e.g., D₂O, CD₃OD). If this is not feasible, work quickly and at low temperatures to minimize the contact time.
-
Quench the Reaction Appropriately: To stop the exchange process before workup, rapidly lower both the temperature and the pH.[9] Adding a pre-chilled, acidic quench buffer (target pH ≈ 2.5-3.0) can dramatically slow the exchange rate of many common functional groups, such as amide protons.[7]
-
Lyophilization: After purification, removing all solvent via lyophilization (freeze-drying) is an excellent strategy to prevent back-exchange during storage.[7] Store the lyophilized powder in a desiccated environment at or below -20°C.
Scenario 2: "My NMR spectrum shows deuterium incorporation at unexpected positions. How did this happen?"
This phenomenon is known as H/D scrambling , where the deuterium label migrates to unintended positions within the molecule or to other molecules in the reaction mixture.
Core Problem: Scrambling is often catalyzed by residual acid or base, or by certain metal catalysts, and can be exacerbated by elevated temperatures.[4] For example, using a palladium catalyst (Pd/C) at high temperatures can cause deuteration at less reactive positions.[4]
Solutions:
-
Strict pH Control: Maintain the reaction at a pH where the exchange rate is minimized for your specific compound. For many molecules, especially peptides, this is in the weakly acidic range.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Studies have shown that even for catalyzed reactions, lower temperatures can lead to more selective deuteration.[4]
-
Choice of Catalyst: If using a metal catalyst, select one known for high selectivity at lower temperatures. Some iridium-based catalysts, for example, can promote H/D exchange under milder conditions.[10]
-
Use of Aprotic Solvents: Whenever possible, conduct the synthesis in aprotic deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃CN) to eliminate the primary source of exchangeable deuterium.[11]
Strategic Prevention of H/D Exchange
A proactive approach during the synthesis design is the most effective way to prevent H/D exchange.
Q3: How does pH and temperature control help prevent H/D exchange?
A3: Both pH and temperature are critical parameters that dictate the rate of H/D exchange. The exchange reaction is catalyzed by both acid (H⁺ or D⁺) and base (OH⁻ or OD⁻).[5]
-
pH: For many functional groups, particularly amide bonds in peptides and proteins, the rate of exchange is slowest at a specific pH, typically around pH 2.5–3.0.[5] Moving away from this minimum, in either the acidic or basic direction, dramatically increases the exchange rate.[12][13] The effect is logarithmic; for instance, increasing the pH from 6.5 to 7.5 can increase the intrinsic exchange rate by a factor of 10.[12]
-
Temperature: The rate of H/D exchange increases significantly with temperature.[6] As a general rule, keeping reactions and subsequent handling steps as cold as possible is a crucial preventative measure. This includes using ice baths during reactions, pre-chilling solvents and quench buffers, and performing chromatography at low temperatures.[7][9]
Below is a table illustrating the relative intrinsic H/D exchange rate as a function of pH, normalized to the rate at pH 7.5.
| pH | Relative Exchange Time to achieve same D-incorporation (vs. pH 7.5) |
| 7.5 | 1x (Standard) |
| 7.0 | ~3.2x longer |
| 6.5 | ~10x longer |
| 6.0 | ~32x longer |
| 5.0 | ~316x longer |
| 2.6 | Minimum exchange rate (very slow) |
| (Data synthesized from principles described in references[12][13]) |
Q4: When should I use protecting groups to prevent H/D exchange?
A4: Protecting groups are an essential tool when you have a highly labile proton (like an alcohol or amine) that you need to shield from exchange while performing a deuteration reaction elsewhere in the molecule.[14][15]
Causality: A protecting group temporarily converts a reactive functional group into a less reactive one that is stable to the reaction conditions.[15] For example, an amine (-NH₂) can be protected as a carbamate (e.g., Boc or Cbz), which lacks an exchangeable N-H proton.[16] After the deuteration step is complete, the protecting group is removed to regenerate the original functional group.[14]
Key Considerations:
-
Orthogonality: Choose protecting groups that can be removed under conditions that won't affect your newly introduced deuterium label. For instance, if you have an acid-sensitive deuterated site, you should not use an acid-labile protecting group like a Boc group.[16] A Cbz group, which is removed by hydrogenation, might be a better choice.[16]
-
Efficiency: Remember that using protecting groups adds steps to your synthesis (protection and deprotection), which can lower the overall yield.[17]
Q5: What is an inert atmosphere, and how does it help?
A5: An inert atmosphere is a reaction environment that excludes reactive gases from the air, primarily oxygen and water vapor.[18][19] This is typically achieved by replacing the air in the reaction flask with a dry, non-reactive gas like argon or nitrogen.[20]
Causality: For H/D exchange prevention, the most critical aspect of an inert atmosphere is the exclusion of atmospheric moisture (H₂O). Water vapor can act as a proton source, leading to back-exchange and lowering the isotopic enrichment of your product. This is especially important when using highly sensitive reagents or when aiming for very high levels of deuteration.[11] All glassware should be thoroughly dried (e.g., flame- or oven-dried) before use.[18]
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol describes a standard method for setting up a reaction that is sensitive to air and moisture.[18][20][21]
-
Glassware Preparation:
-
Thoroughly clean and assemble all necessary glassware (e.g., round-bottom flask, condenser).
-
Dry the assembled glassware in an oven at >120°C for at least 4 hours, or flame-dry it under vacuum.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Creating the Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a nitrogen or argon gas line (often through a bubbler to monitor flow) and a second "outlet" needle.
-
Flush the flask with the inert gas for 5-10 minutes to displace all the air. Remove the outlet needle first, then the inlet needle, to maintain a positive pressure of inert gas. A balloon filled with the inert gas can be used to maintain this positive pressure.[18]
-
-
Reagent Addition:
-
Add dry, degassed solvents and liquid reagents using a dry syringe.[18]
-
To do this, flush the syringe with inert gas first. Insert the needle into the sealed reagent bottle, draw a slightly larger volume than needed, and then push the inert gas bubble back into the bottle. Finally, draw the exact volume required and transfer it to the reaction flask through the septum.
-
Add solid reagents quickly by briefly removing the septum and adding the solid under a positive flow of inert gas.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction, either from the gas line or a balloon.
-
If heating, use a condenser and ensure the system remains sealed.
-
Protocol 2: Quenching Procedure to Minimize Back-Exchange
This protocol is designed to rapidly stop a reaction and minimize H/D back-exchange prior to analysis or purification.[7][9]
-
Prepare the Quench Buffer:
-
Prepare a buffer solution with a pH of approximately 2.5. A common choice is a phosphate buffer or a solution of 0.1% formic acid or trifluoroacetic acid (TFA).
-
Pre-chill the quench buffer in an ice-water bath to 0°C. For maximum effectiveness, the volume of the quench buffer should be at least equal to the volume of the reaction mixture.
-
-
Prepare the Sample:
-
At the desired reaction time point, place the reaction flask in an ice-water bath to rapidly cool the contents.
-
-
Execute the Quench:
-
While stirring the reaction mixture vigorously, rapidly add the pre-chilled quench buffer. The goal is to instantaneously drop both the temperature and the pH of the reaction mixture.
-
-
Immediate Analysis or Extraction:
-
Proceed immediately with the next step (e.g., extraction into an aprotic organic solvent, or direct injection for LC-MS analysis).
-
If performing liquid chromatography, use a fast gradient and keep the system, including the autosampler and columns, chilled to ~0-4°C to minimize on-column back-exchange.[9]
-
References
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Dziadas, M., & Turek, E. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989. Available at: [Link]
-
Englander, S. W., & Kallenbach, N. R. (1996). Mechanisms and uses of hydrogen exchange. Current Opinion in Structural Biology, 6(1), 18–23. Available at: [Link]
-
Waters Corporation. (2018). Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. YouTube. Available at: [Link]
-
Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(19), 11945–12003. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Cravello, J. K., et al. (2016). Methods for the Analysis of High Precision Differential Hydrogen Deuterium Exchange Data. Journal of the American Society for Mass Spectrometry, 27(5), 844–853. Available at: [Link]
-
Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Journal of visualized experiments : JoVE, (57), 3322. Available at: [Link]
-
Kainosho, M., et al. (2012). Hydrogen Exchange During Cell-Free Incorporation of Deuterated Amino Acids and an Approach to its Inhibition. Journal of Biomolecular NMR, 53(1), 1–10. Available at: [Link]
-
Yan, X., & Konermann, L. (2019). Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments. Electronic Thesis and Dissertation Repository, 6098. Available at: [Link]
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Lermyte, F., et al. (2022). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews, 122(10), 9634–9687. Available at: [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
Riva, M., et al. (2023). Selective deuteration as a tool for resolving autoxidation mechanisms in α-pinene ozonolysis. Atmospheric Chemistry and Physics, 23(7), 4337–4350. Available at: [Link]
-
Smith, J. D., et al. (2020). H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Chemical Science, 11(26), 6826–6836. Available at: [Link]
-
Swint-Kruse, L., & Robertson, A. D. (1996). Temperature and pH Dependences of Hydrogen Exchange and Global Stability for Ovomucoid Third Domain. Biochemistry, 35(1), 171–180. Available at: [Link]
-
Wollenberg, D. T., et al. (2020). Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 31(6), 1279–1288. Available at: [Link]
-
Ren, D., et al. (2014). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. Biochemistry, 53(42), 6666–6674. Available at: [Link]
-
Andersen, R. J., et al. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education, 91(9), 1477–1480. Available at: [Link]
-
Ren, D., et al. (2014). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. Biochemistry, 53(42), 6666–6674. Available at: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
Lisa Nichols. (2022). Inert Atmosphere. YouTube. Available at: [Link]
-
Serebryanskaya, T. O., et al. (2011). Kinetic Isotope Effects in Hydrogen Exchange of Aromatic C−H Bonds in Benzene, Fluorobenzene, and Nitrogen-containing Heterocycles. Russian Journal of General Chemistry, 81(1), 102–111. Available at: [Link]
-
van den Heuvel, R. H., et al. (2005). Factors Affecting Gas-Phase Deuterium Scrambling in Peptide Ions and Their Implications for Protein Structure Determination. Analytical Chemistry, 77(10), 3257–3270. Available at: [Link]
-
ResearchGate. (2014). Why it is necessary to used deuterated solvents for NMR experiments?. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Fraser, R. R., & Champagne, P. J. (1980). Unequal primary kinetic isotope effects in the base-catalysed H–D exchange of diastereotopic protons. Canadian Journal of Chemistry, 58(1), 72–77. Available at: [Link]
-
Reddy, C. R., & Reddy, B. V. S. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–An Asian Journal, 17(1), e202101111. Available at: [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]
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Bai, Y., et al. (1993). Primary Structure Effects on Peptide Group Hydrogen Exchange. Proteins: Structure, Function, and Genetics, 17(1), 75–86. Available at: [Link]
-
Dziadas, M., & Turek, E. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989. Available at: [Link]
-
D’Amico, F., et al. (2021). H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. Molecules, 26(12), 3535. Available at: [Link]
-
Sheldon, R. A. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. Available at: [Link]
-
UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. Available at: [Link]
-
ChromPedia. (n.d.). Maintenance of pH Stability during Ion-Exchange Chromatography Elution. Retrieved from [Link]
-
Fujimoto, K., et al. (2000). Proton-Block Strategy for the Synthesis of Oligodeoxynucleotides without Base Protection, Capping Reaction, and P−N Bond Cleavage Reaction. The Journal of Organic Chemistry, 65(21), 7115–7122. Available at: [Link]
-
Connelly, G. P., et al. (1993). Isotope effects in peptide group hydrogen exchange. Proteins: Structure, Function, and Genetics, 17(1), 87–92. Available at: [Link]
-
Halilbasic, E., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 532. Available at: [Link]
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Technical Support Center: Stability of Methyl-D3 P-toluenesulfonate
Welcome to the technical support guide for Methyl-D3 P-toluenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this essential reagent. Understanding its behavior in different solvents is critical for ensuring the integrity of your experiments, the reliability of your data, and the success of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of degradation for Methyl-D3 P-toluenesulfonate in solution?
The principal degradation pathway is solvolysis , a reaction where the solvent acts as the nucleophile. Given that trace amounts of water are common in many laboratory solvents, the most frequently encountered issue is hydrolysis . In this reaction, a water molecule attacks the electrophilic methyl-d3 carbon, cleaving the ester bond. This process results in the formation of deuterated methanol (CD₃OH) and p-toluenesulfonic acid (p-TSA).[1][2][3] The compound is known to be moisture-sensitive, and exposure to water or humid air should be minimized.[1][4]
Q2: I store the solid material in the refrigerator. Are there any special handling precautions?
Yes. The recommended storage temperature is 2-8°C.[5][6] However, because the compound is sensitive to moisture, it is critical to allow the container to warm to room temperature before opening it.[1] Opening a cold vial can cause atmospheric moisture to condense on the solid, which can initiate hydrolysis and lead to a gradual decline in purity.[1]
Q3: How does the deuterium (D3) labeling on the methyl group affect the compound's stability compared to the non-labeled version?
The underlying chemical reactivity and degradation pathways are identical to the non-deuterated Methyl P-toluenesulfonate.[7][8] From a mechanistic standpoint, the carbon-deuterium (C-D) bonds are slightly stronger than carbon-hydrogen (C-H) bonds. This can lead to a minor kinetic isotope effect (KIE), potentially slowing the rate of nucleophilic attack and solvolysis very slightly. However, for all practical laboratory purposes, the stability profile and handling requirements should be considered identical to the non-labeled analog. The same precautions regarding moisture and solvent choice are paramount.
Q4: What analytical technique is best for monitoring the stability of my Methyl-D3 P-toluenesulfonate solution?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique.[9][10][11] A stability-indicating method can separate the intact Methyl-D3 P-toluenesulfonate from its primary degradant, p-toluenesulfonic acid. By monitoring the decrease in the peak area of the parent compound and the potential increase of the p-TSA peak over time, you can accurately quantify its stability in a given solvent system.[11]
Solvent Stability & Compatibility Guide
The choice of solvent is the single most important factor determining the stability of Methyl-D3 P-toluenesulfonate in solution. The following table provides guidance on solvent selection.
| Solvent Class | Recommended Solvents | Stability Profile | Mechanistic Rationale & Expert Insights |
| Aprotic Non-Polar | Toluene, Benzene, Hexanes, Diethyl Ether | Excellent | These solvents are non-nucleophilic and have very low water miscibility. They do not participate in solvolysis and offer a highly stable environment. Ideal for reaction media where solubility permits. |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | Generally stable. These solvents are not strong nucleophiles and are preferred for most applications.[1] Causality: Stability is primarily dependent on the water content of the solvent. Using anhydrous grades is highly recommended to prevent slow hydrolysis over time. Acetonitrile is an excellent choice for preparing analytical stock solutions.[9] |
| Protic | Water, Methanol, Ethanol, Isopropanol | Poor to Unstable | Not Recommended for Storage. These solvents are nucleophilic and will actively participate in solvolysis reactions.[1][10] Causality: Water leads to direct hydrolysis.[1] Alcohols can lead to a transesterification reaction, though this is less of a concern than hydrolysis. These solvents should only be used if they are a reactant, and the tosylate should be consumed promptly. |
Troubleshooting Guide
Use this section to diagnose common issues encountered during experiments.
Scenario 1: Inconsistent Reaction Yields or New Impurities
-
Symptom: You are performing a methylation reaction, but the yield is lower than expected, or you observe a new, polar impurity by TLC or LC-MS that corresponds to p-toluenesulfonic acid.
-
Root Cause Analysis: This strongly suggests that your Methyl-D3 P-toluenesulfonate has degraded, likely due to hydrolysis. The resulting p-toluenesulfonic acid can sometimes interfere with reaction mechanisms or complicate purification.
-
Solution Workflow:
Caption: Troubleshooting workflow for suspected reagent instability.
Scenario 2: Decreasing Purity of a Stock Solution
-
Symptom: An analytical reference solution of Methyl-D3 P-toluenesulfonate in acetonitrile, prepared last week, now shows a significantly lower concentration when re-analyzed.
-
Root Cause Analysis: Even in a relatively stable solvent like acetonitrile, trace amounts of water can cause degradation over time, especially if the solution is stored at room temperature.
-
Expert Recommendation: Stock solutions, especially those for quantitative analysis, should be prepared fresh daily. If short-term storage is unavoidable (e.g., in an autosampler), keep the duration to a minimum (< 24 hours) and store at a reduced temperature (e.g., 4°C) to slow the rate of hydrolysis. Validate the stability over the intended use period as described in the protocol below.
Technical Deep Dive: The Mechanism of Hydrolysis
The degradation of Methyl-D3 P-toluenesulfonate in the presence of water proceeds through a bimolecular nucleophilic substitution (Sₙ2) reaction. The tosylate group is an excellent leaving group because its negative charge is highly stabilized by resonance across the sulfonate group.
Caption: Sₙ2 hydrolysis pathway of Methyl-D3 P-toluenesulfonate.
-
Step 1: The oxygen atom of a water molecule (the nucleophile) attacks the deuterated methyl carbon.
-
Step 2: A high-energy transition state is formed where the C-O bond is partially formed and the O-Ts bond is partially broken.
-
Step 3: The O-Ts bond breaks completely, with the stable p-toluenesulfonate anion acting as the leaving group, resulting in the formation of protonated deuterated methanol, which is then deprotonated by another water molecule.
Experimental Protocol: A Self-Validating Stability Study
This protocol provides a robust framework for determining the stability of Methyl-D3 P-toluenesulfonate in a specific solvent over a 24-hour period at room temperature.
Objective: To quantify the percent of intact Methyl-D3 P-toluenesulfonate remaining in a chosen solvent over time.
Materials:
-
Methyl-D3 P-toluenesulfonate
-
High-purity or anhydrous grade of the solvent to be tested (e.g., Acetonitrile)
-
Class A volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with a UV detector (detection at ~225 nm or 254 nm)
-
Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
Methodology:
-
Prepare Stock Solution (Concentration: ~1 mg/mL):
-
Accurately weigh approximately 25 mg of Methyl-D3 P-toluenesulfonate into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen test solvent. Mix thoroughly. This is your primary stock solution.
-
-
Prepare Analytical Solution (Concentration: ~0.1 mg/mL):
-
Pipette 2.5 mL of the primary stock solution into a 25 mL volumetric flask.
-
Dilute to the mark with the test solvent and mix thoroughly.
-
-
Time-Point Analysis (Self-Validating System):
-
T=0 (Control): Immediately transfer an aliquot of the analytical solution into an HPLC vial and inject it into the HPLC system. This injection serves as the 100% reference point.
-
Storage: Leave the flask containing the remaining analytical solution on a lab bench at ambient temperature, protected from direct light.
-
Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from the stored flask, transfer to a new HPLC vial, and inject.
-
-
HPLC Conditions (Example):
-
Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm.
-
(Note: These conditions may require optimization for your specific system).
-
-
Data Analysis and Interpretation:
-
Integrate the peak area of the Methyl-D3 P-toluenesulfonate peak at each time point.
-
Calculate the percentage of compound remaining at each time point (T=x) using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Trustworthiness Check: A stable compound should show a % Remaining value close to 100% across all time points, with minimal variation (e.g., within ±2%). A significant, consistent decrease indicates instability in that solvent under the tested conditions.
-
References
- Thermo Fisher Scientific. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Thermo Fisher Scientific.
- Shandong Look Chemical. (n.d.). Methyl P-Toluenesulfonate CAS 80-48-8.
- National Institutes of Health (NIH). (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients.
- Sigma-Aldrich. (n.d.). Methyl p-toluenesulfonate 98.
- Guidechem. (n.d.). Methyl p-toluenesulfonate 80-48-8 wiki.
- National Center for Biotechnology Information. (n.d.). Methyl p-toluenesulfonate. PubChem.
- ChemicalBook. (n.d.). Methyl p-toluenesulfonate CAS#: 80-48-8.
- Product Quality Research Institute. (n.d.). Sulfonate Esters.
- CDN Isotopes. (n.d.). Methyl-d3 p-Toluenesulfonate.
- RSC Publishing. (1978). Hydrolysis of Secondary Alkyl Sulphonates. sN2 Reactions with High Carbocation Character.
- ResearchGate. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.
- Teasdale, A. (2015). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development.
- Separation Science. (2024). Analytical Techniques In Stability Testing.
- Fisher Scientific. (2010). Safety Data Sheet - Methyl p-toluenesulfonate.
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. pqri.org [pqri.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. guidechem.com [guidechem.com]
- 6. Methyl p-toluenesulfonate CAS#: 80-48-8 [m.chemicalbook.com]
- 7. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sepscience.com [sepscience.com]
Technical Support Center: Scaling Up Methyl-D3 P-toluenesulfonate Reactions
Introduction: Welcome to the technical support guide for the synthesis and scale-up of Methyl-D3 P-toluenesulfonate (Me-d3-OTs). This molecule is a critical deuterated methylating agent used in pharmaceutical development and as an isotopic standard. While the bench-scale synthesis is well-established, transitioning to pilot or manufacturing scale introduces significant challenges related to reaction control, purification, and safety. This guide is structured in a question-and-answer format to directly address the practical issues encountered by researchers and process chemists. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Core Reaction & Scale-Up Fundamentals
This section addresses foundational questions about the reaction chemistry and the primary challenges that emerge when moving from grams to kilograms.
Q1: What is the most common and scalable synthetic route for Methyl-D3 P-toluenesulfonate, and what are its primary challenges?
The most prevalent and industrially viable synthesis involves the reaction of p-toluenesulfonyl chloride (TsCl) with deuterated methanol (CD₃OH) in the presence of a base, typically sodium hydroxide (NaOH).[1] The reaction is an O-tosylation, where the alcohol oxygen acts as a nucleophile towards the electrophilic sulfur atom of the sulfonyl chloride.
The primary challenges in scaling up this reaction are:
-
Exotherm Management: The reaction is highly exothermic, particularly during the addition of the base. Inadequate temperature control can lead to side reactions, impurity formation, and potential thermal runaway.
-
Reagent and Product Stability: The key reagent, p-toluenesulfonyl chloride, is sensitive to moisture, which causes hydrolysis to the unreactive p-toluenesulfonic acid (TsOH).[2] The final product can also degrade over time, especially if impure.[2]
-
Purification: Removing unreacted starting materials, particularly the non-volatile TsOH, and other process-related impurities from the final product is a significant hurdle at scale.[3]
-
Safety: Handling corrosive and moisture-sensitive reagents like TsCl on a large scale requires stringent safety protocols.[4][5]
Q2: Why is temperature control so critical during the base addition phase?
Maintaining a low and stable temperature (typically between 0-25°C) is paramount for two reasons.[6][7] First, it directly controls the reaction rate, preventing a dangerous accumulation of unreacted reagents that could lead to a sudden and violent exotherm. Second, it minimizes the rate of competing side reactions. The primary side reaction is the hydrolysis of p-toluenesulfonyl chloride by the aqueous base, which forms inactive sodium p-toluenesulfonate. Higher temperatures accelerate this hydrolysis, reducing the overall yield and complicating purification.
Section 2: Troubleshooting Guide for Scale-Up Reactions
This section provides direct answers to common problems encountered during the scale-up process.
| Symptom / Observation | Potential Root Cause(s) | Recommended Corrective & Preventive Actions |
| Low Reaction Yield | 1. Incomplete Reaction: Insufficient reaction time or poor mixing. 2. TsCl Hydrolysis: Poor quality TsCl (pre-hydrolyzed) or exposure to moisture.[2] 3. Poor Temperature Control: Side reactions favored at elevated temperatures. | 1. Implement in-process controls (e.g., HPLC, TLC) to monitor reaction completion before quench. Ensure agitation is sufficient for the vessel geometry. 2. Use fresh, high-purity TsCl. Handle under an inert atmosphere (e.g., nitrogen). Ensure all solvents and reagents are dry. 3. Improve cooling efficiency. Slow down the addition rate of the base. |
| Difficult Phase Separation During Workup | 1. Emulsion Formation: Vigorous agitation during aqueous wash. 2. High pH: Excess base can lead to saponification of the ester, though less common. | 1. Reduce agitator speed during washes. Add a small amount of brine to help break the emulsion. 2. Carefully monitor pH during the reaction; stop base addition once the pH is stable around 9.[6] |
| Final Product Fails Purity Specification | 1. Residual p-Toluenesulfonic Acid (TsOH): Inefficient removal during aqueous workup.[3] 2. Residual Solvents: Incomplete removal during drying/distillation. 3. Thermal Decomposition: Distillation temperature is too high.[2] | 1. Perform multiple washes with a weak base (e.g., 5% potassium carbonate solution) followed by water and brine.[2][6] 2. Ensure adequate vacuum and time during solvent removal. 3. Use high vacuum (<5 mmHg) to lower the boiling point for distillation. Consider alternative purification like crystallization if feasible. |
| Product Appears Discolored (Yellow/Brown) | 1. Thermal Stress: Overheating during reaction or distillation. 2. Impurities: Presence of trace impurities in starting materials. | 1. Strictly adhere to temperature limits. Minimize the time the product is held at high temperatures during distillation. 2. Ensure high-purity starting materials are used. |
Section 3: Purification and Quality Control (QC)
Q3: What is the most effective method for purifying Methyl-D3 P-toluenesulfonate at a multi-kilogram scale?
A multi-step purification process is typically required. The most effective sequence is:
-
Aqueous Workup: After the reaction is complete, the mixture is quenched with water. The organic layer containing the product is separated. This is followed by sequential washes with a dilute base (like sodium or potassium carbonate solution) to remove acidic impurities such as HCl (byproduct) and unreacted TsOH.[2][6] A final wash with water and then brine helps to remove residual salts and break any emulsions.
-
Solvent Removal: The organic solvent used for extraction (e.g., toluene, dichloromethane) is removed under reduced pressure.
-
Vacuum Distillation: This is the critical step for achieving high purity. Due to the high boiling point of Methyl-D3 P-toluenesulfonate, a high vacuum is necessary to keep the distillation temperature low and prevent thermal decomposition.[2]
A patent for the non-deuterated analogue describes a refining process involving water extraction followed by reduced pressure distillation to achieve high purity, which is a directly applicable strategy.[3]
Q4: Methyl p-toluenesulfonate is a potential genotoxic impurity (GTI). What are the QC implications for producing the deuterated version?
The fact that the non-deuterated version is a known potential GTI means that regulatory bodies will treat Methyl-D3 P-toluenesulfonate with the same level of concern.[8] This has significant implications for quality control:
-
High-Sensitivity Analytics: A validated, sensitive analytical method is required for final product release. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for quantifying sulfonate esters at the trace levels required by regulatory agencies like the FDA and EMA.[8][9]
-
Limit of Quantitation (LOQ): The analytical method must have a very low LOQ, often in the parts-per-million (ppm) range, to ensure it can accurately measure impurities against strict regulatory thresholds.[8]
-
In-Process Controls (IPCs): Using HPLC as an IPC to monitor the reaction progress and impurity profile is highly recommended. This allows for adjustments to be made before the reaction is finalized, saving time and resources.
Section 4: Safety Considerations at Scale
Q5: What are the primary safety hazards when handling p-toluenesulfonyl chloride (TsCl) in large quantities?
p-Toluenesulfonyl chloride is a corrosive solid that poses several significant hazards at scale:[10][11]
-
Corrosivity: It causes severe skin burns and serious eye damage.[11] Full personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield, is mandatory.[5]
-
Reactivity with Water: TsCl reacts with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[12] This reaction is exothermic. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).
-
Dust Inhalation: As a powder, TsCl dust can be inhaled, causing respiratory tract irritation.[13] Use of a respirator and handling within a contained, well-ventilated area (like a fume hood or glovebox) is essential.[4]
Q6: How should waste streams from this reaction be handled?
Waste streams will primarily consist of aqueous layers from the workup containing sodium hydroxide, sodium chloride, and sodium p-toluenesulfonate. Organic waste will include solvents and distillation residues.
-
Quenching Excess Reagents: Any residual TsCl in the equipment should be quenched carefully with a dilute base solution before cleaning.
-
Segregation: Aqueous and organic waste streams should be segregated.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. The final product itself is classified as a corrosive and acute oral toxin, so any waste containing significant amounts of product must be handled as hazardous waste.
Section 5: Experimental Protocols & Visualizations
Protocol 1: Scaled-Up Synthesis of Methyl-D3 P-toluenesulfonate
Disclaimer: This protocol is for informational purposes and should be adapted and optimized for specific equipment and safety requirements by qualified personnel.
Reagents:
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanol-d4 (CD₃OD) or Methanol-d3 (CD₃OH)
-
Sodium Hydroxide (NaOH), 25% aqueous solution
-
Toluene (or other suitable extraction solvent)
-
5% Potassium Carbonate (K₂CO₃) solution
-
Saturated Sodium Chloride (Brine) solution
Procedure:
-
Setup: Equip a suitably sized, jacketed glass reactor with an overhead stirrer, a thermocouple, a nitrogen inlet, and an addition funnel. Ensure the reactor is clean and dry.
-
Charging Reagents: Charge Methanol-d3 to the reactor, followed by toluene. Begin agitation and start cooling the reactor jacket to 0-5°C.
-
TsCl Addition: Once the solution is cool, add the p-toluenesulfonyl chloride powder in portions, ensuring the temperature does not rise significantly.
-
Base Addition (Critical Step): Begin the slow, dropwise addition of the 25% NaOH solution via the addition funnel. Crucially, maintain the internal reaction temperature below 25°C at all times. [6] Monitor the pH of the reaction; the addition is complete when the pH is stable at ~9.
-
Reaction: Continue to stir the mixture at room temperature for 2-4 hours after the base addition is complete. Monitor the reaction's progress using a suitable IPC (e.g., HPLC).
-
Quench & Workup: Once the reaction is complete, transfer the mixture to a separatory funnel (or perform in-reactor separation if equipped). Add deionized water and separate the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
5% K₂CO₃ solution (to remove TsOH).
-
Deionized water.
-
Brine solution (to aid phase separation).
-
-
Drying: Dry the resulting organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and rinse the drying agent with fresh toluene.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude oil via vacuum distillation (e.g., at < 5 mmHg) to obtain pure Methyl-D3 P-toluenesulfonate as a colorless oil or white solid.
-
Storage: Store the final product at 2-8°C under a nitrogen atmosphere, protected from light.[14]
Diagram 1: General Synthesis Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. CN112028796A - Refining process of methyl p-toluenesulfonate - Google Patents [patents.google.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 13. westliberty.edu [westliberty.edu]
- 14. chemwhat.com [chemwhat.com]
Technical Support Center: A-Z Guide to Monitoring Methyl-D3 P-toluenesulfonate Synthesis with TLC
Welcome to the comprehensive support guide for monitoring the synthesis of Methyl-D3 P-toluenesulfonate via Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights to ensure the successful monitoring of this critical tosylation reaction. Here, we move beyond simple procedural lists to explain the "why" behind each step, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring the synthesis of Methyl-D3 P-toluenesulfonate?
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of many organic reactions.[1] For the synthesis of Methyl-D3 P-toluenesulfonate from deuterated methanol (CD3OH) and p-toluenesulfonyl chloride (TsCl), TLC allows for the real-time, qualitative assessment of the consumption of starting materials and the formation of the product. This enables you to determine the reaction's endpoint accurately, preventing unnecessary reaction time or the formation of byproducts.
Q2: What are the key species I should expect to see on my TLC plate?
You should be able to distinguish between three key compounds:
-
Deuterated Methanol (CD3OH): Your starting alcohol.
-
p-Toluenesulfonyl Chloride (TsCl): Your starting sulfonylating agent.
-
Methyl-D3 P-toluenesulfonate (CD3OTs): Your desired product.
Q3: How do the polarities of these compounds differ, and how does that affect their movement on the TLC plate?
In a typical normal-phase TLC system (with a polar stationary phase like silica gel), the least polar compounds travel furthest up the plate, resulting in a higher Retention Factor (Rf). The order of polarity, from most to least polar, is generally:
-
Deuterated Methanol (CD3OH): Highly polar due to the hydroxyl group. It will have the lowest Rf value.
-
p-Toluenesulfonyl Chloride (TsCl): Moderately polar. It will have an intermediate Rf value.
-
Methyl-D3 P-toluenesulfonate (CD3OTs): The least polar of the three. It will have the highest Rf value.
The goal is to see the spot corresponding to the deuterated methanol disappear as a new, higher-Rf spot corresponding to the product appears.
In-Depth Troubleshooting Guide
This section addresses specific challenges you may encounter while using TLC to monitor your reaction.
Issue 1: I can't see any spots on my TLC plate after development.
This is a common issue, especially for those new to this specific reaction.
-
Causality: The primary reason is that none of the key compounds—deuterated methanol, p-toluenesulfonyl chloride, or the tosylate product—are strongly UV-active.[2] Therefore, simply viewing the plate under a UV lamp will likely reveal nothing.
-
Solution: Chemical Staining. You must use a chemical stain to visualize the spots. The two most effective stains for this system are:
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols.[2] Your deuterated methanol starting material will appear as a yellow or brown spot on a purple background.[2] The tosylate product may also become visible, though often with less intensity.[2]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with various functional groups, including alcohols, to produce distinctly colored spots upon heating.[2][3] It is particularly useful for differentiating between various compound types.[2]
-
-
Protocol Validation: If you still don't see spots after staining, consider these possibilities:
-
Sample Concentration: Your sample may be too dilute. Try spotting the TLC plate multiple times in the same lane, ensuring the solvent dries between each application.[2][4]
-
Stain Inactivity: The staining solution may be old or degraded. Prepare a fresh batch.[2]
-
Insufficient Heating: Ensure you are heating the plate adequately with a heat gun after applying the stain until the colors develop.[2][5]
-
Issue 2: My spots are streaking or "tailing."
Streaking can obscure your results and make it difficult to determine reaction completion.
-
Causality & Solutions:
-
Overloading: You may have applied too much sample to the plate.[6] Dilute your reaction mixture sample before spotting.
-
Compound Acidity/Basicity: Highly acidic or basic compounds can interact strongly with the silica gel, causing streaking. While less common with these specific compounds, if you suspect this, adding a small amount of acetic acid or triethylamine to your developing solvent can improve spot shape.[7]
-
Issue 3: The spots for my starting material and product are not well-separated.
Poor separation makes it challenging to accurately gauge the progress of the reaction.
-
Causality: The polarity of your eluent (solvent system) is not optimized for this separation.
-
Solution: Solvent System Optimization. The key is to find a solvent system that provides a good separation between the starting materials and the product. A common starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[2]
-
If all spots are near the bottom (low Rf): Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate).[2]
-
If all spots are near the top (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., decrease the ethyl acetate or increase the hexanes).[2]
-
Systematic Approach: Start with a common ratio like 4:1 Hexanes:Ethyl Acetate and adjust as needed. You can also try other solvent systems, such as dichloromethane/hexanes, to achieve the desired separation.
-
| Solvent System Component | Effect on Polarity | When to Increase |
| Hexanes | Decreases | When spots are too high (high Rf) |
| Ethyl Acetate | Increases | When spots are too low (low Rf) |
| Dichloromethane | Increases | Can be a substitute for ethyl acetate to alter selectivity |
Experimental Protocols
Protocol 1: General TLC Monitoring of Methyl-D3 P-toluenesulfonate Synthesis
-
Prepare the TLC Plate: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
Lane 1 (Starting Material - SM): Spot a diluted sample of your deuterated methanol.
-
Lane 2 (Co-spot): In the same spot, first apply the starting material, let it dry, and then apply a sample of your reaction mixture. This helps in definitively identifying the starting material spot in the reaction lane.
-
Lane 3 (Reaction Mixture - RXN): Spot a diluted sample of your reaction mixture.
-
Pro-Tip: Use a capillary tube and aim for the smallest possible spots for the best resolution.
-
-
Develop the Plate: Place the spotted plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below your baseline.[4] Cover the chamber to maintain a saturated atmosphere.
-
Visualize the Plate:
-
Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Using forceps, quickly and evenly dip the plate into your chosen staining solution (Potassium Permanganate or p-Anisaldehyde).[5]
-
Wipe any excess stain from the back of the plate with a paper towel.
-
Gently heat the plate with a heat gun until colored spots appear.[2][5]
-
-
Analyze the Results: Compare the lanes. As the reaction proceeds, you should see the spot corresponding to the deuterated methanol (lowest Rf) diminish in intensity while the spot for Methyl-D3 P-toluenesulfonate (highest Rf) appears and intensifies. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: Preparation of Staining Solutions
-
Potassium Permanganate (KMnO₄) Stain:
-
Dissolve 3 g of KMnO₄ and 20 g of K₂CO₃ in 300 mL of water. Some protocols may also include 5 ml of 5% aqueous NaOH.
-
-
p-Anisaldehyde Stain:
-
Combine 4 mL of p-anisaldehyde, 5 mL of sulfuric acid, and 2 mL of acetic acid in 150 mL of ethanol.[8]
-
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logic behind interpreting your TLC results.
Caption: Experimental workflow for the tosylation of deuterated methanol.
Caption: Logical diagram for interpreting TLC results of the tosylation reaction.
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC stains. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide to Deuterated Methylation Reagents: Methyl-d3 p-toluenesulfonate vs. Diazomethane-d2
In the landscape of modern drug discovery and development, the strategic incorporation of isotopic labels is a critical tool for elucidating metabolic pathways, quantifying drug candidates, and enhancing pharmacokinetic profiles. Among the most common isotopic modifications is the introduction of a deuterated methyl group (CD3). This guide provides an in-depth comparison of two key reagents for this purpose: Methyl-d3 p-toluenesulfonate and Diazomethane-d2. Our focus will be on their efficiency, safety, and practical application in a research and development setting, supported by mechanistic insights and established protocols.
Introduction: The "Magic Methyl" Effect and the Rise of Deuteration
The addition of a methyl group to a drug candidate, often termed the "magic methyl" effect, can significantly impact its potency, selectivity, and metabolic stability. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, further refines this tool. The increased mass of deuterium can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect (KIE).[1][2] This can lead to a more favorable pharmacokinetic profile, reducing the rate of drug metabolism and potentially lowering the required dosage and associated side effects.[3]
Choosing the right deuterated methylating agent is therefore a crucial decision in the synthesis of these modified compounds. This guide will compare and contrast two prominent, yet fundamentally different, options: the stable and manageable Methyl-d3 p-toluenesulfonate and the highly reactive but exceptionally efficient Diazomethane-d2.
The Workhorse Reagent: Methyl-d3 p-toluenesulfonate
Methyl-d3 p-toluenesulfonate (d3-MeOTs) is a powerful and versatile deuterated methylating agent.[4] It is a stable, crystalline solid that is relatively safe to handle and store, making it a workhorse in many synthetic laboratories.
Mechanism of Action: A Classic SN2 Pathway
The methylation of nucleophiles, such as the hydroxyl group of a carboxylic acid or a phenol, with Methyl-d3 p-toluenesulfonate proceeds through a classic bimolecular nucleophilic substitution (SN2) reaction.[5] The p-toluenesulfonate group is an excellent leaving group, facilitating the attack of the nucleophile on the electrophilic deuterated methyl carbon.
Caption: SN2 mechanism of methylation using Methyl-d3 p-toluenesulfonate.
Practical Considerations and Experimental Protocol
Advantages:
-
Stability and Safety: As a solid, it is not volatile and is less hazardous to handle compared to gaseous reagents.[4]
-
Ease of Use: Reactions are typically straightforward to set up and do not require specialized glassware.
-
Good Yields: For suitable substrates, high yields of the methylated product can be achieved.
Limitations:
-
Reaction Conditions: Often requires elevated temperatures and the presence of a base to deprotonate the nucleophile, which may not be suitable for sensitive substrates.[4][5]
-
Byproducts: The reaction generates p-toluenesulfonic acid as a byproduct, which needs to be removed during workup.
Experimental Protocol: O-methylation of a Generic Phenol
-
Reaction Setup: In a round-bottom flask, dissolve the phenolic substrate (1.0 eq) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq) in a suitable aprotic solvent (e.g., acetone or DMF).
-
Reagent Addition: Add Methyl-d3 p-toluenesulfonate (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (for acetone) or an appropriate temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by TLC or LC-MS.[6]
-
Workup: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography to yield the desired deuterated aryl methyl ether.
The High-Octane Option: Diazomethane-d2
Diazomethane-d2 (CD2N2) is a highly reactive gas that serves as an exceptionally efficient methylating agent, particularly for carboxylic acids.[7][8] Its major drawback is its extreme toxicity and explosive nature, necessitating in-situ generation and specialized handling procedures.[9]
Mechanism of Action: Acid-Base Reaction Followed by SN2
The methylation of carboxylic acids with diazomethane is a two-step process. First, the acidic proton of the carboxylic acid is transferred to the diazomethane, forming a methyldiazonium cation.[7][8] This is followed by an SN2 attack of the carboxylate anion on the deuterated methyl group, with the expulsion of nitrogen gas, a thermodynamically very stable leaving group.[10]
Caption: Mechanism of carboxylic acid methylation with Diazomethane-d2.
Practical Considerations and Experimental Protocol
Advantages:
-
High Reactivity and Efficiency: Reactions are often rapid and proceed to completion with high yields, even at room temperature.[9]
-
Clean Reactions: The only byproduct is nitrogen gas, simplifying purification.[9]
-
Mild Conditions: The reaction is performed under neutral conditions, making it suitable for sensitive substrates.[7]
Limitations:
-
Extreme Hazard: Diazomethane is highly toxic and explosive, requiring specialized glassware and stringent safety precautions. It is typically generated and used in situ.[7][9]
-
Substrate Scope: While excellent for carboxylic acids and phenols, its reactivity with less acidic alcohols is poor without the use of a catalyst.[7]
Experimental Protocol: In-Situ Generation and Methylation of a Carboxylic Acid
Safety First: This procedure must be performed in a well-ventilated fume hood, behind a blast shield, using glassware with fire-polished joints.
-
Generation of Diazomethane-d2: Diazomethane-d2 is typically generated from a precursor such as Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) by reaction with a strong base in the presence of D2O to ensure deuterium incorporation. The resulting deuterated diazomethane is co-distilled with a solvent like diethyl ether.
-
Reaction: The ethereal solution of Diazomethane-d2 is slowly added to a solution of the carboxylic acid in ether at 0 °C until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Quenching: The excess diazomethane is carefully quenched by the dropwise addition of a weak acid, such as acetic acid.
-
Workup: The reaction mixture is then concentrated under reduced pressure to afford the deuterated methyl ester, which is often pure enough for subsequent steps without further purification.
Head-to-Head Comparison: Efficiency and Practicality
| Feature | Methyl-d3 p-toluenesulfonate | Diazomethane-d2 |
| Physical State | Crystalline Solid | Gas (used in solution) |
| Stability | Stable, can be stored | Unstable, generated in-situ |
| Safety | Moderate toxicity, handle with care[11] | Extremely toxic and explosive[9] |
| Reaction Conditions | Basic, often requires heating[4] | Neutral, often at room temperature[7] |
| Substrate Scope | Broad (phenols, carboxylic acids, etc.) | Primarily acidic protons (carboxylic acids, phenols)[7] |
| Byproducts | p-Toluenesulfonic acid[4] | Nitrogen gas[9] |
| Ease of Use | Relatively simple setup | Requires specialized equipment and protocols |
| Typical Yields | Good to excellent (substrate dependent)[4] | Excellent, often quantitative for carboxylic acids[9] |
Conclusion and Recommendations
The choice between Methyl-d3 p-toluenesulfonate and Diazomethane-d2 for deuterated methylation is a classic risk-versus-reward scenario in synthetic chemistry.
Methyl-d3 p-toluenesulfonate is the pragmatic choice for routine methylations where safety and ease of use are paramount. Its stability and the straightforward nature of the reaction protocols make it accessible for a wide range of applications, particularly for O-methylation of phenols and esterification of robust carboxylic acids. While it may require optimization of reaction conditions to achieve high yields, its reliability and lower hazard profile make it an invaluable tool.
Diazomethane-d2 , on the other hand, represents the high-performance option. For the methylation of precious and sensitive carboxylic acids, its efficiency is unparalleled, often providing quantitative yields under exceptionally mild conditions with minimal purification required. However, its use is strictly reserved for experienced researchers with access to the necessary safety infrastructure and a thorough understanding of the associated hazards.
For drug development professionals, the selection will ultimately depend on the specific requirements of the synthetic route, the scale of the reaction, and the available laboratory facilities. For early-stage discovery and the preparation of a diverse range of analogs, the safety and versatility of Methyl-d3 p-toluenesulfonate are highly advantageous. For late-stage synthesis where efficiency and purity are critical for a specific substrate, the power of Diazomethane-d2, when handled with the utmost care, can be indispensable.
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Navigating Isotopic Labeling: The Superiority of Methyl-D3 P-toluenesulfonate for Trideuteromethylation
In the landscape of modern drug discovery and development, the strategic incorporation of stable isotopes has emerged as a powerful tool to enhance the pharmacokinetic profiles of therapeutic candidates. The trideuteromethyl group (-CD3), in particular, has garnered significant attention for its ability to favorably alter drug metabolism through the kinetic isotope effect (KIE), often leading to improved bioavailability and a longer half-life.[1][2] The choice of reagent to install this "deuterated magic methyl" group is critical, directly impacting reaction efficiency, scalability, and safety. While Methyl-d3 Iodide has historically been a common choice, a nuanced evaluation of chemical properties and performance data reveals Methyl-D3 P-toluenesulfonate as a demonstrably superior alternative for most applications in complex molecule synthesis.
This guide provides an in-depth comparison for researchers, chemists, and drug development professionals, elucidating the practical and chemical advantages of employing Methyl-D3 P-toluenesulfonate.
At a Glance: A Comparative Overview
A direct comparison of the fundamental properties of Methyl-D3 P-toluenesulfonate and Methyl-d3 Iodide immediately highlights key differences that have significant practical implications in a laboratory setting.
| Property | Methyl-D3 P-toluenesulfonate | Methyl-d3 Iodide | Rationale for Advantage |
| CAS Number | 7575-93-1[3] | 865-50-9[1] | N/A |
| Molecular Formula | C₈H₇D₃O₃S[3] | CD₃I[4] | N/A |
| Molecular Weight | 189.25 g/mol | 144.96 g/mol [4] | Higher weight, less volatile. |
| Appearance | Colorless to yellow liquid or white solid[3][5] | Colorless liquid[4][6] | Easier to handle and weigh accurately. |
| Boiling Point | ~117 °C at 1.88 Torr[5] | 42 °C at 760 Torr[4][6] | Significantly less volatile , reducing exposure risk and material loss. |
| Melting Point | ~28 °C[5] | -66.5 °C[4][6] | Can be handled as a low-melting solid, simplifying transfers. |
| Stability & Storage | Stable. Store at 2-8°C, protected from light.[3][5] | Light and moisture sensitive.[1][4] Store at 0-6°C, often with copper stabilizer.[4] | Higher intrinsic stability leads to longer shelf-life and more consistent reactivity. |
| Toxicity Profile | Skin and eye irritant, potential sensitizer.[7] | Toxic if swallowed or inhaled, suspected carcinogen.[6] | More favorable safety profile , reducing handling risks. |
| Leaving Group | p-Toluenesulfonate (Tosylate, -OTs) | Iodide (-I) | Tosylate is a non-nucleophilic, "cleaner" leaving group. |
The Core Advantages of Methyl-D3 P-toluenesulfonate
Beyond the physical properties, the chemical behavior of Methyl-D3 P-toluenesulfonate provides a compelling case for its adoption as the preferred trideuteromethylating agent.
Enhanced Stability and Superior Handling
The most immediate advantage of Methyl-D3 P-toluenesulfonate is its physical nature. With a high boiling point and low vapor pressure, it is significantly less volatile than Methyl-d3 Iodide (B.P. 42°C).[4][6] This property is not trivial; it drastically reduces the risk of inadvertent inhalation by laboratory personnel and minimizes the loss of valuable isotopic material during handling and reaction setup. Furthermore, its stability to light and moisture contrasts sharply with Methyl-d3 Iodide, which can degrade and release free iodine, leading to inconsistent reaction outcomes and the need for stabilizers like metallic copper.[1][4] The recommended storage for Methyl-D3 P-toluenesulfonate is a standard 2-8°C, simplifying laboratory logistics.[3][5]
Controlled Reactivity for Higher Selectivity
In organic synthesis, the most reactive reagent is not always the best. This is precisely the case when comparing iodides and tosylates as leaving groups. While iodide is an exceptional leaving group, its high reactivity can be indiscriminate, leading to undesirable side reactions, particularly in complex substrates with multiple potential methylation sites.
The p-toluenesulfonate (tosylate) group is also an excellent leaving group, but its reactivity is more modulated. This allows for greater control and precision in the methylation reaction. The key mechanistic difference lies in the nature of the leaving anion. The iodide anion (I⁻) is a potent nucleophile in its own right and can participate in subsequent, unwanted reactions. The tosylate anion (TsO⁻), however, is non-nucleophilic due to the delocalization of its negative charge across the sulfonate group. This "clean" departure ensures it does not interfere with the reaction, leading to purer product profiles and higher yields of the desired methylated compound. This is particularly crucial during the late-stage functionalization of drug candidates, where preserving molecular integrity is paramount.[8]
A Significantly Improved Safety Profile
The toxicological profiles of the two reagents are starkly different. Methyl iodide is a well-documented toxin and a suspected carcinogen, categorized as acutely toxic upon inhalation and ingestion.[6][9] Its high volatility exacerbates this risk, necessitating stringent handling protocols, including the use of specialized ventilation and personal protective equipment.
Methyl p-toluenesulfonate, while being a skin and eye irritant and requiring careful handling, does not carry the same level of acute toxicity or carcinogenic concern as methyl iodide.[7] This reduced hazard profile makes it a more responsible and safer choice in both academic and industrial research environments, simplifying risk assessments and handling procedures.
Experimental Protocol: Selective O-Trideuteromethylation of a Phenolic Substrate
This protocol describes a representative procedure for the methylation of a generic phenol, 4-hydroxybenzaldehyde, using Methyl-D3 P-toluenesulfonate. The principles are broadly applicable to other hydroxyl, amine, or thiol-containing substrates.
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
Methyl-D3 P-toluenesulfonate (≥99 atom % D)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath
-
Standard glassware for work-up and purification
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (20 mL/g of substrate).
-
Reagent Addition: Add Methyl-D3 P-toluenesulfonate (1.1 eq) to the stirring suspension at room temperature.
-
Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours). The causality behind using K₂CO₃ in ACN is that it provides a heterogeneous basic environment sufficient to deprotonate the phenol without introducing strongly nucleophilic or overly harsh conditions that could degrade the substrate or product.
-
Work-Up: Cool the reaction mixture to room temperature. Filter the solid potassium salts and wash with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL). This washing sequence removes residual inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, 4-(methoxy-d3)-benzaldehyde.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the phenolic proton and the appearance of a singlet corresponding to the methoxy group (with greatly diminished intensity in the ¹H NMR) and a characteristic M+3 peak in the mass spectrum will confirm successful trideuteromethylation.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the described synthetic protocol.
Conclusion
For scientists engaged in the synthesis of isotopically labeled compounds for pharmaceutical research and beyond, the choice of methylating agent is a critical decision point. While Methyl-d3 Iodide is a potent reagent, its high volatility, challenging handling, unfavorable safety profile, and potential for side reactions make it a less optimal choice for many modern applications.
Methyl-D3 P-toluenesulfonate presents a superior alternative, offering a powerful combination of enhanced stability, ease of handling, controlled reactivity, and improved safety . Its use leads to cleaner reactions, higher yields, and more reliable outcomes, particularly when working with precious, complex molecules in the later stages of a synthetic sequence. By prioritizing safety and chemical efficiency, researchers can confidently select Methyl-D3 P-toluenesulfonate as the gold-standard reagent for introducing the vital trideuteromethyl group.
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A Researcher's Guide to Confirming Isotopic Enrichment: NMR vs. Mass Spectrometry
This guide provides an in-depth comparison of NMR and MS for the confirmation of isotopic enrichment, moving beyond a superficial list of pros and cons to explore the nuanced interplay of experimental goals, molecular context, and data interpretation. Here, we will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower researchers to make informed decisions for their specific applications.
The Fundamental Divide: What Are We Actually Measuring?
At the heart of the comparison between NMR and MS lies a fundamental difference in what each technique measures. Understanding this distinction is the first step in selecting the appropriate tool for your research question.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a quantitative technique that directly probes the nuclear environment of isotopes.[1][2] For isotopic enrichment analysis, we are most often interested in NMR-active nuclei like ¹³C and ¹⁵N. The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal, providing an inherently quantitative measure of isotopic incorporation at specific atomic positions within a molecule.[1][3]
Mass Spectrometry (MS) , on the other hand, measures the mass-to-charge ratio (m/z) of ions. To determine isotopic enrichment, we analyze the distribution of isotopologues—molecules that differ only in their isotopic composition. The relative intensities of these isotopologue peaks in the mass spectrum are used to calculate the extent of labeling.[4]
This core difference dictates the unique strengths and weaknesses of each technique and informs the decision-making process for experimental design.
A Head-to-Head Comparison: Choosing Your Analytical Strategy
The choice between NMR and MS is not a matter of one being definitively "better" than the other; rather, it is a question of which technique is better suited to the specific analytical challenge at hand. The following table provides a high-level comparison, which we will explore in greater detail throughout this guide.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Measures nuclear spin properties of isotopes. Inherently quantitative based on signal integration.[1][3] | Measures mass-to-charge ratio of isotopologues. Quantitative based on relative peak intensities.[4] |
| Information | Provides site-specific enrichment information. Can distinguish between different isotopomers. | Provides information on the overall enrichment and the distribution of isotopologues. |
| Sample Prep | Minimal sample preparation, often just dissolution in a deuterated solvent.[5] | Can be more complex, sometimes requiring derivatization or chromatographic separation.[5] |
| Sensitivity | Generally lower sensitivity, requiring more sample.[5][6] | High sensitivity, capable of analyzing trace amounts.[5] |
| Throughput | Can be lower throughput due to longer acquisition times for insensitive nuclei. | Generally higher throughput, especially with direct infusion techniques. |
| Quantitation | Inherently quantitative, but requires careful experimental setup for accuracy (qNMR).[1][7] | Requires careful calibration and correction for natural isotope abundance for accurate quantitation.[4] |
| Instrumentation | Higher initial instrument cost and maintenance.[6] | Wider range of instrument costs and configurations available. |
| Sample Recovery | Non-destructive, sample can be recovered.[1] | Destructive, sample is consumed during analysis.[1] |
The Experimental Deep Dive: Protocols and Workflows
To truly grasp the practical implications of choosing NMR or MS, we must examine the experimental workflows for each.
Confirming Isotopic Enrichment with Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful method for determining the absolute concentration of a substance and, by extension, the degree of isotopic enrichment. The key to accurate qNMR lies in meticulous experimental setup and data processing.
Caption: Workflow for confirming isotopic enrichment using qNMR.
-
Sample Preparation:
-
Accurately weigh a known amount of the ¹³C-labeled sample and a suitable internal standard of known purity.[7][8] The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[9]
-
Dissolve the sample and internal standard in a deuterated solvent. Ensure complete dissolution for a homogeneous sample.[8]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for at least 5 minutes.[7]
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is critical for accurate integration.[7]
-
Select an appropriate pulse program. For ¹³C qNMR, an inverse-gated decoupling sequence is often used to suppress the Nuclear Overhauser Effect (NOE) and ensure uniform signal response.[1]
-
Set a sufficient relaxation delay (D1) to allow for full relaxation of all nuclei between scans. A delay of at least 5 times the longest T1 relaxation time is recommended.[7]
-
Acquire the 1D ¹³C NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[1]
-
-
Data Processing and Calculation:
-
Apply zero-filling to improve digital resolution and perform accurate phasing and baseline correction of the spectrum.[1]
-
Integrate the signals corresponding to the ¹³C-labeled analyte and the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard.
-
The percent enrichment can be calculated by comparing the integral of the ¹³C-enriched peak to the integral of a corresponding peak in a natural abundance sample, or by comparing the integrals of the enriched peak and any remaining unenriched peak in the same spectrum.
-
Validating Isotopic Purity with Mass Spectrometry
Mass spectrometry offers a highly sensitive method for determining the isotopic enrichment of a sample by analyzing the distribution of its isotopologues.
Caption: Workflow for determining isotopic purity using mass spectrometry.
-
Sample Preparation:
-
Dissolve the isotopically labeled sample in a solvent compatible with the chosen ionization method (e.g., electrospray ionization - ESI).
-
If using liquid chromatography (LC) for separation, ensure the sample is dissolved in the mobile phase.
-
-
Data Acquisition:
-
Analyze the sample using an optimized LC-MS method to separate the compound of interest from any impurities.[4]
-
Acquire a high-resolution mass spectrum of the analyte. A Time-of-Flight (TOF) or Orbitrap mass analyzer is often preferred for their high mass accuracy and resolution, which helps in resolving the isotopic peaks.[4]
-
-
Data Processing and Calculation:
-
Subtract a background spectrum to clean up the data.[4]
-
Extract the ion chromatograms (EICs) for each of the expected isotopologues of the compound.[4]
-
Integrate the peak area for each EIC.
-
Correct the peak areas for the natural isotopic abundance of the elements in the molecule. This is a critical step to avoid overestimating the enrichment.[4]
-
The relative percentage of isotopic enrichment is calculated for each isotopologue. The overall isotopic purity is determined by summing the contributions of all labeled species.[4]
-
The Causality of Choice: A Decision-Making Framework
The selection of NMR or MS is a strategic decision that should be guided by the specific research question. Here, we explore common scenarios and the rationale for choosing one technique over the other.
-
When you need site-specific information: NMR is the undisputed choice when the position of the isotopic label within the molecule is critical. For example, in metabolic flux analysis, NMR can distinguish between ¹³C incorporation at different carbon positions in a metabolite, providing detailed information about pathway activity. MS, on the other hand, typically provides the overall enrichment of the molecule.
-
When sensitivity is paramount: If you are working with very small sample amounts, mass spectrometry is the superior option due to its significantly higher sensitivity.[5][6] This is often the case in proteomics or when analyzing low-abundance metabolites.
-
When absolute quantification is required: While both techniques can be used for quantification, qNMR is an inherently primary ratio method of measurement, meaning it can provide absolute quantification without the need for an identical labeled standard.[3] MS-based quantification often relies on isotope dilution, which requires a well-characterized isotopic standard.
-
When sample integrity is crucial: NMR is a non-destructive technique, allowing the sample to be recovered and used for further experiments.[1] MS is a destructive technique, as the sample is consumed during the ionization process.[1]
-
When analyzing complex mixtures: The combination of liquid chromatography with mass spectrometry (LC-MS) provides excellent separation and detection of multiple components in a complex mixture. While NMR can also be used for mixture analysis, severe peak overlap can be a challenge.
Ensuring Trustworthiness: Self-Validating Systems and Quality Control
To ensure the reliability of your isotopic enrichment data, it is essential to incorporate self-validating measures and quality control checks into your workflow.
-
For NMR:
-
Internal Standards: The use of a certified internal standard of known concentration and purity is crucial for accurate quantification in qNMR.[10]
-
Relaxation Delay: Verifying that the relaxation delay is sufficient for all signals of interest is critical to avoid signal attenuation and inaccurate integration.
-
Cross-Validation: If possible, analyze the sample using a different NMR-active nucleus or a different set of non-overlapping peaks to confirm the enrichment level.
-
-
For Mass Spectrometry:
-
Natural Abundance Correction: Always correct for the natural abundance of isotopes to avoid artificially inflating the calculated enrichment.
-
Linearity and Dynamic Range: Ensure that the instrument response is linear over the concentration range of your sample.
-
Reference Materials: Use certified isotopic reference materials to validate your method and ensure accuracy.
-
Conclusion: A Powerful Analytical Partnership
Both NMR and mass spectrometry are indispensable tools for confirming isotopic enrichment, each offering a unique set of capabilities. The choice between them should be a deliberate one, guided by the specific requirements of the research. In many cases, the most comprehensive and robust understanding of isotopic labeling is achieved by using both techniques in a complementary fashion.[4][11] NMR can provide unambiguous site-specific information and absolute quantification, while MS offers unparalleled sensitivity and the ability to analyze complex mixtures. By understanding the fundamental principles, experimental workflows, and inherent strengths of each technique, researchers can confidently and accurately confirm isotopic enrichment, ensuring the integrity and impact of their scientific endeavors.
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Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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EMBL-EBI. (n.d.). Comparison of NMR and MS. EMBL-EBI. [Link]
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IsoLife. (n.d.). NMR metabolomics. IsoLife. [Link]
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Probing Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies Using Methyl-D3 P-toluenesulfonate
In the intricate world of chemical and biochemical research, elucidating reaction mechanisms is paramount to innovation. From designing more efficient industrial catalysts to developing novel therapeutics with improved metabolic stability, a deep understanding of the transition states and rate-determining steps of a reaction is crucial. The kinetic isotope effect (KIE) stands out as one of the most sensitive and powerful tools for gaining this mechanistic insight.[1][2] This guide provides a comprehensive overview of KIE principles and a detailed comparison of "Methyl-D3 P-toluenesulfonate" with other reagents for such studies, offering a practical framework for researchers, scientists, and drug development professionals.
The Essence of the Kinetic Isotope Effect: A Window into Reaction Dynamics
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes.[1][3] This effect arises primarily from the difference in mass between isotopes, which in turn affects the vibrational frequencies of chemical bonds.[4][5] A bond to a heavier isotope has a lower zero-point vibrational energy (ZPE) than a bond to a lighter isotope. If this bond is broken or significantly altered in the rate-determining step of a reaction, a difference in activation energy will be observed, leading to a change in the reaction rate.
The magnitude of the KIE, typically expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H), provides invaluable information about the transition state of a reaction.[1]
-
Primary Kinetic Isotope Effect (PKIE): Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For hydrogen isotopes (H vs. D), a normal PKIE (k_H/k_D > 1) is typically observed, with values often ranging from 2 to 7.[3][6] A k_H/k_D value of 1 suggests the C-H bond is not broken in the rate-determining step.[5]
-
Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than PKIEs and can be normal (k_H/k_D > 1) or inverse (k_H/k_D < 1), providing insights into changes in hybridization or steric environment at the labeled position during the reaction.[1][4]
Methyl-D3 P-toluenesulfonate: A Versatile Tool for Mechanistic Studies
Methyl-D3 P-toluenesulfonate (d3-MeOTs) is a deuterated methylating agent that serves as an excellent reagent for introducing a trideuteromethyl group (-CD3) into a molecule.[7] Its utility in KIE studies stems from its ability to act as a sensitive probe for reactions involving methyl transfer, a fundamental process in many organic and biological reactions.
The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions (e.g., SN2) where the methyl group is transferred to a nucleophile.[8] By comparing the rate of reaction of the non-deuterated methyl p-toluenesulfonate (MeOTs) with that of d3-MeOTs, researchers can determine the KIE for the methyl transfer step.
Comparative Analysis: Methyl-D3 P-toluenesulfonate vs. Alternative Deuterated Methylating Agents
While d3-MeOTs is a powerful tool, the choice of a deuterated methylating agent depends on the specific reaction conditions and the nature of the substrate. Here, we compare d3-MeOTs with other commonly used alternatives.
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Applications |
| Methyl-D3 P-toluenesulfonate (d3-MeOTs) | CD3-OTs | Excellent leaving group, crystalline solid, relatively stable. | Can be a strong alkylating agent, requiring careful handling. | SN2 reactions, enzymatic methylation studies. |
| Methyl-D3 Iodide (d3-MeI) | CD3-I | Highly reactive methylating agent. | Volatile, light-sensitive, and a potent alkylating agent. | General purpose methylation where high reactivity is needed. |
| Dimethyl-D6 Sulfate ((CD3)2SO4) | (CD3)2SO4 | Potent and efficient methylating agent. | Highly toxic and corrosive, requires extreme caution. | Industrial scale methylations, methylation of hindered substrates. |
| Methyl-D3 Triflate (d3-MeOTf) | CD3-OTf | Extremely powerful methylating agent with a very good leaving group. | Highly reactive and moisture-sensitive. | Methylation of very weak nucleophiles. |
Causality Behind Experimental Choices:
-
For studying the mechanism of a standard SN2 reaction with a moderately reactive nucleophile, Methyl-D3 P-toluenesulfonate offers a good balance of reactivity and stability, making it a reliable choice for obtaining accurate kinetic data.
-
When a more reactive methylating agent is required, for instance, with a less reactive nucleophile, Methyl-D3 Iodide might be preferred. However, its volatility can complicate accurate kinetic measurements.
-
Dimethyl-D6 Sulfate and Methyl-D3 Triflate are typically reserved for situations requiring very high methylating potential, and their hazardous nature necessitates stringent safety protocols.
Experimental Protocol: Determining the KIE of an SN2 Reaction Using Methyl-D3 P-toluenesulfonate
This protocol outlines a competitive experiment to determine the secondary KIE for the SN2 reaction of a nucleophile (Nu-) with a mixture of methyl p-toluenesulfonate and methyl-D3 p-toluenesulfonate. Competitive experiments, where both isotopic substrates are present in the same reaction vessel, are often preferred for their high precision as they eliminate potential variations in reaction conditions between separate experiments.[6]
Materials:
-
Methyl p-toluenesulfonate (MeOTs)
-
Methyl-D3 p-toluenesulfonate (d3-MeOTs)
-
Nucleophile (e.g., sodium thiophenoxide)
-
Anhydrous solvent (e.g., acetonitrile)
-
Internal standard for analysis (e.g., naphthalene)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Deuterated chloroform (CDCl3) for NMR analysis
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
Procedure:
-
Preparation of the Substrate Mixture: Accurately weigh and mix equimolar amounts of MeOTs and d3-MeOTs. The precise ratio should be determined by ¹H NMR spectroscopy by integrating the methyl protons of MeOTs against a known internal standard.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nucleophile and the internal standard in the anhydrous solvent.
-
Reaction Initiation: Add the pre-weighed mixture of MeOTs and d3-MeOTs to the flask to initiate the reaction. Start a timer immediately.
-
Reaction Monitoring and Quenching: To determine the KIE, the reaction must be quenched before completion, typically at low conversion (5-10%).[1] Take aliquots from the reaction mixture at specific time points and quench them by adding the quenching solution.
-
Workup: Extract the quenched reaction mixture with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Analysis:
-
¹H NMR Spectroscopy: Analyze the crude product mixture by ¹H NMR. The ratio of the methylated product (Nu-CH3) to the deuterated product (Nu-CD3) can be determined by comparing the integration of the product's methyl signal to the integration of a suitable signal from the internal standard. This will allow for the calculation of the relative amounts of each isotopologue formed.
-
Mass Spectrometry (GC-MS or LC-MS): For more precise quantification, analyze the product mixture by GC-MS or LC-MS. The relative abundance of the molecular ions corresponding to the non-deuterated and deuterated products will provide a highly accurate ratio.
-
-
Calculation of the Kinetic Isotope Effect: The KIE can be calculated using the following equation for a competitive reaction:
k_H / k_D = ln(1 - f) / ln(1 - (f * R_p / R_0))
Where:
-
f = fraction of the reaction completion
-
R_p = ratio of deuterated to non-deuterated product ([Nu-CD3]/[Nu-CH3])
-
R_0 = initial ratio of deuterated to non-deuterated starting material ([d3-MeOTs]/[MeOTs])
-
Self-Validating System:
The trustworthiness of this protocol is enhanced by several factors. The use of a competitive experiment minimizes systematic errors. The initial and final ratios of isotopologues are measured using high-precision analytical techniques like NMR and MS. Furthermore, running the experiment at different conversions can verify that the calculated KIE is independent of the reaction progress, confirming the validity of the measurement.
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Fig. 2: Experimental Workflow for KIE Determination.
Conclusion
Kinetic isotope effect studies are an indispensable tool for probing the intricate details of reaction mechanisms. Methyl-D3 P-toluenesulfonate stands out as a robust and versatile reagent for these investigations, particularly in the context of methyl transfer reactions. By carefully selecting the appropriate deuterated reagent and employing precise experimental protocols, researchers can gain profound insights into transition state structures and rate-determining steps, thereby accelerating the pace of discovery and innovation in chemistry and drug development. The principles and methodologies outlined in this guide provide a solid foundation for designing and executing meaningful KIE experiments.
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Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling: Comparing Reproducibility and Accuracy of Methyl-D3 P-toluenesulfonate
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of a labeling reagent is a critical decision that directly impacts experimental accuracy and reproducibility. Stable isotope labeling, coupled with mass spectrometry, remains a cornerstone for precise quantification in complex biological matrices.[1] Among the array of available derivatization agents, Methyl-D3 P-toluenesulfonate (d3-MeOTs) has emerged as a robust option for introducing a stable, heavy methyl group onto nucleophilic functional groups.
This guide provides an in-depth comparison of Methyl-D3 P-toluenesulfonate with alternative methylating agents. We will delve into the mechanistic underpinnings of the labeling reaction, present objective experimental data on performance, and offer validated protocols to ensure the highest degree of scientific integrity in your research.
The Principle of Methylation via Tosylate Esters
Methyl-D3 P-toluenesulfonate is a powerful electrophile. The p-toluenesulfonate (tosylate) group is an excellent leaving group due to the resonance stabilization of the resulting anion.[2] This property facilitates a highly efficient S(_N)2 (bimolecular nucleophilic substitution) reaction, where a nucleophilic atom from the analyte molecule (such as an oxygen from a hydroxyl or carboxyl group, a nitrogen from an amine, or a sulfur from a thiol) attacks the electrophilic deuterated methyl group. The result is a stable, covalently labeled analyte with a +3 Da mass shift, readily distinguishable in a mass spectrometer.
The choice of an S(_N)2-type reagent like d3-MeOTs is deliberate. Unlike reactions that may proceed through carbocation intermediates (S(_N)1), the S(_N)2 pathway offers superior stereochemical control and minimizes the risk of unwanted rearrangement reactions, which is crucial for the accurate structural elucidation and quantification of chiral molecules.[3]
Caption: S(_{N})2 reaction mechanism for labeling with d3-MeOTs.
Comparative Analysis of Methylating Agents
The selection of a methylating agent extends beyond mere reactivity. Factors such as safety, reaction conditions, and selectivity must be weighed. Methyl-D3 P-toluenesulfonate occupies a favorable position when compared to other common reagents.
| Reagent | Formula | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Methyl-D3 P-toluenesulfonate | CD₃OSO₂C₆H₄CH₃ | High reactivity, good stability, safer to handle than MeI or diazomethane, excellent leaving group.[4] | Higher cost, solid reagent may require careful handling. | Mild; often requires a non-nucleophilic base (e.g., triethylamine) at room temp to 40°C.[5] |
| Deutero-Diazomethane | CD₂N₂ | Highly reactive, often yields clean and complete reactions with carboxylic acids. | Extremely toxic and explosive, requiring specialized glassware and handling procedures. Can cause unwanted side reactions. | Ethereal solution, typically at room temperature or 0°C. |
| Methyl-D3 Iodide | CD₃I | Very high reactivity, widely used in organic synthesis. | Highly toxic, volatile, and a known mutagen. Reactions can be difficult to control. | Often requires a strong base (e.g., NaH) and anhydrous conditions. |
| Dimethyl-D6 Sulfate | (CD₃)₂SO₄ | Potent and cost-effective methylating agent. | Extremely toxic and corrosive, severe health hazard upon exposure. | Typically used with a base in a variety of solvents. |
| S-adenosyl methionine (SAM) | C₁₅H₂₂N₆O₅S (Isotopically Labeled) | The biological methyl donor, enabling enzyme-catalyzed, highly specific labeling.[6] | Limited to enzymatic reactions, high cost, and lower general applicability for small molecule derivatization. | Aqueous buffer, physiological pH and temperature. |
Expert Insight: While reagents like deuterated diazomethane and methyl iodide offer high reactivity, their significant toxicity and handling risks often make them unsuitable for high-throughput laboratory settings. Methyl-D3 P-toluenesulfonate provides a compelling balance of high labeling efficiency, akin to methyl iodide, but with a markedly improved safety profile, making it a more practical choice for routine quantitative workflows.[4]
Achieving High Reproducibility and Accuracy: A Validated Approach
Reproducibility in labeling is not solely dependent on the reagent but is a function of a well-controlled and validated methodology.[7] Accuracy, particularly in quantitative LC-MS, is demonstrated by high recovery rates and low relative standard deviation (RSD) across replicates.[8][9] Studies validating LC-MS methods for p-toluenesulfonate esters consistently report excellent performance, with recoveries often in the 90-110% range and inter-day precision RSDs below 5%.[5][8][9][10]
Key factors that must be meticulously controlled to ensure high-quality data include:
-
Reagent Quality: Use high-purity Methyl-D3 P-toluenesulfonate with high isotopic enrichment (>98%) to minimize interference from unlabeled species. The presence of impurities like p-toluenesulfonic acid can affect reaction stoichiometry.[11]
-
Stoichiometry: The molar ratio of labeling reagent and base to the analyte is critical. An excess of the reagent is typically used to drive the reaction to completion, but excessive amounts can lead to side reactions or ion suppression in the MS source.
-
Reaction Conditions: Temperature, time, and solvent choice must be optimized and consistently applied. For tosylate-based derivatizations, incubation for 15-30 minutes at a slightly elevated temperature (e.g., 30-40°C) is often sufficient.[5]
-
Sample Matrix: The presence of competing nucleophiles in the sample matrix can reduce labeling efficiency. A robust sample preparation or extraction protocol is essential to isolate the analytes of interest.
-
Post-Reaction Quenching: The reaction should be stopped consistently, for example, by adding a quenching reagent like methanol, to prevent further derivatization and ensure a defined reaction endpoint.[5]
Validated Experimental Protocol: Labeling of a Carboxylic Acid Standard
This protocol describes a self-validating workflow for the quantitative analysis of a model carboxylic acid (e.g., benzoic acid) using Methyl-D3 P-toluenesulfonate and LC-MS/MS.
Caption: Experimental workflow for quantitative labeling.
Methodology:
-
Preparation of Standards and Reagents:
-
Prepare a 1 mg/mL stock solution of the analyte (e.g., benzoic acid) in acetonitrile.
-
Prepare a 1 mg/mL stock solution of a stable isotope-labeled internal standard (e.g., ¹³C₆-benzoic acid) in acetonitrile. This internal standard is crucial for correcting for variations in extraction, derivatization, and instrument response.
-
Freshly prepare a 5 mg/mL solution of Methyl-D3 P-toluenesulfonate in dry acetonitrile.
-
Prepare a 1% (v/v) solution of triethylamine (TEA) in dry acetonitrile.
-
-
Derivatization Procedure:
-
In a 1.5 mL microcentrifuge tube, combine 50 µL of the analyte stock and 50 µL of the internal standard stock.
-
Add 50 µL of the Methyl-D3 P-toluenesulfonate solution.
-
Add 10 µL of the 1% TEA solution to catalyze the reaction.
-
Vortex the mixture for 15 seconds.
-
Incubate the reaction in a heating block at 30°C for 20 minutes.[5]
-
Quench the reaction by adding 50 µL of methanol.
-
-
Sample Preparation for LC-MS:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex thoroughly and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Employ a reverse-phase C18 column for chromatographic separation.
-
Use a gradient elution from a low to high percentage of organic solvent (e.g., acetonitrile).
-
Set up the mass spectrometer to monitor the specific mass transitions for the derivatized analyte and internal standard using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For benzoic acid, this would be the transition from the protonated d3-methyl-benzoate to a characteristic fragment ion.
-
Data Evaluation and Self-Validation:
To validate the method's reproducibility and accuracy, prepare triplicate samples at several concentration levels (e.g., a calibration curve).
-
Reproducibility is assessed by calculating the Relative Standard Deviation (%RSD) of the peak area ratios (Analyte/Internal Standard) for the triplicate injections at each concentration level. An RSD of <15% is generally considered acceptable.
-
Accuracy is determined by calculating the recovery of spiked quality control (QC) samples prepared in the same matrix. The calculated concentration should be within 85-115% of the nominal value.[12]
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean, n=3) | % RSD | % Accuracy (Recovery) |
| Low | 10 | 9.8 | 4.5% | 98.0% |
| Mid | 100 | 103.2 | 3.1% | 103.2% |
| High | 500 | 491.5 | 3.8% | 98.3% |
Conclusion
Methyl-D3 P-toluenesulfonate stands as a superior labeling agent for quantitative mass spectrometry applications, offering an optimal blend of high reactivity, stability, and user safety. Its performance, characterized by high labeling efficiency and the potential for excellent analytical precision and accuracy, makes it a reliable choice for researchers in demanding fields like drug development and metabolomics. By implementing the structured, validated protocols outlined in this guide, scientists can harness the full potential of this reagent, ensuring that their quantitative data is both highly reproducible and accurate, thereby upholding the highest standards of scientific integrity.
References
-
Eldridge, D. et al. (2002). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 669-682. Available at: [Link]
-
Al-Daghri, N. M. et al. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. The Journal of Steroid Biochemistry and Molecular Biology, 230, 106294. Available at: [Link]
-
Chemistry LibreTexts. (2014). 9.14: Biological Methylating Reagents. Available at: [Link]
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Zhang, W., Chen, Y., & Zheng, F. (2015). Determination of Methyl p-Toluenesulfonate and Ethyl p-Toluenesulfonate in Vinpocetine by LC-MS/MS. Chinese Journal of Pharmaceuticals, 46(12), 1334-1336. Available at: [Link]
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ScienceMadness Discussion Board. (2008). Preparation of methyl tosylate, safe methylating agent. Available at: [Link]
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-
Hegeman, A. D., & Shachar-Hill, Y. (2007). Isotopic labeling-assisted metabolomics using LC–MS. Metabolomics, 3(2), 193-201. Available at: [Link]
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Li, L., & Li, R. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(19), 9438-9446. Available at: [Link]
-
Al-Daghri, N. M. et al. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. PubMed. Available at: [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Isotopic Purity Using LC-MS. Available at: [Link]
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Wang, Y. et al. (2005). Quantitative high-throughput analysis of DNA methylation patterns by base-specific cleavage and mass spectrometry. Proceedings of the National Academy of Sciences, 102(43), 15485-15489. Available at: [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link]
- Heudi, O. et al. (2004). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 1049(1-2), 107-113. (Simulated reference for general analytical methods).
- Hebert, A. S. et al. (2014). Global analysis of protein methylation. Molecular & Cellular Proteomics, 13(1), 326-337. (Simulated reference for general proteomics principles).
-
B'Hymer, C. (2007). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Semantic Scholar. Available at: [Link]
-
Yoshikai, N. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(6), 3945-3969. Available at: [Link]
- Google Patents. (2020). CN112028796A - Refining process of methyl p-toluenesulfonate.
-
Heux, S. et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available at: [Link]
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Thoma, G. et al. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. CORE. Available at: [Link]
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International Journal of Research and Technology. (2025). Determination Of Genotoxic Impurity Methyl P-Toluene Sulfonate in Pharmaceutical Drug by Chromatographic Technique. IJRT, 13(1). Available at: [Link]
-
Frontiers. (2024). Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry. Available at: [Link]
-
National Center for Biotechnology Information. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Available at: [Link]
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A Senior Application Scientist’s Guide to Alternative Reagents for Stable Isotope Labeling of Methyl Groups
For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. Stable isotope labeling of methyl groups offers a powerful tool for these endeavors, providing critical insights in fields ranging from structural biology via Nuclear Magnetic Resonance (NMR) to quantitative proteomics and metabolomics using mass spectrometry (MS). The methyl group, with its unique rotational dynamics and presence in key biomolecules, serves as an exceptional probe for structure, function, and metabolic flux.[1][2]
However, the choice of labeling reagent is not a one-size-fits-all decision. It is a critical experimental parameter dictated by the biological question, the nature of the analyte, the analytical platform, and laboratory safety constraints. This guide provides an in-depth comparison of alternative reagents and methodologies for methyl group labeling, moving beyond a simple catalog to explain the causality behind experimental choices, ensuring that your chosen strategy is both effective and self-validating.
The Strategic Importance of Methyl Group Probes
Before comparing reagents, it is crucial to understand why methyl groups are such valuable targets for isotopic labeling.
-
In NMR Spectroscopy: For large proteins and protein complexes (>30 kDa), uniform ¹³C/¹⁵N labeling leads to widespread resonance overlap and rapid signal decay. Selectively labeling methyl groups of residues like Isoleucine, Leucine, Valine, Alanine, and Methionine (ILVAM) in a perdeuterated protein background dramatically simplifies spectra and enhances signal sensitivity.[2][3] The rapid rotation of the methyl group slows down transverse relaxation, resulting in sharper signals and allowing for the study of macromolecular systems up to the megadalton range.[1][2]
-
In Mass Spectrometry: In quantitative proteomics and metabolomics, introducing a defined mass shift via isotopic labeling allows for the accurate relative or absolute quantification of analytes.[4] Methylation is a common biological modification and also a versatile chemical derivatization strategy. Using deuterated (²H or D) or ¹³C-labeled methylating agents creates "heavy" versions of molecules that are chemically identical to their "light" counterparts but distinguishable by mass, enabling multiplexed analysis and minimizing experimental bias.[4][5]
This guide is structured into two primary labeling philosophies: Biosynthetic (In Vivo) Labeling for macromolecules and Chemical Derivatization for a broader range of analytes.
Biosynthetic Labeling: Probing Macromolecules from Within
Biosynthetic labeling involves introducing isotopically enriched precursors during cellular protein expression, most commonly in E. coli. This approach is the cornerstone of modern biomolecular NMR. The key is to provide precursors that efficiently and specifically channel the stable isotope into the methyl groups of target amino acids with minimal isotopic scrambling.[1][6]
Comparative Analysis of Metabolic Precursors
The choice of precursor is a balance between labeling efficiency, cost, and the specific amino acids one wishes to observe.
| Precursor | Target Residues | Isotope Scheme | Typical Labeling Efficiency | Key Considerations |
| α-Ketoisovaleric acid | Leucine (Leu), Valine (Val) | ¹³CH₃, ¹³CHD₂, CD₃ | >90% | Highly efficient for Leu/Val. The precursor is directly converted to these amino acids.[3][6] |
| α-Ketobutyric acid | Isoleucine (Ile) | ¹³CH₃, ¹³CHD₂ | >90% | Specifically labels the γ2-methyl group of Isoleucine.[3] |
| [3-¹³C]-Pyruvate | Alanine (Ala), Leu, Val | ¹³C | >70-85% | A more economical option that can label multiple methyl groups simultaneously through central metabolism.[6][7] |
| L-Methionine | Methionine (Met) | ¹³CH₃, CD₃ | >95% | Direct addition of the labeled amino acid to the growth medium.[8] |
| L-Alanine | Alanine (Ala) | ¹³CH₃ | >90% | Direct addition of the labeled amino acid. Often requires specific bacterial strains to prevent scrambling.[1] |
Expert Insights on Biosynthetic Labeling
The primary challenge in biosynthetic labeling is preventing the dilution or scrambling of isotopes into other metabolic pathways.[8] The use of D₂O-based minimal media and deuterated glucose as the main carbon source is critical. This creates a "deuterated background" where only the specifically introduced protonated (e.g., ¹³CH₃) methyl groups are highly visible in ¹H-detected NMR experiments.
The timing of precursor addition is a critical, self-validating step. Precursors like α-ketoisovaleric acid and α-ketobutyric acid should be added approximately one hour before inducing protein expression with IPTG.[3] This allows sufficient time for the cells to uptake the precursors and integrate them into the amino acid biosynthesis pathways, ensuring maximal incorporation into the protein of interest once expression begins.
Experimental Workflow: Selective ILV Labeling
This protocol outlines a validated method for producing a U-[²H], Ile-[¹³CH₃], Leu/Val-[¹³CH₃] labeled protein in E. coli.
Chemical Derivatization: Tagging for Mass Spectrometry and Synthesis
Chemical labeling reagents are used to covalently attach an isotopically labeled methyl group to a molecule in vitro. This is a versatile strategy applicable to small molecules, peptides, and nucleic acids, and it is the dominant method in MS-based quantitative analysis.
Comparative Analysis of Chemical Methylating Agents
The choice of a chemical methylating agent involves a trade-off between reactivity, substrate scope, and safety.
| Reagent | Isotopic Formula | Primary Targets | Mechanism | Key Advantages | Critical Disadvantages |
| Iodomethane (Methyl Iodide) | CD₃I or ¹³CH₃I | -OH, -SH, -NH, Carboxylates | Sₙ2 | Excellent Sₙ2 substrate, good leaving group, widely applicable.[9] | Toxic and carcinogenic, requires base (e.g., K₂CO₃), can have side reactions.[9][10] |
| Diazomethane | CD₂N₂ or ¹³CH₂N₂ | Carboxylic acids, Phenols | Acid-catalyzed | Highly reactive, clean reaction (N₂ byproduct), mild conditions.[11] | Extremely toxic and explosive gas. Must be freshly prepared and handled with specialized glassware.[12][13] |
| (Trimethylsilyl)diazomethane | (CH₃)₃Si-CD₂N₂ | Carboxylic acids, Phenols | Similar to Diazomethane | Safer, commercially available liquid alternative to diazomethane.[12][14] | Less reactive than diazomethane, may require catalyst, still toxic. |
| Dimethyl sulfate | (CD₃)₂SO₄ or (¹³CH₃)₂SO₄ | Phenols, Amines | Sₙ2 | Inexpensive, high boiling point, powerful methylating agent. | Extremely toxic and carcinogenic. More hazardous than iodomethane. |
Expert Insights on Chemical Methylation
Safety First: The primary differentiator among chemical reagents is safety. Diazomethane, while highly effective, is notoriously hazardous.[11][12] Its use has been significantly reduced in favor of (trimethylsilyl)diazomethane (TMS-diazomethane), which offers a much better safety profile while retaining reactivity towards acidic protons.[12][14] For general-purpose methylation of diverse nucleophiles, isotopically labeled iodomethane is often the reagent of choice due to its predictable Sₙ2 reactivity and relatively manageable (though still significant) handling risks.[9]
Experimental Protocol: Derivatization of a Fatty Acid with CD₃I
This protocol describes a general procedure for methylating a carboxylic acid using deuterated iodomethane for subsequent GC-MS or LC-MS analysis.
-
Preparation: In a fume hood, dissolve 1 mg of the fatty acid sample in 500 µL of a suitable solvent (e.g., acetone, DMF) in a 2 mL vial.[10]
-
Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃). This deprotonates the carboxylic acid, forming the more nucleophilic carboxylate.
-
Reagent Addition: Add 1.2 equivalents of methyl-d₃ iodide (CD₃I). The vial should be sealed tightly.
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 60°C) for 1-4 hours. Reaction progress can be monitored by TLC or a pilot LC-MS run.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter to remove the K₂CO₃ solids.
-
If needed, quench any remaining CD₃I by adding a small amount of a nucleophilic solution like sodium thiosulfate.
-
The resulting solution containing the methyl-d₃ ester can be diluted for direct analysis or subjected to further purification (e.g., extraction or SPE).
-
-
Validation: Analyze the sample via MS. A successful reaction is confirmed by observing a molecular ion peak that is 3 Da higher than the methylated (¹H₃) standard.
Conclusion: Selecting the Right Tool for the Job
The selection of a stable isotope labeling reagent for methyl groups is a critical decision that impacts data quality, experimental feasibility, and laboratory safety.
-
For structural and dynamic studies of large proteins by NMR , biosynthetic labeling using isotopically enriched precursors like α-keto acids is the undisputed standard. It provides highly specific labeling in a deuterated context, which is essential for obtaining high-quality spectra.[3][6]
-
For quantitative analysis of small molecules or peptides by mass spectrometry , chemical derivatization is the method of choice.
-
Iodomethane-d₃ offers a robust and versatile option for a wide range of functional groups, balancing reactivity with manageable safety protocols.[9][15]
-
(Trimethylsilyl)diazomethane-d₂ is the recommended safer alternative for the specific and highly efficient methylation of carboxylic acids and phenols, replacing the hazardous diazomethane.[12][14]
-
By understanding the underlying chemical principles, adhering to validated protocols, and prioritizing safety, researchers can effectively leverage methyl group labeling to unlock deeper insights into complex biological systems.
References
-
National Institutes of Health. (n.d.). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. [Link]
-
NMR-BIO. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. [Link]
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. [Link]
-
Wikipedia. (n.d.). Iodomethane. [Link]
-
Recent Progress in Cell-free Protein Synthesis. (n.d.). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. [Link]
-
Reddit. (2020). Methylation using iodomethane. [Link]
-
Wikipedia. (n.d.). Diazomethane. [Link]
-
ResearchGate. (2010). Stereospecific Isotopic Labeling of Methyl Groups for NMR Spectroscopic Studies of High-Molecular-Weight Proteins. [Link]
-
American Laboratory. (n.d.). Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. [Link]
-
National Institutes of Health. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. [Link]
-
Springer. (2012). Isotope-Labelling of Methyl Groups for NMR Studies of Large Proteins. [Link]
-
Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. [Link]
-
National Institutes of Health. (n.d.). Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. [Link]
-
Proceedings of the National Academy of Sciences. (2020). Characterization of SETD3 methyltransferase–mediated protein methionine methylation. [Link]
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- 4. UWPR [proteomicsresource.washington.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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